1,1-Dimethylhydrazine
Description
This compound is a member of the class of hydrazines that is hydrazine substituted by two methyl groups at position 1. It has a role as a carcinogenic agent, a teratogenic agent and a fuel. It derives from a hydrazine.
This compound is primarily used as a high-energy fuel in military applications and as a rocket propellant and fuel for thrusters. Acute (short-term) inhalation exposure of humans to 1,1- dimethylhydrazine results in nose and throat irritation, mild conjunctivitis, nausea, and vomiting. It is also highly corrosive and irritating to the skin, eyes, and mucous membranes. Liver damage in humans may occur from chronic (long-term) exposure to this compound. No information is available on the reproductive, developmental, or carcinogenic effects of this compound in humans. Carcinogenic effects have been observed in animals exposed to this compound by inhalation and orally, predominantly to the lung and liver. EPA has not classified this compound for potential carcinogenicity. The International Agency for Research on Cancer (IARC) has classified 1,1- dimethylhydrazine as a Group 2B, the chemical is possibly carcinogenic to humans.
Properties
IUPAC Name |
1,1-dimethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2/c1-4(2)3/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUYHJGZWVXEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2, Array | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55484-54-3 (di-hydrochloride), 593-82-8 (hydrochloride) | |
| Record name | 1,1-Dimethylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1020516 | |
| Record name | 1,1-Dimethylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020516 | |
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Molecular Weight |
60.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1-dimethylhydrazine appears as a clear colorless liquid with an ammonia-like odor. Flash point 0 °F. Corrosive to the skin. Less dense than water and soluble in water. Vapors are heavier than air and very toxic by inhalation, attacking the eyes and respiratory system. Prolonged exposure of containers to heat may result in their violent rupturing and rocketing due to decomposition. Generates toxic oxides of nitrogen when burned. Vapors may travel to a source of ignition and a flame can flashback to the source of vapors. Used as a rocket propellant and to make other chemicals., Colorless liquid with an ammonia- or fish-like odor; [NIOSH], COLOURLESS FUMING HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR., Colorless liquid with an ammonia- or fish-like odor. | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1,1-Dimethylhydrazine | |
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| Record name | 1,1-DIMETHYLHYDRAZINE | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | 1,1-Dimethylhydrazine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0227.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
147 °F at 760 mmHg (EPA, 1998), 63.9 °C at 760 mm Hg, 64 °C, 147 °F | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
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| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0147 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/418 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,1-Dimethylhydrazine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0227.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
5 °F (EPA, 1998), -15 °C, 5 °F (closed cup), -15 °C c.c., 5 °F | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0147 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/418 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,1-Dimethylhydrazine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0227.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Decomposes (NTP, 1992), Very sol in methanol and ethanol, >10% in water, Miscible with dimethylformamide, hydrocarbons, alcohol, ether, Miscible in water at 25 °C, Solubility in water: very good, Miscible | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0147 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 1,1-Dimethylhydrazine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0227.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.7914 at 71.6 °F (EPA, 1998) - Less dense than water; will float, 0.782 at 25 °C/25 °C; 0.791 at 22 °C/4 °C, Relative density (water = 1): 0.8, 0.79 | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0147 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/418 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,1-Dimethylhydrazine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0227.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.94 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.94 (Air= 1), Relative vapor density (air = 1): 2.1, 1.94 | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0147 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/418 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
157 mmHg at 77 °F (EPA, 1998), 167.0 [mmHg], 167 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 13.7, 103 mmHg | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dimethylhydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0147 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/418 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,1-Dimethylhydrazine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0227.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
CLEAR, COLORLESS LIQUID, Colorless liquid | |
CAS No. |
57-14-7 | |
| Record name | 1,1-DIMETHYLHYDRAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8566 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1-Dimethylhydrazine | |
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Melting Point |
-72 °F (EPA, 1998), -58 °C, -72 °F | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physical and Chemical Properties of 1,1-Dimethylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylhydrazine (CAS RN: 57-14-7), commonly known as Unsymmetrical Dimethylhydrazine (UDMH), is a versatile and highly reactive chemical compound. It is a colorless to pale yellow liquid with a characteristic sharp, fishy, ammonia-like odor.[1][2][3] Historically, its primary application has been as a high-energy hypergolic rocket propellant, often used in combination with an oxidizer like dinitrogen tetroxide.[2][4] Beyond its use in aerospace, UDMH serves as a chemical intermediate in various industrial syntheses.[5] However, its utility is counterbalanced by its significant toxicity and carcinogenicity, necessitating careful handling and a thorough understanding of its properties.[2][5] This guide provides an in-depth overview of the physical and chemical properties of this compound, along with experimental methodologies and visualizations to support research and development activities.
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing a clear reference for its behavior under various conditions.
| Property | Value | Units | References |
| Molecular Formula | C₂H₈N₂ | [5][6] | |
| Molecular Weight | 60.10 | g/mol | [1][5] |
| Appearance | Colorless to pale yellow, fuming, hygroscopic liquid | [1][5][7] | |
| Odor | Sharp, fishy, ammonia-like | [1][2][3] | |
| Boiling Point | 63.1 - 64.0 | °C | [2][4][8] |
| Melting Point | -57 to -58 | °C | [2][7] |
| Density | 0.78 - 0.791 | g/cm³ at 20-22°C | [2][8] |
| Vapor Pressure | 13.7 - 157 | kPa at 20-25°C | [2][5] |
| Vapor Density | 1.94 - 2.1 | (Air = 1) | [7][9] |
| Solubility | Miscible with water, ethanol, ether, and hydrocarbons | [2] | |
| Flash Point | -15 | °C (closed cup) | [7] |
| Autoignition Temperature | 249 | °C | [7] |
| Explosive Limits | 2 - 95 | % by volume in air | [9][10] |
| Refractive Index | 1.4075 | at 20°C | [2][11] |
| Ionization Potential | 8.05 | eV | [10] |
Chemical Properties
This compound is a highly reactive compound, a characteristic that underpins both its utility and its hazards.
Reactivity and Stability:
-
Reducing Agent: UDMH is a powerful reducing agent and can react violently with strong oxidizing agents.[9]
-
Basicity: It is a weak base and reacts exothermically with acids.[9]
-
Air Sensitivity: It fumes in the air and can turn yellow upon exposure due to oxidation and absorption of carbon dioxide.[1][2] It may ignite spontaneously when spread on a large surface area exposed to air.[9]
-
Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1] Prolonged exposure to heat can lead to violent rupturing of containers.[1]
-
Incompatibilities: It is incompatible with strong oxidizing agents, acids, copper, copper alloys, brass, iron and its salts, mercury, and dicyanofurazan.[12]
Combustion: As a rocket propellant, its combustion is a key characteristic. It is hypergolic, meaning it ignites spontaneously upon contact with a suitable oxidizer, most commonly nitrogen tetroxide.[4] The combustion reaction is highly exothermic and produces a significant amount of hot gases for propulsion.
Experimental Protocols
Detailed methodologies for determining key physical and chemical properties are crucial for safety and quality control.
Determination of Boiling Point (ASTM D1078, adapted)
Principle: This method determines the distillation (boiling) range of volatile organic liquids.
Apparatus:
-
Distillation flask (e.g., 200 mL)
-
Condenser
-
Distillation adapter
-
Calibrated thermometer or thermocouple
-
Heating mantle or oil bath
-
Graduated cylinder for receiving distillate
Procedure:
-
Measure 100 mL of the this compound sample into the distillation flask.
-
Add a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus in a fume hood, ensuring all joints are secure. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.
-
Begin heating the flask at a controlled rate to produce the first drop of distillate from the condenser in 5 to 10 minutes.
-
Record the temperature at which the first drop of distillate falls into the receiving cylinder as the initial boiling point.
-
Continue the distillation at a rate of 4 to 5 mL per minute.
-
Record the temperature when the last of the liquid in the bottom of the flask has evaporated as the dry point.
-
Correct the observed boiling point for atmospheric pressure.
Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup Tester)
Principle: This test method covers the determination of the flash point of petroleum products by a manual Pensky-Martens closed-cup apparatus or an automated one.
Apparatus:
-
Pensky-Martens closed-cup flash tester (manual or automated)
-
Calibrated thermometer
Procedure:
-
Pour the this compound sample into the test cup of the Pensky-Martens apparatus to the filling mark.
-
Place the lid on the cup and ensure a proper seal.
-
Insert the calibrated thermometer.
-
Light the test flame and adjust it to the specified size (a 4 mm bead).
-
Apply heat to the apparatus at a slow, constant rate.
-
Stir the sample at the specified rate.
-
For the flash point determination, apply the test flame by dipping it into the vapor space of the cup at specified temperature intervals.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.
-
Record the flash point corrected for barometric pressure.
Determination of Density (Pycnometer Method)
Principle: The density is determined by measuring the mass of a known volume of the liquid using a pycnometer.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature water bath
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present.
-
Insert the stopper and place the pycnometer in a constant temperature water bath (e.g., 20°C) until the liquid level in the capillary remains constant.
-
Remove the pycnometer from the bath, carefully wipe it dry, and weigh it.
-
Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3 and 4 to determine the volume of the pycnometer (using the known density of water at that temperature).
-
Calculate the density of the this compound sample using the formula: Density = (mass of sample) / (volume of pycnometer).
Visualizations
Metabolic Pathway of this compound
The metabolism of this compound is a critical area of study due to its role in the compound's toxicity and carcinogenicity. A key pathway involves oxidative metabolism by the cytochrome P450 enzyme system in the liver.[8]
Caption: Metabolic activation of this compound by Cytochrome P450.
Experimental Workflow for Air Sampling and Analysis (NIOSH Method 3515)
The following diagram illustrates the general workflow for the collection and analysis of airborne this compound in a workplace environment, based on NIOSH Method 3515.[9]
Caption: Workflow for NIOSH Method 3515 for this compound analysis.
Conclusion
This compound possesses a unique set of physical and chemical properties that have made it valuable in specialized applications, particularly as a rocket propellant. However, its high reactivity, flammability, and significant toxicity necessitate a comprehensive understanding and strict adherence to safety protocols. This guide provides researchers, scientists, and drug development professionals with essential data and methodologies to work safely and effectively with this compound. The provided visualizations of its metabolic pathway and an analytical workflow offer a deeper insight into its biological and environmental monitoring aspects. Further research into its metabolic fate and mechanisms of toxicity is crucial for developing safer handling procedures and potential therapeutic interventions in cases of exposure.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. series.publisso.de [series.publisso.de]
- 3. Metabolism and activation of this compound and methylhydrazine, two products of nitrosodimethylamine reductive biotransformation, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scimed.co.uk [scimed.co.uk]
- 5. Minsky DTIC [dtic.minsky.ai]
- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 7. delltech.com [delltech.com]
- 8. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. upload.wikimedia.org [upload.wikimedia.org]
- 10. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 11. Characterization of cytochrome P450-dependent dimethylhydrazine metabolism in human colon microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
Synthesis of 1,1-Dimethylhydrazine for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established methods for the laboratory-scale synthesis of 1,1-Dimethylhydrazine (UDMH), a versatile chemical intermediate. The document details multiple synthetic routes, offering researchers options based on available precursors, desired purity, and safety considerations. All presented methodologies are supported by quantitative data, detailed experimental protocols, and safety guidelines to ensure safe and reproducible execution.
Introduction
This compound (UDMH), also known as unsymmetrical dimethylhydrazine, is a colorless, hygroscopic liquid with a characteristic amine-like odor.[1] Its primary application has been as a hypergolic rocket propellant, often used in combination with an oxidizer like nitrogen tetroxide.[2][3] Beyond its use in aerospace, UDMH serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Given its utility, the ability to synthesize UDMH in a laboratory setting is of significant interest to the research community. This guide outlines three distinct and well-documented methods for its preparation: the Raschig Process, the reduction of N-Nitrosodimethylamine, and the Hofmann rearrangement of 1,1-dimethylurea. Each method is presented with a focus on practical laboratory application, highlighting the necessary reagents, conditions, and expected outcomes.
Crucial Safety Note: this compound and many of its precursors are highly toxic, flammable, and potentially carcinogenic.[2] All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Emergency procedures and access to safety equipment such as eyewashes and safety showers are mandatory.
Comparative Overview of Synthesis Methods
The selection of a synthesis route for UDMH will depend on several factors, including the availability of starting materials, the scale of the reaction, and the tolerance for hazardous intermediates. The following table provides a comparative summary of the key quantitative parameters for the three methods detailed in this guide.
| Parameter | Raschig Process | Reduction of N-Nitrosodimethylamine | Hofmann Rearrangement of 1,1-Dimethylurea |
| Primary Reactants | Dimethylamine (B145610), Chloramine (B81541) | N-Nitrosodimethylamine, Zinc dust, Acetic acid | 1,1-Dimethylurea, Sodium hypochlorite (B82951), Sodium hydroxide (B78521) |
| Typical Yield | ~30% (based on chloramine) | 88-90% (of intermediate), then reduction | 75-85% |
| Reported Purity | Variable, requires purification | High, after purification | Up to 99.0% after fractionation |
| Key Hazard | Handling of unstable chloramine solutions | Use of highly carcinogenic N-nitrosodimethylamine | Exothermic reaction, handling of hypochlorite |
Synthesis Methodologies
This section provides detailed experimental protocols for the three primary synthesis routes for this compound.
Method 1: The Raschig Process
The Raschig process is a well-established industrial method for hydrazine (B178648) synthesis that can be adapted for laboratory use.[1] It involves the reaction of monochloramine with dimethylamine to produce 1,1-dimethylhydrazinium chloride, which is then neutralized to yield UDMH.[1]
Figure 1. Reaction pathway for the Raschig synthesis of UDMH.
Experimental Protocol:
Part A: Preparation of Chloramine Solution
-
Caution: Chloramine is unstable and potentially explosive in concentrated form. This procedure generates a dilute solution for immediate use.
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, combine a solution of sodium hypochlorite (e.g., commercial bleach, assay for concentration) and an excess of aqueous ammonia.
-
The reaction is rapid and should be kept cold (0-5 °C) to minimize decomposition of the chloramine.
-
The resulting solution contains monochloramine and should be used promptly in the next step.
Part B: Synthesis of this compound
-
In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of dimethylamine in a suitable solvent (e.g., isopropanol).
-
Cool the dimethylamine solution in an ice-salt bath to below 0 °C.
-
Slowly add the freshly prepared cold chloramine solution from the dropping funnel to the vigorously stirred dimethylamine solution. Maintain the reaction temperature below 0 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir for an additional hour at low temperature.
-
The reaction mixture now contains 1,1-dimethylhydrazinium chloride.
Work-up and Purification:
-
Slowly add a concentrated solution of sodium hydroxide to the reaction mixture to neutralize the hydrazinium (B103819) salt and liberate the free UDMH. This step is exothermic and requires cooling.
-
The UDMH can be isolated by distillation. Due to its relatively low boiling point (63 °C), fractional distillation is recommended to separate it from the solvent and water.
-
Collect the fraction boiling at 62-64 °C. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, as it is sensitive to air and moisture.
Method 2: Reduction of N-Nitrosodimethylamine
This method involves the reduction of N-Nitrosodimethylamine (NDMA) to UDMH. A detailed procedure for the synthesis of the hydrochloride salt is available in Organic Syntheses.[4]
WARNING: N-Nitrosodimethylamine is a potent carcinogen and should be handled with extreme caution using appropriate engineering controls and personal protective equipment.
References
1,1-Dimethylhydrazine (UDMH): A Comprehensive Technical Guide on its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dimethylhydrazine (UDMH), a hypergolic propellant, poses significant health risks due to its carcinogenic, neurotoxic, and multi-organ toxic properties.[1][2] This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying UDMH toxicity. It covers its metabolic activation, genotoxic effects, induction of oxidative stress, and disruption of key signaling pathways. This document summarizes quantitative toxicological data, details relevant experimental methodologies, and provides visual representations of the core mechanisms to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Unsymmetrical Dimethylhydrazine (UDMH) is a highly reactive and toxic compound primarily used as a rocket propellant.[1][3] Its widespread use in aerospace industries necessitates a thorough understanding of its biological effects to develop effective countermeasures and risk assessment strategies.[4] UDMH is classified as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans.[5] Exposure to UDMH can lead to a range of adverse health effects, including liver damage, neurotoxicity, and cancer.[5][6][7] This guide delves into the intricate mechanisms through which UDMH exerts its toxic effects on biological systems.
Carcinogenicity
The carcinogenic potential of UDMH has been demonstrated in various animal studies, with the liver and lungs being primary target organs.[8] Chronic inhalation exposure to UDMH has been shown to induce tumors in rats and mice.[8]
Genotoxicity and DNA Damage
UDMH's carcinogenicity is linked to its ability to cause genetic damage.[9] Upon metabolic activation, UDMH can form reactive intermediates that interact with DNA, leading to mutations and chromosomal aberrations.[9][10]
One of the key genotoxic effects is DNA alkylation.[9] In vivo studies have shown that UDMH can form N7-methylguanine adducts in the liver DNA of rats.[10] This modification of DNA can lead to errors during DNA replication and transcription, contributing to the initiation of cancer. Furthermore, UDMH has been observed to induce DNA fragmentation in the liver and lungs of mice.[10]
In vitro studies have further elucidated the genotoxic potential of UDMH. It has been shown to induce gene mutations in mammalian cells, such as Chinese hamster lung V79 cells and mouse lymphoma L5178Y cells.[10] Additionally, UDMH can cause chromosomal aberrations in Chinese hamster ovary cells.[10] The genotoxicity of UDMH is further supported by its ability to induce unscheduled DNA synthesis in mouse hepatocytes, a hallmark of DNA repair.[10] Incomplete oxidation of UDMH can lead to the formation of highly genotoxic products, such as N-nitrosodimethylamine (NDMA), which are known to alkylate DNA.[11][12]
Quantitative Data on Carcinogenicity
| Animal Model | Exposure Route | Concentration/Dose | Duration | Key Findings | Reference |
| Mice | Inhalation | 5 ppm | 12 months | 4.7% incidence of liver hemangiosarcomas (vs. 0.7% in controls); Increased Kupffer cell sarcomas. | [8] |
| Rats | Inhalation | 5 ppm | 6 months | Increased incidence of bronchiolar adenomas. | [8] |
| Mice | Oral | Not Specified | Not Specified | Production of vascular tumors. | [10] |
Experimental Protocol: In Vivo Carcinogenicity Study
A representative experimental protocol for assessing the carcinogenicity of UDMH via inhalation, based on cited literature, would involve the following steps:
-
Animal Model: Male and female mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley).
-
Exposure: Whole-body inhalation exposure to purified UDMH at various concentrations (e.g., 0.05, 0.5, and 5 ppm) for 6-12 months, typically 6 hours/day, 5 days/week.[8] Control groups are exposed to filtered air.
-
Latency Period: Following the exposure period, animals are observed for a latency period (e.g., 12-19 months) to allow for tumor development.[8]
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized. A complete necropsy is performed, and all major organs and any visible lesions are collected. Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination by a qualified pathologist.
-
Data Analysis: Tumor incidence, multiplicity, and latency are statistically compared between the UDMH-exposed and control groups.
Neurotoxicity
UDMH is a known neurotoxin, with acute exposure leading to effects ranging from muscle fasciculations and tremors to convulsions.[7] The central nervous system (CNS) is a primary target of UDMH toxicity.
Mechanism of Neurotoxic Action
The neurotoxic effects of UDMH are thought to stem from its interference with neurotransmitter systems and neuronal function. One proposed mechanism involves the inhibition of pyridoxal (B1214274) phosphate-dependent enzymes.[13] Pyridoxal phosphate (B84403) (a form of vitamin B6) is a crucial cofactor for the synthesis of several neurotransmitters, including gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. UDMH can react with pyridoxal phosphate, leading to its depletion and subsequent reduction in GABA levels. This imbalance between excitatory and inhibitory neurotransmission can result in the observed convulsive activity.[6][14]
Studies have shown that UDMH and its metabolite, monomethylhydrazine (MMH), can inhibit glutamic acid decarboxylase and DOPA decarboxylase, both of which are pyridoxal-dependent enzymes.[13] Furthermore, research suggests that UDMH-induced convulsions originate in a pre-pontine area of the brain.[14] Chronic low-dose exposure to UDMH has also been linked to neuroendocrine dysregulation, as indicated by increased urinary L-DOPA levels.[4]
Quantitative Data on Neurotoxicity
| Animal Model | Exposure Route | Dose | Effect | Reference |
| Mice | Intraperitoneal | 122 mg/kg | LD50 (Lethal Dose, 50%) | [6] |
| Mice | Intraperitoneal | ≥ 750 mg/kg | Convulsions | [6] |
Experimental Protocol: Evaluation of Neurotoxic Effects
A typical protocol to investigate the acute neurotoxic effects of UDMH in mice would include:
-
Animal Model: Male Swiss-Webster mice.[6]
-
Dosing: Administration of graded doses of UDMH via intraperitoneal (IP) injection. Solutions are pH-adjusted.[6]
-
Observation: Mice are observed for a set period (e.g., 24-168 hours) for the onset, progression, and severity of toxic signs, including hyperactivity, tremors, convulsions, and mortality.[6]
-
Behavioral Assessments: More detailed studies might include specific behavioral tests to assess motor coordination (e.g., rotarod test) and cognitive function.
-
Neurochemical Analysis: Post-mortem analysis of brain tissue to measure neurotransmitter levels (e.g., GABA, dopamine) and the activity of relevant enzymes (e.g., glutamic acid decarboxylase).
Metabolic Activation and Detoxification
The toxicity of UDMH is intrinsically linked to its metabolism. The liver is the primary site of UDMH metabolism, which can lead to both detoxification and metabolic activation to more toxic intermediates.[15]
Metabolic Pathways
UDMH is metabolized by the cytochrome P450 (CYP) enzyme system.[16][17] The metabolism of UDMH can proceed through several pathways, including N-demethylation and oxidation. These processes can generate reactive species such as formaldehyde (B43269) and methyl radicals.[15][18]
One significant metabolic pathway involves the oxidation of UDMH to formaldehyde.[15][18] This reaction can occur both enzymatically and non-enzymatically.[15] Another critical aspect of UDMH metabolism is its potential to be a reductive metabolite of the potent carcinogen N-nitrosodimethylamine (NDMA).[10] The biotransformation of UDMH can lead to the formation of reactive metabolites that covalently bind to cellular macromolecules like proteins and nucleic acids.[15][18]
Recent studies have shown that chronic UDMH exposure can lead to the upregulation of hepatic Cyp4a1, indicating an adaptive detoxification response mediated by the peroxisome proliferator-activated receptor alpha (PPARα).[4]
Caption: Metabolic activation and detoxification pathways of UDMH.
Experimental Protocol: In Vitro Metabolism Assay
To study the metabolism of UDMH in vitro, the following protocol can be employed:
-
Preparation of Microsomes: Liver microsomes are prepared from animal models (e.g., Sprague-Dawley rats) or human liver tissue through differential centrifugation.[15]
-
Incubation: Microsomes are incubated with UDMH in the presence of an NADPH-generating system (which is required for CYP450 activity) and oxygen.[15]
-
Metabolite Identification: The reaction mixture is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify and quantify metabolites such as formaldehyde.
-
Covalent Binding Assay: Radiolabeled UDMH (e.g., [14C]UDMH) can be used to quantify the covalent binding of its metabolites to proteins and nucleic acids.[15][18]
Oxidative Stress and Cellular Signaling
UDMH exposure is known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.[5]
Induction of Oxidative Stress
Studies in rats have shown that UDMH inhalation leads to a decrease in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (T-SOD) and catalase (CAT), and a reduction in glutathione (B108866) (GSH) levels.[5] Concurrently, there is an increase in the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5] This indicates that UDMH disrupts the cellular antioxidant defense system, leading to oxidative damage to cellular components. Oxidative damage to DNA in hepatocytes has also been observed after UDMH administration.[19]
Disruption of Signaling Pathways
The oxidative stress induced by UDMH can trigger downstream signaling pathways that contribute to its toxicity. One such pathway is the PI3K/Akt pathway, which is involved in cell survival and apoptosis. UDMH exposure has been shown to affect this pathway, leading to apoptosis in liver cells.[5]
Furthermore, chronic exposure to UDMH can lead to mitochondrial stress and compensatory responses, as indicated by elevated serum taurine (B1682933) levels.[4][20] This suggests that UDMH impairs mitochondrial function, which is a significant source of cellular ROS.
Caption: UDMH-induced oxidative stress and downstream signaling.
Quantitative Data on Oxidative Stress Markers
| Animal Model | Exposure | Marker | Change | Reference |
| Rats | Inhalation (141-282 ppm) | Serum ALT, ALP, TBA | Increased | [5] |
| Rats | Inhalation (141-282 ppm) | Serum ALB | Decreased | [5] |
| Rats | Inhalation (141-282 ppm) | T-SOD, GSH, CAT activities | Decreased | [5] |
| Rats | Inhalation (141-282 ppm) | MDA levels | Increased | [5] |
| Rats | Inhalation (141-282 ppm) | IL-1β, IL-6, TNF-α | Upregulated | [5] |
| Rats | Inhalation (100 ppm) | Serum Taurine | 1.27-fold increase | [4] |
Experimental Protocol: Assessment of Oxidative Stress
A protocol to measure markers of oxidative stress in response to UDMH exposure would typically involve:
-
Animal Exposure: Rats are exposed to UDMH via inhalation as described previously.
-
Sample Collection: At the end of the exposure period, blood and liver tissue are collected.
-
Biochemical Assays:
-
Serum levels of liver enzymes (ALT, ALP) and total bile acids (TBA) are measured using standard clinical chemistry analyzers.
-
Liver homogenates are prepared to measure the activity of antioxidant enzymes (SOD, CAT) and the levels of GSH and MDA using commercially available assay kits.
-
Levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in serum or tissue homogenates are quantified using ELISA kits.
-
-
Statistical Analysis: The levels of these markers in UDMH-exposed animals are compared to those in the control group.
Conclusion
The mechanism of action of this compound in biological systems is multifaceted, involving a complex interplay of metabolic activation, genotoxicity, neurotoxicity, and the induction of oxidative stress. Its ability to be metabolized into reactive intermediates that damage DNA is a key driver of its carcinogenicity. The neurotoxic effects appear to be mediated through interference with neurotransmitter systems, particularly those dependent on pyridoxal phosphate. Furthermore, UDMH-induced oxidative stress disrupts cellular homeostasis and activates signaling pathways leading to apoptosis and inflammation. This comprehensive understanding of UDMH toxicity is crucial for developing effective strategies for risk assessment, prevention of exposure, and the development of potential therapeutic interventions for individuals exposed to this hazardous compound. Further research is warranted to fully elucidate the intricate signaling networks perturbed by UDMH and to identify novel biomarkers of exposure and effect.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 4. Chronic Low-Dose Unsymmetrical Dimethylhydrazine Exposure in Rats: Multiorgan Mechanisms and Biomarker Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unsymmetrical dimethylhydrazine induces dose-dependent liver toxicity in rats via oxidative stress and PI3K/Akt pathway-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Dimethylhydrazine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Metabolism and activation of this compound and methylhydrazine, two products of nitrosodimethylamine reductive biotransformation, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How is a metabolic intermediate formed in the mechanism-based inactivation of cytochrome P450 by using this compound: hydrogen abstraction or nitrogen oxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of cytochrome P450-dependent dimethylhydrazine metabolism in human colon microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolism and activation of this compound and methylhydrazine, two products of N-nitrosodimethylamine reductive biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental study of the mechanisms of toxic action of unsymmetrical dimethylhydrazine in chronic administration cological - Tomilin - Toxicological Review [rjsocmed.com]
- 20. Chronic Low‐Dose Unsymmetrical Dimethylhydrazine Exposure in Rats: Multiorgan Mechanisms and Biomarker Identification | CoLab [colab.ws]
Metabolic Fate of 1,1-Dimethylhydrazine (UDMH) in Rats: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of 1,1-dimethylhydrazine (UDMH) in rats, a critical aspect for toxicological assessment and the development of potential safety measures. The information presented herein is compiled from various scientific studies, focusing on quantitative data, detailed experimental methodologies, and the enzymatic systems involved in UDMH biotransformation.
Executive Summary
This compound (UDMH) undergoes extensive metabolism in rats, primarily through oxidative pathways. The major metabolic products identified are carbon dioxide (CO2), formaldehyde (B43269), and a glucose hydrazone conjugate. A significant portion of the administered UDMH is also excreted unchanged in the urine. The liver, particularly the microsomal cytochrome P450 system, plays a central role in the initial oxidative steps of UDMH metabolism. Both enzymatic and non-enzymatic processes contribute to the formation of formaldehyde. The metabolic activation of UDMH can lead to the formation of reactive intermediates that covalently bind to cellular macromolecules, a process implicated in its toxicity and carcinogenicity.
Metabolic Pathways
The metabolism of UDMH in rats proceeds through several key pathways, including oxidation, conjugation, and excretion. The primary routes are depicted in the signaling pathway diagram below.
Oxidative Metabolism
The initial and most significant metabolic transformation of UDMH is oxidation. This process is mediated, at least in part, by the cytochrome P450 (CYP450) enzyme system in the liver. This enzymatic reaction leads to the formation of formaldehyde and other reactive intermediates. Evidence suggests that non-enzymatic pathways also contribute to formaldehyde production from UDMH.[1]
dot
Caption: Metabolic pathways of this compound in rats.
Further Metabolism and Excretion
Formaldehyde, a primary metabolite, is further oxidized to carbon dioxide, which is then eliminated through respiration.[2] A portion of the parent UDMH undergoes conjugation with glucose to form a glucose hydrazone, which is excreted in the urine. A substantial amount of the administered UDMH is also excreted unchanged in the urine.
Quantitative Metabolic Data
The following tables summarize the quantitative data on the excretion and metabolism of UDMH in rats from various studies.
Table 1: Excretion of ¹⁴C-labeled this compound in Sprague-Dawley Rats (Single Intraperitoneal Injection)
| Dose (mg/kg) | % of Radioactivity as ¹⁴CO₂ (in 7 hours) | % of Radioactivity in Urine (in 53 hours) | Reference |
| 20 | 23 | 56 | [1] |
| 40 | 19 | - | [1] |
| 60 | 12 | 53 | [1] |
| 80 | - | 70 | [1] |
Table 2: Urinary Metabolites of ¹⁴C-labeled this compound in Rats (4 hours post-injection)
| Metabolite | % of Excreted Radioactivity | Reference |
| Unchanged this compound | 50 - 60 | [1] |
| Glucose Dimethylhydrazone | 3 - 10 | [1] |
| Unidentified Metabolite | 20 - 25 | [1] |
Experimental Protocols
This section details a representative experimental protocol synthesized from methodologies reported in the literature for studying UDMH metabolism in rats.
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male or Female
-
Weight: 225-300 g
-
Housing: Individual metabolism cages to allow for the separate collection of urine and feces.
-
Diet: Standard laboratory chow and water available ad libitum.
Dosing and Administration
-
Test Substance: this compound (UDMH), often radiolabeled with ¹⁴C for metabolic tracing.
-
Vehicle: Saline (0.9% NaCl).
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route.
-
Dose Volume: Typically 1 mL/kg body weight.
-
Dose Range: Doses ranging from 20 mg/kg to 80 mg/kg have been used in metabolic studies.
dot
Caption: General experimental workflow for UDMH metabolism studies in rats.
Sample Collection
-
Expired Air: For the collection of ¹⁴CO₂, rats are placed in metabolic chambers that allow for the trapping of expired CO₂ in a suitable absorbent solution (e.g., potassium hydroxide (B78521) or ethanolamine-based scintillators).
-
Urine and Feces: Samples are collected at specified time intervals (e.g., 4, 8, 24, 48, 53, and 72 hours) post-dosing.
-
Tissues: At the end of the study period, animals are euthanized, and various tissues (liver, kidney, etc.) are collected to determine the distribution and covalent binding of UDMH-derived radioactivity.
Analytical Methods
-
Quantification of Radioactivity: Liquid scintillation counting (LSC) is used to measure the amount of ¹⁴C in collected samples (urine, feces, expired air traps, and tissue homogenates).
-
Metabolite Profiling and Identification: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or gas chromatography-mass spectrometry (GC-MS) are employed to separate, identify, and quantify UDMH and its metabolites in urine and tissue extracts.[3][4] Derivatization techniques are often necessary for the analysis of hydrazines by GC-MS.[5]
In Vitro Metabolism Studies
-
Preparation of Liver Microsomes: Rat liver microsomes are prepared by differential centrifugation of liver homogenates.
-
Incubation Conditions: Microsomes are incubated with UDMH in the presence of an NADPH-generating system (to support CYP450 activity) in a buffered solution at 37°C.[1]
-
Analysis: The formation of metabolites, such as formaldehyde, is measured using appropriate analytical techniques (e.g., colorimetric assays or LC-MS). The involvement of specific CYP450 isozymes can be investigated using selective chemical inhibitors or recombinant rat CYP450 enzymes.[6]
Role of Cytochrome P450
The metabolism of UDMH to formaldehyde in rat liver microsomes is dependent on NADPH and oxygen, which is characteristic of a cytochrome P450-mediated reaction.[1] While the specific rat CYP450 isozymes responsible for UDMH oxidation have not been definitively identified in the reviewed literature, studies on other xenobiotics in rats have implicated isozymes such as CYP2E1, CYP2B1, and CYP3A in the metabolism of various compounds.[7] Further research utilizing recombinant rat CYP isozymes is necessary to elucidate the specific contributions of each to UDMH metabolism. The observation that formaldehyde formation also occurs in the 9000 x g supernatant without the need for cofactors suggests a component of non-enzymatic conversion.[1]
Covalent Binding to Macromolecules
Metabolic activation of UDMH can lead to the formation of reactive intermediates that covalently bind to cellular macromolecules, including proteins and nucleic acids.[1] This binding is considered a key mechanism in the toxicity and carcinogenicity of UDMH. Studies have shown that [¹⁴C]dimethylhydrazine is activated to metabolites that bind to nucleic acids in rat liver slices.[1] The formation of N7-methylguanine in the liver DNA of rats treated with UDMH provides direct evidence of this covalent interaction.[1]
Conclusion
The metabolic pathways of this compound in rats are complex, involving both enzymatic and non-enzymatic processes that lead to a variety of metabolites and excretory products. The liver, and specifically the cytochrome P450 system, is a key player in the initial oxidative metabolism of UDMH, which can result in the formation of reactive intermediates capable of binding to cellular macromolecules. A thorough understanding of these metabolic pathways is essential for assessing the toxicological risks associated with UDMH exposure and for the development of strategies to mitigate its adverse health effects. Further research is warranted to identify the specific rat cytochrome P450 isozymes involved in UDMH metabolism to better predict potential drug-drug interactions and inter-individual variability in susceptibility.
References
- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Unsymmetrical dimethylhydrazine induces dose-dependent liver toxicity in rats via oxidative stress and PI3K/Akt pathway-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification of the rat liver cytochrome P450 enzymes involved in the metabolism of the calcium channel blocker dipfluzine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Toxicological Profile of Unsymmetrical Dimethylhydrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Unsymmetrical dimethylhydrazine (UDMH), a high-energy propellant, is a compound of significant toxicological concern. Its acute and chronic effects have been the subject of extensive research, revealing a multi-organ toxicity profile that warrants a comprehensive understanding for risk assessment and the development of potential countermeasures. This technical guide provides a detailed overview of the acute and chronic toxicity of UDMH, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular mechanisms.
Executive Summary
UDMH exposure, through various routes including inhalation, oral, and dermal contact, elicits a range of toxic responses. Acute exposure is characterized by potent central nervous system (CNS) effects, including convulsions, while chronic exposure has been linked to carcinogenicity, hepatotoxicity, and neurotoxicity. Mechanistically, UDMH-induced toxicity involves the induction of oxidative stress, modulation of critical signaling pathways such as PI3K/Akt, and interference with neurotransmitter systems, notably the inhibition of GABA synthesis.
Quantitative Toxicity Data
The following tables summarize the key quantitative data on the acute toxicity of UDMH across different species and routes of exposure.
Table 1: Acute Lethal Dose (LD50) Values for Unsymmetrical Dimethylhydrazine
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 122[1][2] |
| Rat | Dermal | 770[1][2] |
| Mouse | Oral | 155[1][2] |
| Guinea Pig | Dermal | 1329[1][2] |
| Rabbit | Dermal | 1060[1][2] |
Table 2: Acute Lethal Concentration (LC50) Values for Unsymmetrical Dimethylhydrazine (4-hour exposure)
| Species | LC50 (ppm) |
| Rat | 252[1] |
| Mouse | 172[1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of UDMH toxicity. The following sections provide representative methodologies for key toxicity studies.
Acute Oral Toxicity Study in Rats (Modified OECD 423 Guideline)
This protocol outlines the procedure for determining the acute oral toxicity of UDMH in rats.
1. Test Animals:
-
Species: Sprague-Dawley rats, young adults (8-12 weeks old).
-
Sex: Initially, one sex (typically female, as they can be slightly more sensitive) is used. If significant toxicity is observed, the other sex is also tested.
-
Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and access to standard chow and water ad libitum, except for a brief fasting period before dosing.
2. Dose Administration:
-
A single dose of UDMH, dissolved in a suitable vehicle (e.g., water), is administered by oral gavage.
-
Dose levels are selected based on a stepwise procedure, starting with a dose expected to be toxic. Subsequent dosing depends on the observed toxicity.
3. Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., convulsions, tremors, changes in activity), and body weight changes for at least 14 days.
-
Detailed observations are made shortly after dosing and at regular intervals thereafter.
4. Necropsy:
-
All animals are subjected to a gross necropsy at the end of the observation period.
-
Any observed abnormalities in tissues and organs are recorded.
5. Data Analysis:
-
The LD50 is calculated based on the observed mortality at different dose levels using appropriate statistical methods.
Chronic Inhalation Toxicity Study in Dogs
This protocol describes a long-term inhalation study to assess the chronic toxicity of UDMH in a non-rodent species.
1. Test Animals:
-
Species: Beagle dogs, young adults.
-
Group Size: A sufficient number of animals of both sexes are used to allow for interim sacrifices and to ensure statistical power.
-
Housing: Dogs are housed individually in cages within exposure chambers, with controlled environmental conditions.
2. Exposure System:
-
Whole-body inhalation exposure chambers are used to deliver a constant and uniform concentration of UDMH vapor.
-
The chamber atmosphere is continuously monitored for UDMH concentration, temperature, and humidity.
3. Exposure Regimen:
-
Dogs are exposed to target concentrations of UDMH (e.g., 0, 0.05, 0.5, and 5 ppm) for 6 hours/day, 5 days/week, for a duration of 6 months or longer.[3]
4. Clinical and Pathological Assessments:
-
Regular veterinary examinations, including observation of clinical signs, body weight, and food consumption.
-
Periodic collection of blood and urine for hematology, clinical chemistry (including liver function tests like SGPT), and urinalysis.[3]
-
At the end of the exposure and post-exposure periods, animals are euthanized, and a comprehensive necropsy is performed.
-
Tissues from all major organs are collected for histopathological examination.
Carcinogenicity Bioassay in Mice
This protocol outlines a long-term study to evaluate the carcinogenic potential of UDMH in mice.
1. Test Animals:
-
Species: A suitable strain of mice (e.g., C57BL/6) is used.
-
Group Size: Typically, 50 mice per sex per group are used to provide sufficient statistical power to detect a carcinogenic response.
2. Dose Administration:
-
UDMH is administered in the drinking water at various concentrations for the lifetime of the animals (e.g., 18-24 months).[4]
-
The concentrations are chosen based on the results of subchronic toxicity studies to identify a maximum tolerated dose (MTD) and lower doses.
3. Observations:
-
Animals are observed daily for clinical signs of toxicity and the development of palpable masses.
-
Body weight and food/water consumption are recorded regularly.
4. Pathology:
-
A complete necropsy is performed on all animals, including those that die or are euthanized when moribund.
-
All organs and tissues are examined for gross lesions, and a comprehensive set of tissues is collected and preserved for histopathological evaluation.
-
The incidence and severity of neoplastic and non-neoplastic lesions are recorded.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of UDMH is mediated by its interaction with various cellular and molecular pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms.
UDMH-Induced Hepatotoxicity via Oxidative Stress and PI3K/Akt Pathway
UDMH exposure leads to liver damage through the generation of reactive oxygen species (ROS) and the subsequent modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and apoptosis.
Caption: UDMH-induced hepatotoxicity is mediated by oxidative stress and inhibition of the PI3K/Akt pathway.
UDMH-Induced Neurotoxicity via GABA Synthesis Inhibition
UDMH is known to cause neurotoxic effects, including convulsions, by interfering with the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).
Caption: UDMH interferes with GABA synthesis, leading to increased neuronal excitation and convulsions.
General Experimental Workflow for UDMH Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the toxicity of UDMH, from initial study design to final data interpretation.
Caption: A generalized workflow for conducting and analyzing a UDMH toxicity study.
Conclusion
The data and methodologies presented in this guide underscore the significant and varied toxicological effects of unsymmetrical dimethylhydrazine. A thorough understanding of its acute and chronic toxicity, coupled with the application of robust experimental protocols and an appreciation of the underlying molecular mechanisms, is essential for mitigating the risks associated with this compound. This guide serves as a foundational resource for researchers and professionals dedicated to advancing our knowledge of UDMH toxicity and developing strategies to protect human health and the environment.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1-Dimethylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dimethylhydrazine (UDMH), a hypergolic propellant, is a compound of significant interest due to its high energy content and reactivity. Understanding its thermal stability and decomposition pathways is critical for its safe handling, storage, and for predicting its environmental fate. This technical guide provides a comprehensive overview of the thermal behavior of UDMH, detailing its decomposition products, reaction kinetics, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key decomposition pathways are visualized using diagrams to facilitate a deeper understanding of the underlying chemical transformations.
Introduction
This compound, also known as Unsymmetrical Dimethylhydrazine (UDMH), is a clear, colorless liquid with a characteristic ammonia-like odor.[1] Its primary application is as a rocket propellant, often in combination with an oxidizer like dinitrogen tetroxide.[2] Beyond its use in aerospace, the decomposition products and potential for environmental contamination necessitate a thorough understanding of its chemical behavior, particularly under thermal stress.[3][4] UDMH is known to be unstable at elevated temperatures and pressures, and its decomposition can be initiated by various factors, including heat, contact with catalytic surfaces, and oxidizing agents.[1][5]
Thermal Stability of this compound
The thermal stability of UDMH is a critical parameter for its safe handling and storage. Decomposition can occur at elevated temperatures, and the presence of impurities or catalytic surfaces can significantly lower the decomposition temperature.
Key Thermal Stability Parameters
Several key parameters define the thermal stability of UDMH. These include its autoignition temperature and the onset of exothermic decomposition. The decomposition of UDMH is a highly exothermic process, which can lead to thermal runaway if not properly controlled.
| Parameter | Value | Conditions | Reference |
| Autoignition Temperature | 480°F (249°C) | In air | [NOAA CAMEO Chemicals] |
| Onset of Exothermic Decomposition (UDMH Picrate) | 175.8°C | DSC analysis | [6] |
| Peak Decomposition Temperature (UDMH Picrate) | 215.7°C | DSC analysis | [6] |
| Critical Temperature of Thermal Detonation (UDMH Picrate) | 167.1°C | Calculated from DSC | [6] |
Note: Data for UDMH picrate (B76445) is provided as an example of thermal analysis of a UDMH salt. The thermal stability of pure UDMH may differ.
Thermal Decomposition Products
The thermal decomposition of UDMH can proceed through various pathways, leading to a complex mixture of products. The composition of these products is highly dependent on the conditions, such as temperature, pressure, and the presence of oxygen or catalysts.
Major and Minor Decomposition Products
Under pyrolysis (in the absence of oxygen), the primary decomposition products include methane, hydrogen cyanide, ammonia, and nitrogen.[5][7] In the presence of oxygen, a wider range of oxidation products is formed.
| Product | Chemical Formula | Decomposition Condition | Reference |
| Major Products | |||
| Methane | CH₄ | Pyrolysis | [7] |
| Hydrogen Cyanide | HCN | Pyrolysis | [5][7] |
| Ammonia | NH₃ | Pyrolysis | [5][7] |
| Nitrogen | N₂ | Pyrolysis, Catalytic | [5][7] |
| Hydrogen | H₂ | Catalytic | [5] |
| N-Nitrosodimethylamine | (CH₃)₂NNO | Oxidation | [4][8] |
| Formaldehyde dimethylhydrazone | (CH₃)₂NN=CH₂ | Oxidation | [4] |
| Minor Products | |||
| Dimethylamine | (CH₃)₂NH | Oxidation | [2] |
| 1,1,4,4-Tetramethyl-2-tetrazene | (CH₃)₂NN=NN(CH₃)₂ | Oxidation | [9] |
| N,N-Dimethylformamide | (CH₃)₂NCHO | Oxidation | [9] |
| 1-Methyl-1H-1,2,4-triazole | C₃H₅N₃ | Oxidation | [10] |
| Dimethylaminoacetonitrile | (CH₃)₂NCH₂CN | Supercritical Water Gasification | [11] |
| Trimethylamine | (CH₃)₃N | Supercritical Water Gasification | [11] |
Decomposition Mechanisms and Pathways
The decomposition of UDMH is a complex process involving multiple reaction pathways that can be broadly categorized into unimolecular decomposition and bimolecular reactions, including hydrogen abstraction.
Unimolecular Decomposition
The primary initiation step in the thermal decomposition of UDMH is the cleavage of the N-N bond, which has the lowest bond dissociation energy.
Hydrogen Abstraction
Hydrogen abstraction from both the methyl and amino groups of UDMH by various radicals is a significant pathway, especially in combustion environments.[12]
Oxidative Decomposition Pathway
In the presence of oxidants such as hydroxyl radicals (•OH), the decomposition pathway is more complex and can lead to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen.[8]
Decomposition Kinetics
The kinetics of UDMH decomposition have been studied under various conditions. The Arrhenius parameters, which describe the temperature dependence of the reaction rate, are crucial for modeling its decomposition.
Arrhenius Parameters for Key Reactions
The following table summarizes the Arrhenius parameters for some of the key elementary reactions in UDMH decomposition.
| Reaction | A (s⁻¹ or cm³mol⁻¹s⁻¹) | n | Ea (kcal/mol) | Temperature Range (K) | Reference |
| UDMH → (CH₃)₂N• + •NH₂ | 1.0 x 10¹⁶ | 0 | 55.0 | Theoretical | [12] |
| UDMH + H• → (CH₃)₂NNH• + H₂ | 1.2 x 10¹³ | 0 | 7.0 | 298-2000 | [12] |
| UDMH + H• → •CH₂(CH₃)NNH₂ + H₂ | 2.0 x 10¹³ | 0 | 9.0 | 298-2000 | [12] |
| UDMH + •OH → (CH₃)₂NNH• + H₂O | 1.0 x 10¹³ | 0 | 1.0 | 298-2000 | [13] |
| UDMH + •CH₃ → (CH₃)₂NNH• + CH₄ | 2.2 x 10¹¹ | 0 | 5.8 | 383-453 | [12] |
| UDMH Pyrolysis in Supercritical Water | - | - | 11.9 (49.98 kJ/mol) | 673-823 | [11] |
Note: The Arrhenius equation is given by k = A * Tⁿ * exp(-Ea / RT).
Experimental Protocols for Thermal Analysis
A variety of analytical techniques are employed to study the thermal decomposition of UDMH. This section provides an overview of the methodologies for some of the key experimental techniques.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a powerful tool for determining the onset of decomposition and the associated enthalpy changes.[6][14]
Experimental Workflow:
Methodology:
-
A small, precisely weighed sample of UDMH (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated stainless steel crucible.
-
An empty, sealed crucible is used as a reference.
-
The sample and reference crucibles are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a defined temperature range.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
The resulting thermogram is analyzed to determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition (ΔH).
-
To determine kinetic parameters like activation energy (Ea), the experiment is repeated at several different heating rates, and methods like the Kissinger equation are applied to the data.[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with the volatilization of decomposition products.[15][16]
Methodology:
-
A small sample of UDMH (typically 5-10 mg) is placed in a tared TGA sample pan (e.g., platinum or ceramic).
-
The sample is placed on the TGA's microbalance within the furnace.
-
The furnace is purged with a controlled atmosphere (e.g., nitrogen for pyrolysis or air/oxygen for oxidation) at a specific flow rate.
-
The temperature is increased at a constant rate (e.g., 10 °C/min).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperatures of mass loss events and the corresponding percentage of mass lost.
Shock Tube Studies
Shock tubes are used to study chemical kinetics at high temperatures and pressures over very short timescales.[17][18] A shock wave rapidly heats and compresses a gas mixture, initiating the decomposition of the reactant.
Methodology:
-
A dilute mixture of UDMH in an inert gas (e.g., argon) is prepared.
-
The shock tube, which is divided into a high-pressure driver section and a low-pressure driven section by a diaphragm, is filled with the gas mixture in the driven section.
-
The diaphragm is ruptured, generating a shock wave that propagates through the gas mixture, rapidly increasing its temperature and pressure.
-
The concentrations of reactants, intermediates, and products are monitored over time behind the reflected shock wave using techniques such as laser absorption spectroscopy or time-of-flight mass spectrometry.
-
The experimental data are used to determine rate constants for elementary reactions and to validate chemical kinetic models.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of UDMH decomposition.[3][19][20]
Methodology:
-
A sample of the decomposed UDMH (e.g., from a pyrolysis reactor or an oxidation experiment) is collected. Liquid samples may require extraction into a suitable solvent like dichloromethane.
-
A small volume of the sample is injected into the gas chromatograph.
-
The sample is vaporized in the heated injection port and carried by an inert carrier gas (e.g., helium) through a capillary column.
-
The column separates the different components of the mixture based on their boiling points and interactions with the stationary phase. A typical temperature program involves an initial hold at a low temperature, followed by a ramp to a higher temperature.
-
As each component elutes from the column, it enters the mass spectrometer.
-
The mass spectrometer ionizes the molecules (typically by electron ionization) and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each component.
-
The mass spectra are compared to spectral libraries (e.g., NIST) for compound identification. The retention time from the gas chromatograph provides an additional layer of confirmation.
Conclusion
The thermal stability and decomposition of this compound are complex phenomena governed by a variety of factors including temperature, pressure, and the chemical environment. This guide has provided a detailed overview of the key aspects of UDMH thermal behavior, from its fundamental stability parameters to the intricate pathways of its decomposition and the kinetic data that describe these processes. The experimental methodologies outlined herein are crucial for the continued investigation of UDMH and related energetic materials. A thorough understanding of these topics is paramount for ensuring the safe application of UDMH and for mitigating its potential environmental impact. Further research, particularly in developing more comprehensive kinetic models validated over a wide range of conditions, will continue to be a priority in the fields of aerospace engineering and environmental science.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gas Chromatography–Mass Spectrometry Quantification of this compound Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Analysis of Unsymmetrical Dimethylhydrazine: Adsorption Behavior, Environmental Fate, and Toxicity Across Contrasting Soil Matrices [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. etamu.edu [etamu.edu]
- 16. s4science.at [s4science.at]
- 17. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. A GC-MS Database of Nitrogen-Rich Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hypergolic Properties of Unsymmetrical Dimethylhydrazine (UDMH) with Nitrogen Tetroxide
This technical guide provides a comprehensive overview of the hypergolic reaction between Unsymmetrical Dimethylhydrazine (UDMH) and Nitrogen Tetroxide (N2O4), a bipropellant combination widely utilized in rocket propulsion systems. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of the fundamental chemistry, performance characteristics, and experimental evaluation of this energetic pairing.
Introduction to Hypergolic Propulsion
Hypergolic propellants are substances that ignite spontaneously upon contact with each other, eliminating the need for an external ignition system. This property offers high reliability and simplicity in rocket engine design, making them ideal for applications requiring multiple restarts and precise maneuvering, such as in spacecraft and missiles. The combination of UDMH ((CH₃)₂NNH₂) as the fuel and N2O4 as the oxidizer is a classic example of a storable liquid hypergolic bipropellant.[1]
Physicochemical Properties and Performance Characteristics
UDMH is a derivative of hydrazine (B178648) and is a stable liquid at ambient conditions, allowing for long-term storage in rocket fuel systems.[1] Nitrogen tetroxide is a powerful oxidizer that exists in equilibrium with nitrogen dioxide (NO₂). The key performance parameters of the UDMH/N2O4 bipropellant system are summarized in the table below.
| Property | Value |
| Fuel | Unsymmetrical Dimethylhydrazine (UDMH) |
| Oxidizer | Nitrogen Tetroxide (N2O4) |
| Specific Impulse (Vacuum) | 333 s |
| Specific Impulse (Sea Level) | 285 s |
| Optimum Oxidizer to Fuel Ratio | 2.61 |
| Temperature of Combustion | 3,415 K |
| Characteristic Velocity (c*) | 1,720 m/s |
| Fuel Density | 0.793 g/cc |
| Oxidizer Density | 1.450 g/cc |
| Fuel Freezing Point | -57 °C |
| Fuel Boiling Point | 63 °C |
| Oxidizer Freezing Point | -11 °C |
| Oxidizer Boiling Point | 21 °C |
| Table 1: Performance Characteristics of UDMH/N2O4 Propellant.[2] |
The Hypergolic Reaction: Mechanism and Kinetics
The hypergolic ignition of UDMH with N2O4 is a complex process involving rapid, highly exothermic reactions in both the liquid and gas phases. While the precise, detailed mechanism is a subject of ongoing research, the key steps are understood to involve initial liquid-phase reactions that lead to the formation of unstable intermediates, followed by rapid decomposition and gas-phase combustion.
Pre-ignition Liquid Phase Reactions
Upon initial contact, UDMH and N2O4 undergo rapid acid-base and redox reactions in the liquid phase. These initial reactions are crucial for heating and vaporizing the propellants, leading to the gas-phase ignition.[3] The process can be broadly divided into three stages: a condensed-phase reaction, a mixed-phase reaction, and a gas-phase reaction.[4] Key proposed steps in the initial liquid phase include:
-
Formation of Hydrazinium Nitrate-like Salts: N2O4 in its liquid form can react with UDMH to form salt-like adducts.
-
Nitrosation and Oxidation: The powerful oxidizing nature of N2O4 leads to the nitrosation and oxidation of the UDMH molecule. A significant pre-ignition product that can be formed is N-nitrosodimethylamine (NDMA), a carcinogenic compound.[5]
Gas Phase Reaction and Combustion
The heat generated from the initial liquid-phase reactions leads to rapid vaporization of the propellants and the decomposition of intermediates. The subsequent gas-phase reactions are responsible for the visible flame and the release of the majority of the energy. The overall combustion reaction can be simplified as:
(CH₃)₂NNH₂(l) + 2N₂O₄(l) → 2CO₂(g) + 4H₂O(g) + 3N₂(g)
However, the actual combustion process involves a complex network of radical chain reactions.
Ignition Delay
Ignition delay is a critical performance parameter for hypergolic propellants, representing the time between initial contact and the appearance of a flame. For UDMH/N2O4, this delay is typically in the order of milliseconds.[3] Shorter ignition delays are generally desirable for rapid engine startup and to prevent the accumulation of unreacted propellants, which could lead to a hard start or an explosion. The ignition delay is influenced by various factors, including temperature, pressure, and the presence of impurities.
The table below presents experimental data on the ignition delay of pure UDMH with N2O4 and the effect of common impurities that can form during storage.
| Fuel Composition | Oxidizer | Temperature | Pressure | Ignition Delay (ms) |
| Pure UDMH | N2O4 | Room Temp. | 70 kPa | 325.33 |
| 99% UDMH, 1% H₂O | N2O4 | Room Temp. | 70 kPa | > 325.33 |
| 99% UDMH, 1% Formaldehyde Dimethylhydrazone (FDH) | N2O4 | Room Temp. | 70 kPa | > 325.33 |
| 99% UDMH, 1% Dimethylamine (DMA) | N2O4 | Room Temp. | 70 kPa | > 325.33 |
| Table 2: Ignition Delay of UDMH with N2O4 and the Effect of Impurities.[6] |
Experimental Protocols for Ignition Delay Measurement
The most common method for determining the ignition delay of hypergolic propellants in a laboratory setting is the drop test. This method involves releasing a droplet of one propellant into a pool or onto a droplet of the other and measuring the time to ignition.
Generalized Drop-Test Protocol
-
Preparation of Propellants: Ensure UDMH and N2O4 are of the required purity and are handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Apparatus Setup:
-
A droplet generator (e.g., a syringe pump) is positioned above a receptacle (e.g., a small dish or a droplet holder) for the stationary propellant.
-
A high-speed camera is focused on the point of contact to visually record the ignition event.
-
Photodiodes or other optical sensors can be used to detect the light emission from the flame for more precise timing.
-
The entire setup is typically enclosed in a test chamber to control the atmosphere and contain any splashes or fumes.
-
-
Procedure:
-
A known volume of one propellant (e.g., UDMH) is placed in the receptacle.
-
A single droplet of the other propellant (e.g., N2O4) is released from a specified height.
-
The high-speed camera and timing system are triggered simultaneously with the droplet release.
-
The time from the initial contact of the droplet with the pool to the first appearance of a flame is measured from the high-speed video frames.
-
-
Data Analysis: The ignition delay is calculated by counting the number of frames between contact and ignition and multiplying by the inverse of the frame rate. Multiple trials are conducted to ensure repeatability and to calculate an average ignition delay.
Combustion and Non-Combustion Products
The reaction of UDMH and N2O4 produces a range of products, including the desired high-temperature gases for propulsion and some undesirable, often toxic, byproducts.
Major Combustion Products:
-
Carbon Dioxide (CO₂)
-
Water (H₂O)
-
Nitrogen (N₂)
Minor and Non-Combustion Products:
-
N-nitrosodimethylamine (NDMA): A carcinogenic compound formed from the incomplete combustion or side reactions of UDMH.[5]
-
Dimethylamine (DMA): An impurity in UDMH and a potential decomposition product.[6]
-
Formaldehyde Dimethylhydrazone (FDH): Another impurity that can affect performance.[6]
-
Various Nitrogen Oxides (NOx): Intermediates and products of incomplete combustion.
-
Ammonium Nitrate: Can be formed as a solid residue, particularly under fuel-rich conditions or in non-ignition vapor phase reactions.[7]
The formation of toxic byproducts like NDMA is a significant concern, especially in the context of environmental contamination and personnel safety during handling and testing.
Safety and Handling Considerations
Both UDMH and N2O4 are highly toxic and corrosive substances that require stringent safety protocols for handling.
-
Toxicity: UDMH is a known carcinogen and is highly toxic upon inhalation, ingestion, or skin contact.[1] N2O4 is a strong respiratory irritant and can cause severe lung damage.
-
Corrosivity: N2O4 is highly corrosive to many materials, necessitating the use of compatible storage and handling equipment.
-
Personal Protective Equipment (PPE): Full-body protection, including chemical-resistant suits, gloves, and respiratory protection, is mandatory when working with these propellants.
-
Ventilation: All handling and experimental procedures must be conducted in a well-ventilated area, preferably within a fume hood specifically designed for reactive and toxic chemicals.
-
Spill Management: Procedures for neutralizing and cleaning up spills of both UDMH and N2O4 must be in place.
Conclusion
The hypergolic combination of UDMH and N2O4 offers significant advantages in rocket propulsion due to its storability, high performance, and reliable ignition. However, a thorough understanding of the complex chemical kinetics, ignition delay characteristics, and the formation of hazardous byproducts is essential for its safe and efficient application. This guide has provided a detailed technical overview of these aspects, offering valuable insights for researchers and professionals in related fields. Further research into the detailed reaction mechanisms and the development of less toxic hypergolic alternatives remain critical areas of investigation in the field of chemical propulsion.
References
- 1. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 2. N2O4/UDMH [astronautix.com]
- 3. Ignition Delay Times of Conventional and Green Hypergolic Propellants at Ambient Conditions: A Comparative Review | MDPI [mdpi.com]
- 4. cdn.apub.kr [cdn.apub.kr]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. mdpi.com [mdpi.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
History of 1,1-Dimethylhydrazine synthesis and discovery.
An In-depth Technical Guide to the History of 1,1-Dimethylhydrazine (UDMH) Synthesis and Discovery
Introduction
This compound (CAS No. 57-14-7), commonly known as Unsymmetrical Dimethylhydrazine (UDMH), is a storable, high-energy hypergolic propellant with significant historical and ongoing importance in rocketry and aerospace. Its ability to ignite spontaneously upon contact with an oxidizer, typically nitrogen tetroxide (N₂O₄), provides reliable ignition for rocket engines, a critical feature for everything from interplanetary probes to ballistic missiles. This technical guide provides a comprehensive overview of the history of UDMH, from its initial discovery and early laboratory syntheses to the development of large-scale industrial production methods. It is intended for researchers, scientists, and professionals in chemical and drug development fields, offering detailed experimental insights and comparative data.
Discovery and Early Syntheses
The journey of UDMH began in the late 19th century with the pioneering work of German chemist Emil Fischer, who is also credited with coining the term "hydrazine".
Fischer's Discovery (1875)
Hermann Emil Fischer first synthesized UDMH in 1875 by reducing N-Nitrosodimethylamine (NDMA) with zinc dust in boiling acetic acid. This discovery was part of his broader investigation into the class of compounds he named hydrazines. Fischer's student, Edward Renouf, later conducted more extensive studies on UDMH as part of his doctoral dissertation.
Experimental Protocol (Fischer's Method - Reconstructed):
-
Nitrosation: Dimethylamine (B145610) is treated with a nitrosating agent (e.g., nitrous acid) to form N-Nitrosodimethylamine (NDMA).
-
Reduction: The resulting NDMA is dissolved in glacial acetic acid.
-
Zinc dust is slowly added to the solution, which is maintained at a boiling temperature. The zinc and acetic acid create a reducing environment.
-
Workup: After the reaction is complete, the excess zinc is filtered off. The UDMH is then isolated from the reaction mixture, typically through distillation after basification to liberate the free base from its salt.
Other Historical Laboratory Routes
Following Fischer's discovery, several other laboratory-scale methods for synthesizing UDMH were developed. These methods, while not all commercially viable, were important in the academic exploration of hydrazine (B178648) chemistry.
-
Hatt Synthesis (1936): Australian chemist Henry H. Hatt reported a synthesis of UDMH hydrochloride in Organic Syntheses. This method also involved the reduction of NDMA, which was formed by treating dimethylamine with nitric acid.
-
Direct Methylation of Hydrazine: This route involves reacting hydrazine with a methylating agent. However, controlling the level of substitution to selectively produce this compound over other methylated derivatives (like monomethylhydrazine or 1,2-dimethylhydrazine) is challenging.
-
Reduction of Nitrodimethylamine: Similar to the NDMA reduction, this method uses a different starting material, nitrodimethylamine, which is reduced to UDMH.
-
Amination of Dimethylamine: This process involves the reaction of dimethylamine with an aminating agent, such as aminopersulfuric acid.
Industrial Production Methods
The demand for UDMH as a rocket propellant during the Cold War necessitated the development of scalable, efficient, and safe industrial production methods. Two primary routes emerged, alongside alternatives developed to mitigate specific hazards.
Modified Olin Raschig Process
The most common industrial method for UDMH production is a modification of the Raschig process, which was originally developed for hydrazine synthesis. This process involves the reaction of monochloramine (NH₂Cl) with an excess of dimethylamine.
(CH₃)₂NH + NH₂Cl → (CH₃)₂NNH₂·HCl
The reaction produces the hydrochloride salt of UDMH, from which the free base is liberated by treatment with a strong base, followed by distillation.
Experimental Protocol (Generalized Raschig Process):
-
Chloramine (B81541) Generation: Monochloramine is typically produced by reacting ammonia (B1221849) and sodium hypochlorite (B82951) in an aqueous solution.
-
Reaction: The aqueous chloramine solution is then reacted with a surplus of dimethylamine. This is often done in a continuous reactor.
-
Neutralization & Separation: The resulting solution, containing UDMH hydrochloride and excess dimethylamine, is treated with a base (e.g., sodium hydroxide) to free the UDMH.
-
Purification: The UDMH is separated from the aqueous salt solution. This is a complex step due to the formation of azeotropes and typically requires extractive distillation.
A significant challenge in the Raschig process is the potential for the formation of trace amounts of nitrogen trichloride (B1173362) (NCl₃), a highly explosive and unstable compound. Strict process control is essential to ensure this hazardous byproduct is not formed.
Acetylhydrazine Process
The second major industrial route involves the reductive N-dimethylation of an acylhydrazine, followed by hydrolysis.
Step 1: Reductive Alkylation CH₃C(O)NHNH₂ + 2CH₂O + 2H₂ → CH₃C(O)NHN(CH₃)₂ + 2H₂O
Step 2: Hydrolysis CH₃C(O)NHN(CH₃)₂ + H₂O → CH₃COOH + H₂NN(CH₃)₂
Experimental Protocol (Generalized Acetylhydrazine Process):
-
Reductive Alkylation: Acetylhydrazine is reacted with formaldehyde (B43269) (often in the form of Methyl Formcel) in the presence of hydrogen gas and a suitable catalyst (e.g., Palladium on carbon). The reaction is carried out in a pressure reactor.
-
Hydrolysis: The resulting N,N-dimethyl-N'-acetylhydrazine is then cleaved to yield UDMH. This can be achieved through:
-
Base Hydrolysis: Heating the intermediate with a strong base like sodium hydroxide (B78521) and distilling off the UDMH.
-
Hydrazinolysis: Reacting the intermediate with anhydrous hydrazine, which displaces the UDMH.
-
-
Purification: The crude UDMH is purified by distillation.
This method avoids the hazardous intermediates of the Raschig and nitrosamine (B1359907) processes but involves multiple steps.
Nitrosation-Reduction Process
This method is a direct scale-up of Fischer's original discovery and is desirable from an efficiency standpoint. However, its commercial application is severely hampered by the extreme carcinogenicity of the intermediate, N-Nitrosodimethylamine (NDMA).
Step 1: Nitrosation 2(CH₃)₂NH + N₂O₄ → 2(CH₃)₂NNO + H₂O
Step 2: Hydrogenation (CH₃)₂NNO + 2H₂ → (CH₃)₂NNH₂ + H₂O
Due to the hazards of NDMA, any facility using this process must be an expensive, closed-loop system with extensive environmental and worker protection measures to prevent any release of the intermediate. All waste streams must be treated to destroy any trace of NDMA.
Hofmann Rearrangement of 1,1-Dimethylurea (B72202)
As an alternative to the more hazardous routes, a process based on the Hofmann rearrangement of 1,1-dimethylurea was developed. This method is considered more environmentally acceptable as it avoids highly toxic or explosive intermediates.
Experimental Protocol (Based on Patent US4046812A):
-
N-Chlorination: An aqueous solution of 1,1-dimethylurea is reacted with an alkali or alkaline earth metal hypochlorite (e.g., NaOCl) at a low temperature (0° to 10°C). This rapidly forms the N-chloro derivative.
-
Rearrangement: The reaction mixture is then basified (e.g., with NaOH) to provide a total of two moles of base per mole of the starting urea. The temperature is raised to between 20° to 25°C to facilitate the Hofmann rearrangement.
-
Recovery: UDMH is recovered from the final reaction mixture by distillation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different industrial synthesis methods, compiled from patent literature and kinetic studies.
| Parameter | Nitrosation-Reduction | Acetylhydrazine Process | Hofmann Rearrangement |
| Key Reactants | Dimethylamine, N₂O₄, H₂ | Acetylhydrazine, Formaldehyde, H₂ | 1,1-Dimethylurea, NaOCl, NaOH |
| Intermediate(s) | N-Nitrosodimethylamine (NDMA) | N,N-dimethyl-N'-acetylhydrazine | N-chloro-1,1-dimethylurea |
| Catalyst | 5% Pd/C (for hydrogenation) | Pd/C (for alkylation) | None |
| Temperature | 40 - 90°C (Hydrogenation) | 65 - 125°C (Hydrazinolysis) | 0 - 10°C (Step 1); 20 - 25°C (Step 2) |
| Pressure | 50 - 1000 psig (Hydrogenation) | Varies (Hydrogenation step) | Atmospheric |
| Yield | >90% (under optimal conditions) | >80% | Not specified, but commercially attractive |
| Key Hazard | Highly carcinogenic intermediate (NDMA) | Standard chemical handling | Potential for runaway reaction if not cooled |
Conclusion
The history of this compound synthesis is a compelling story of chemical innovation driven by technological demand. From its academic discovery in Emil Fischer's laboratory to the development of robust, large-scale industrial processes, the evolution of UDMH production reflects a continuous effort to balance efficiency, cost, and safety. While early methods laid the fundamental chemical groundwork, the requirements of the aerospace industry pushed for the refinement of processes like the modified Raschig and acetylhydrazine routes. Concerns over hazardous intermediates, particularly the carcinogen NDMA, spurred the development of alternative pathways like the Hofmann rearrangement, highlighting a growing emphasis on environmental and occupational safety in chemical manufacturing. The various synthetic routes developed over the past century provide a rich field
Environmental Fate and Transformation of UDMH in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transformation of Unsymmetrical Dimethylhydrazine (UDMH) in soil. UDMH, a high-energy propellant, poses significant environmental risks due to its toxicity and the potential for contamination of soil and water resources.[1][2][3] This document synthesizes current scientific understanding of UDMH degradation pathways, transformation products, and the factors influencing its persistence in the soil environment. It is intended to serve as a resource for researchers and professionals involved in the assessment and remediation of UDMH-contaminated sites.
Soil Adsorption and Environmental Mobility
Upon release into the environment, UDMH's fate is significantly influenced by its interaction with soil matrices. The adsorption of UDMH to soil particles governs its mobility and bioavailability for degradation.
The adsorption process can be characterized by kinetic and thermodynamic models. Studies have shown that the adsorption of UDMH in various soil types, including yellow-brown soil, red soil, and black soil, can be divided into three stages: a rapid initial adsorption, followed by a slower adsorption phase, ultimately reaching equilibrium.[2] Equilibrium is typically achieved within 36 hours.[2]
The adsorption capacity of UDMH varies with soil type, with black soil generally exhibiting the highest adsorption capacity, followed by yellow-brown soil and red soil.[2][3][4] This variation is attributed to differences in soil physicochemical properties, such as organic matter content and particle size distribution.[2][5]
Table 1: Adsorption Parameters for UDMH in Different Soil Types
| Soil Type | Adsorption Model | Key Parameters | Value | Reference |
| Yellow-brown soil | Langmuir | Max. Adsorption (mg·g⁻¹) | 1.259 | [2][4] |
| Red soil | Langmuir | Max. Adsorption (mg·g⁻¹) | 1.000 | [2][4] |
| Black soil | Langmuir | Max. Adsorption (mg·g⁻¹) | 1.428 | [2][4] |
| Yellow-brown soil | Freundlich | KF ((mg·g⁻¹)·(L·mg⁻¹)¹/ⁿ) | 0.183 | [4] |
| Red soil | Freundlich | KF ((mg·g⁻¹)·(L·mg⁻¹)¹/ⁿ) | 0.134 | [4] |
| Black soil | Freundlich | KF ((mg·g⁻¹)·(L·mg⁻¹)¹/ⁿ) | 0.223 | [4] |
Simulation studies indicate that UDMH and its transformation products are prone to being dissolved in soil water and migrating.[2][5][6] However, in dry surface soil, these compounds can persist, leading to significant ecological and environmental pollution.[2][5]
Degradation of UDMH in Soil
The degradation of UDMH in soil occurs through both biotic and abiotic pathways, leading to a variety of transformation products.
Biodegradation
Microorganisms play a crucial role in the degradation of UDMH in soil. Several bacterial strains have been identified that can utilize UDMH as a carbon source or co-metabolize it in the presence of other organic substrates.
-
Stenotrophomonas sp. M12 has been shown to degrade UDMH in aqueous solutions but is less effective in soil.[1][7][8]
-
Comamonas sp. P4 can effectively degrade UDMH in soil, particularly in the presence of an additional carbon source (co-metabolism).[1][7][8][9] This strain can tolerate and degrade UDMH at concentrations ranging from 100 to 600 mg·kg⁻¹ in soil.[1][8][9]
The efficiency of biodegradation is influenced by several factors:
-
Organic Matter: The presence of organic matter in the soil can enhance the degradation of UDMH.[1][8]
-
Autochthonous Microorganisms: The native microbial population of the soil can impact the activity of UDMH-degrading bacteria.[1][8]
-
Metal Ions: Transition metals in the soil can catalyze the degradation process.[1]
-
Oxygen Content: Aerobic conditions are generally favorable for the microbial degradation of UDMH.[1][8]
Abiotic Degradation
UDMH is a strong reducing agent and can undergo rapid oxidative transformation in the soil.[1] This process is influenced by factors such as soil moisture and the presence of oxidizing agents and metal ions. The total UDMH concentration in soils has been observed to decrease to less than 0.5% of its initial content within 90 days, irrespective of humidity.[2][6]
Transformation Products of UDMH in Soil
The degradation of UDMH in soil results in the formation of numerous transformation products, some of which are also toxic and persistent. The primary transformation products identified in soil include:
-
N-nitrosodimethylamine (NDMA): A highly toxic and carcinogenic compound.[1][10]
-
Formaldehyde dimethylhydrazone (FADMH): Considered to have a pronounced environmental toxicity profile.[2][3][5]
-
Dimethylamine (DMA) [1]
-
1,1,4,4-tetramethyltetrazene (TMT) [1]
-
1-methyl-1H-1,2,4-triazole (MTA): Known for its stability and high concentrations in soil.[1][10]
-
1-formyl-2,2-dimethylhydrazine (FDMH) [10]
-
N,N-dimethylformamide (DMF) [6]
The following table summarizes the key transformation products of UDMH detected in soil.
Table 2: Major Transformation Products of UDMH in Soil
| Transformation Product | Chemical Formula | Common Detection | Reference |
| N-nitrosodimethylamine (NDMA) | C₂H₆N₂O | Soil, Water | [1][10] |
| Formaldehyde dimethylhydrazone (FADMH) | C₃H₈N₂ | Soil | [1][2] |
| Dimethylamine (DMA) | C₂H₇N | Soil | [1] |
| 1,1,4,4-tetramethyltetrazene (TMT) | C₄H₁₂N₄ | Soil | [1] |
| 1-methyl-1H-1,2,4-triazole (MTA) | C₃H₅N₃ | Soil | [1][6][10] |
| 1-formyl-2,2-dimethylhydrazine (FDMH) | C₃H₈N₂O | Soil | [10] |
| N,N-dimethylformamide (DMF) | C₃H₇NO | Soil | [6] |
| Formic acid dimethylhydrazide | C₃H₈N₂O | Soil | [6] |
| Dimethylguanidine | C₃H₉N₃ | Soil | [6] |
Experimental Protocols
This section details the methodologies for key experiments related to the study of UDMH fate in soil.
Soil Adsorption Experiment (Batch Equilibrium Method)
-
Soil Preparation: Air-dry representative soil samples (e.g., yellow-brown, red, black soil) and pass them through a 2 mm sieve.[4]
-
Solution Preparation: Prepare a stock solution of UDMH in ultrapure water. Create a series of standard solutions of varying concentrations by diluting the stock solution.
-
Adsorption Kinetics:
-
Add a fixed mass of prepared soil (e.g., 2.0 g) to a series of flasks.
-
Add a fixed volume (e.g., 20 mL) of a UDMH solution with a known initial concentration to each flask.
-
Shake the flasks on a rotary shaker at a constant speed (e.g., 180 rpm) and temperature (e.g., 25 °C).
-
Collect samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 36, 48 hours).
-
Centrifuge the samples and analyze the supernatant for the remaining UDMH concentration using a suitable analytical method (e.g., spectrophotometry).[4]
-
-
Adsorption Isotherms:
-
Add a fixed mass of prepared soil to a series of flasks.
-
Add a fixed volume of UDMH solutions with a range of initial concentrations to the flasks.
-
Shake the flasks until equilibrium is reached (determined from the kinetic study, e.g., 36 hours).
-
Centrifuge the samples and analyze the supernatant for the equilibrium UDMH concentration.
-
Biodegradation Study in Soil
-
Soil Sterilization (for abiotic controls): Autoclave the soil samples to eliminate microbial activity.
-
Inoculum Preparation: Culture the desired bacterial strain (e.g., Comamonas sp. P4) in a suitable growth medium. Harvest and wash the cells to prepare a bacterial suspension.
-
Experimental Setup:
-
Prepare microcosms using flasks or jars containing a known amount of soil.
-
Spike the soil with a specific concentration of UDMH.
-
For biotic experiments, inoculate the soil with the prepared bacterial suspension. For co-metabolism studies, add an additional carbon source.
-
For abiotic controls, use sterilized soil.
-
Adjust the moisture content of the soil to a desired level.
-
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25 ± 2 °C) and relative humidity (e.g., 90%) for a specified period (e.g., 5 days).[1]
-
Sampling and Analysis:
-
At regular intervals, collect soil samples from the microcosms.
-
Extract UDMH and its transformation products from the soil using an appropriate solvent and extraction technique (e.g., pressurized liquid extraction, headspace solid-phase microextraction).[11][12]
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify UDMH and its transformation products.[1][8]
-
Visualization of Degradation Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the environmental fate of UDMH in soil.
Caption: Generalized degradation pathways of UDMH in soil.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Analysis of Unsymmetrical Dimethylhydrazine: Adsorption Behavior, Environmental Fate, and Toxicity Across Contrasting Soil Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Analysis of Unsymmetrical Dimethylhydrazine: Adsorption Behavior, Environmental Fate, and Toxicity Across Contrasting Soil Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of Unsymmetrical Dimethylhydrazine in Solution and Soil by Bacteria Isolated from Activated Sludge [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Solubility of 1,1-Dimethylhydrazine in Water and Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Dimethylhydrazine (UDMH), a hypergolic propellant with significant applications in aerospace and as a chemical intermediate. A thorough understanding of its solubility is critical for its safe handling, application, and the development of new synthetic routes and formulations.
Executive Summary
This compound is a colorless to yellow liquid that is miscible with water and a wide range of organic solvents. Its high polarity and ability to act as a hydrogen bond acceptor contribute to its broad miscibility. This guide summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of this and similar compounds.
Quantitative Solubility Data
This compound exhibits miscibility with water and many common organic solvents, meaning they are soluble in each other in all proportions. The following tables summarize the qualitative and quantitative solubility of this compound.
Table 1: Solubility of this compound in Water and Polar Organic Solvents
| Solvent | Formula | Type | Solubility | Reference(s) |
| Water | H₂O | Aqueous | Miscible | [1][2][3] |
| Ethanol | C₂H₅OH | Polar Protic | Miscible | [1][4] |
| Methanol | CH₃OH | Polar Protic | Very Soluble | [5] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Miscible | [4][6] |
Table 2: Solubility of this compound in Non-Polar and Other Organic Solvents
| Solvent | Formula | Type | Solubility | Reference(s) |
| Diethyl Ether | (C₂H₅)₂O | Non-Polar | Miscible | [4][6] |
| Hydrocarbons (general) | CₓHᵧ | Non-Polar | Miscible | [4][6] |
| Kerosene | Mixture | Non-Polar | Miscible | [1] |
Note: While one source indicated insolubility in hydrocarbons, the consensus from multiple other sources is that this compound is miscible with hydrocarbons.
Experimental Protocols for Solubility Determination
The determination of whether a liquid like this compound is miscible or to quantify its solubility if a limit exists involves preparing solutions of varying concentrations and analyzing them to see if a single phase is formed or to measure the concentration in a saturated solution. Given the volatility and toxicity of UDMH, these procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
General Protocol for Determining Miscibility (Shake-Flask Method)
This method is a widely used and reliable technique for determining the equilibrium solubility or miscibility of a compound.
Objective: To determine if this compound is miscible with a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards of this compound in the solvent of interest. For GC or HPLC analysis, derivatization of UDMH may be necessary to improve chromatographic performance and detection. Common derivatizing agents include 4-nitrobenzaldehyde.
-
Sample Preparation: In a series of sealed vials, add varying known volumes of this compound to known volumes of the solvent. Ensure the vials are well-sealed to prevent evaporation.
-
Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Observation: After equilibration, visually inspect the vials. If a single, clear phase is observed in all proportions, the substances are miscible. If two distinct layers are present, the substance has limited solubility.
-
Quantification (if not miscible): If two phases are observed, carefully extract an aliquot from the solvent phase. It may be necessary to centrifuge the sample to ensure no undissolved droplets are present.
-
Analysis: Analyze the aliquot using a validated GC or HPLC method. The concentration of this compound in the solvent phase represents its solubility at that temperature.
Analytical Methods for Quantification
The concentration of this compound in solution can be determined by several analytical techniques.
-
Gas Chromatography (GC): A common method involves the derivatization of UDMH with an aldehyde, such as 4-nitrobenzaldehyde, to form a less polar and more stable hydrazone. The resulting derivative can then be analyzed by GC with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).
-
High-Performance Liquid Chromatography (HPLC): UDMH can be derivatized and analyzed by reverse-phase HPLC with UV detection. This method is suitable for aqueous and some organic solutions.
-
Spectrophotometry: Colorimetric methods, while less specific, can be used for rapid quantification. UDMH reacts with certain reagents, like phosphomolybdic acid, to produce a colored complex that can be measured with a spectrophotometer.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility or miscibility of a chemical substance like this compound.
Conclusion
This compound is a versatile chemical that is miscible with water and a broad range of polar and non-polar organic solvents. This high degree of miscibility is a key physicochemical property that dictates its use in various applications. The experimental protocols and workflow provided in this guide offer a systematic approach for the determination of solubility and miscibility, ensuring accurate and reliable data for research and development. Due to its hazardous nature, all handling and experimental work with this compound must be conducted with strict adherence to safety protocols.
References
- 1. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. acs.org [acs.org]
- 4. 57-14-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C2H8N2 | CID 5976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Cytochrome P450 in the Metabolism of Unsymmetrical Dimethylhydrazine (UDMH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to UDMH and Cytochrome P450
Unsymmetrical dimethylhydrazine ((CH₃)₂NNH₂) is a highly reactive and toxic compound. Understanding its metabolic fate is critical for assessing its health risks. The cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases primarily found in the liver, responsible for the Phase I metabolism of a wide variety of compounds.[1][2][3] CYP-mediated reactions, typically oxidative, are designed to increase the hydrophilicity of xenobiotics, facilitating their excretion.[2] However, this process can sometimes lead to the formation of reactive metabolites, a process known as bioactivation, which can result in cellular damage.[4]
The Mechanism of CYP450-Mediated UDMH Metabolism
The metabolism of UDMH by cytochrome P450 is a complex process that leads to the formation of reactive intermediates. The primary mechanism involves the abstraction of a hydrogen atom from the nitrogen (N2) of the UDMH molecule by the highly reactive ferryl-oxo intermediate of the CYP enzyme, known as Compound I.[5] This initial step is followed by a second hydrogen abstraction, resulting in the formation of an aminonitrene-type metabolic intermediate.[5] This reactive species can then bind to the ferric heme of the P450 enzyme, leading to its inactivation, a characteristic of mechanism-based inhibitors.[5]
Key Cytochrome P450 Isoforms in UDMH Metabolism
While studies specifically identifying the human CYP isoforms responsible for UDMH metabolism are scarce, research on structurally related compounds provides valuable insights.
-
CYP2E1: This isoform is known to metabolize many small molecule xenobiotics and is inducible by ethanol. Given the small size of UDMH, CYP2E1 is a potential candidate for its metabolism.
-
CYP2A6: This enzyme is involved in the metabolism of various amines and is another plausible candidate.
-
CYP2B6 and CYP2A1: Studies on the related compound 1,2-dimethylhydrazine (B38074) in human colon microsomes have implicated CYP2B1 and CYP2A1 in its metabolism.[6] This suggests that isoforms from the CYP2A and CYP2B subfamilies may also be involved in UDMH biotransformation.
-
CYP3A4 and CYP2D6: These are major human drug-metabolizing enzymes responsible for the N-dealkylation of a wide array of substrates.[7][8] The N,N-dimethyl structure of UDMH makes these isoforms potential contributors to its metabolism, likely through N-demethylation pathways.
Further research utilizing a panel of recombinant human CYP isoforms is necessary to definitively identify the key enzymes involved in UDMH metabolism.
UDMH Metabolites and Bioactivation
The metabolism of UDMH can lead to the formation of several products, some of which are reactive and may contribute to its toxicity.
-
Formaldehyde (B43269): In vitro studies using rat liver microsomes have identified formaldehyde as a metabolite of UDMH.[9] This is indicative of an N-demethylation pathway.
-
Reactive Intermediates: As depicted in the metabolic pathway, the formation of an aminonitrene intermediate represents a significant bioactivation step.[5] Such reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity.[10]
-
Other Metabolites: Early in vivo studies in rats identified a glucose hydrazone of UDMH and a significant portion of unreacted UDMH excreted in the urine.[11] A substantial fraction of the metabolites, however, remained unidentified.[11]
Quantitative Data on UDMH Metabolism
A thorough review of the scientific literature reveals a notable absence of quantitative kinetic data, such as Michaelis-Menten constants (Km) and maximum velocity (Vmax), for the metabolism of UDMH by specific human cytochrome P450 isoforms. The available data is primarily qualitative, focusing on the mechanism of interaction and the identification of some metabolites.
Table 1: Summary of Qualitative Data on UDMH Metabolism
| Parameter | Finding | Species/System | Citation |
| Metabolic Mechanism | Hydrogen abstraction from N2 leading to an aminonitrene intermediate and CYP inactivation. | Theoretical (DFT calculations) | [5] |
| Metabolite Identified | Formaldehyde (CH₂O) | Rat liver microsomes | [9] |
| Metabolite Identified | Glucose hydrazone of UDMH | Rat (in vivo) | [11] |
| Metabolite Identified | Unreacted UDMH | Rat (in vivo) | [11] |
| CYP Involvement (Indirect) | CYP2B1 and CYP2A1 implicated in 1,2-dimethylhydrazine metabolism. | Human colon microsomes | [6] |
This table summarizes the key qualitative findings. Quantitative kinetic parameters for human CYPs are not currently available in the literature.
Experimental Protocols for Studying UDMH Metabolism
The following protocols are synthesized from established methodologies for in vitro drug metabolism studies and can be adapted for the investigation of UDMH metabolism.
Protocol 1: Determination of UDMH Metabolic Stability in Human Liver Microsomes (HLM)
This protocol aims to determine the rate of disappearance of UDMH when incubated with HLM, providing an initial assessment of its metabolic stability.
Materials:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
UDMH
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
Analytical standards for UDMH and potential metabolites
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Incubation: In microcentrifuge tubes, combine the HLM (final concentration typically 0.5-1.0 mg/mL) and the master mix. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add UDMH (at a concentration where the reaction rate is linear, e.g., 1 µM) to initiate the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the protein.
-
Analysis: Analyze the supernatant for the remaining concentration of UDMH using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of UDMH remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.
Protocol 2: Identification of Human CYP Isoforms Involved in UDMH Metabolism using Recombinant Enzymes
This protocol uses a panel of commercially available recombinant human CYP isoforms to identify which enzymes are capable of metabolizing UDMH.
Materials:
-
Recombinant human CYP isoforms (e.g., CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 2E1, 3A4) co-expressed with NADPH-cytochrome P450 reductase
-
UDMH
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Quenching solvent
-
LC-MS/MS system
Procedure:
-
Reaction Setup: For each CYP isoform, set up individual incubations containing the recombinant enzyme, phosphate buffer, and UDMH. Include a control incubation with a control protein (lacking the CYP enzyme).
-
Initiation: After a brief pre-incubation at 37°C, initiate the reaction by adding NADPH.
-
Incubation: Incubate for a fixed period (e.g., 60 minutes).
-
Quenching and Processing: Stop the reactions and process the samples as described in Protocol 1.
-
Analysis: Analyze the samples for the depletion of UDMH and the formation of known or suspected metabolites (e.g., formaldehyde).
-
Interpretation: A significant decrease in the UDMH concentration or an increase in metabolite formation in the presence of a specific CYP isoform compared to the control indicates that the isoform is involved in UDMH metabolism.
Conclusion
The metabolism of UDMH by cytochrome P450 is a critical area of study due to the compound's toxicity. The primary metabolic pathway involves hydrogen abstraction, leading to the formation of a reactive aminonitrene intermediate that can inactivate the CYP enzyme. While the specific human CYP isoforms responsible for UDMH metabolism have not been definitively identified, evidence from related compounds suggests the potential involvement of the CYP2A, CYP2B, CYP2D6, and CYP3A4 subfamilies. The lack of quantitative kinetic data for UDMH metabolism by human CYPs represents a significant knowledge gap and a key area for future research. The experimental protocols outlined in this guide provide a framework for researchers to investigate the metabolic stability of UDMH, identify the responsible CYP isoforms, and characterize its metabolic profile. Such studies are essential for a more complete understanding of the toxicology of UDMH and for the development of strategies to mitigate its adverse health effects.
References
- 1. Utility of recombinant cytochrome p450 enzymes: a drug metabolism perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of monooxygenase-mediated covalent binding of methoxychlor in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How is a metabolic intermediate formed in the mechanism-based inactivation of cytochrome P450 by using 1,1-dimethylhydrazine: hydrogen abstraction or nitrogen oxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the potential for drug-induced liver injury based on in vitro covalent binding to human liver proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Can in vitro metabolism-dependent covalent binding data in liver microsomes distinguish hepatotoxic from nonhepatotoxic drugs? An analysis of 18 drugs with consideration of intrinsic clearance and daily dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of covalent binding to microsomal proteins in the hepatotoxicity of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contrails · Study Of The Intermediary Metabolic Pathways Of this compound (UDMH) · omeka.library.iit.edu [contrails.library.iit.edu]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 1,1-Dimethylhydrazine (UDMH) in Aqueous Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylhydrazine (UDMH), a hypergolic propellant, is a significant environmental contaminant due to its toxicity and potential carcinogenicity.[1][2][3] Its presence in water sources poses a considerable risk to human health and ecosystems. Consequently, sensitive and reliable analytical methods are crucial for monitoring UDMH levels in water to ensure safety and compliance with regulatory standards. This document provides detailed application notes and protocols for the determination of UDMH in water, focusing on chromatographic techniques that offer high selectivity and sensitivity. The methods described are particularly relevant for environmental monitoring, water quality assessment, and in the context of drug development where hydrazine-containing compounds may be present as impurities.
The primary analytical challenges in UDMH detection are its high polarity and reactivity, which can lead to poor chromatographic retention and instability.[1] To overcome these challenges, derivatization is a common strategy employed to enhance the analyte's stability and chromatographic properties.[2][4] This document will detail protocols involving both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detection systems.
Analytical Methods Overview
Several analytical techniques have been developed for the quantification of UDMH in water, each with its own advantages and limitations.[5] The most prevalent and robust methods are based on chromatography, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For UDMH analysis, a derivatization step is typically required to improve its volatility and thermal stability.[4][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and non-volatile compounds. When coupled with detectors like Ultraviolet (UV) or Mass Spectrometry (MS/MS), HPLC offers high sensitivity and selectivity for UDMH determination, often after pre-column derivatization.[6][7]
-
Electrochemical Methods: These methods offer rapid and sensitive detection of UDMH.[8][9]
-
Spectrophotometry: Colorimetric methods provide a simpler and more accessible approach, although they may have lower sensitivity and be more susceptible to interferences compared to chromatographic methods.[10][11]
This document will focus on the detailed protocols for GC-MS and HPLC-based methods due to their widespread use and reliability.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used for the determination of UDMH in water.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Derivatizing Agent | Detection Limit (LOD) | Linearity Range | Precision (RSD) | Accuracy/Recovery | Reference |
| 4-Nitrobenzaldehyde (B150856) | 0.03 µg/L | 0.06 - 0.60 µg/L | < 22% | - | [6] |
| 4-Cyanobenzaldehyde | 0.5 mg/dm³ | 2-3 orders of magnitude | - | 97% | [12] |
| Furfural | 0.88 µg/L | 0 - 100 µg/L | - | - | [10] |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Derivatizing Agent | Detector | Detection Limit (LOD) | Linearity Range | Precision (RSD) | Accuracy/Recovery | Reference |
| 2-Quinolinecarboxaldehyde (B31650) | UV-MS/MS | 3.7-130 ng/L | 0.01-1000 µg/L | < 8% | 97-102% | [7] |
| Glyoxal | UV | 0.5 µg/L (without preconcentration), 0.01 µg/L (with preconcentration) | 0.5–10000 µg/L (without preconcentration), 0.01–20 µg/L (with preconcentration) | < 12% (without preconcentration), < 25% (with preconcentration) | - | [6] |
| 4-Nitrobenzaldehyde | Spectrophotometric | 120 µg/L | - | - | - | [6][13] |
| Phenylglyoxal | MS/MS | - | 0.03–1 µg/L | 12–16% (intra-day), 16–22% (inter-day) | - | [14] |
| Benzaldehyde | Spectrophotometric | 1.3 µg/L | 5–1000 µg/L | - | - | [15] |
| Acetone | UV | 0.02 mg/L | 0.1-100 mg/L | < 7% | - | [14] |
| Benzoyl Chloride | MS/MS | 0.15 ppm | 0.15-2.70 ppm | - | - | [2] |
Experimental Protocols
Protocol 1: GC-MS Determination of UDMH in Water after Derivatization with 4-Nitrobenzaldehyde
This protocol is based on the derivatization of UDMH with 4-nitrobenzaldehyde to form the corresponding hydrazone, which is then extracted and analyzed by GC-MS.[6]
1. Materials and Reagents:
-
This compound (UDMH) standard
-
4-Nitrobenzaldehyde
-
Organic solvent (e.g., hexane, dichloromethane)
-
Anhydrous sodium sulfate
-
Deionized water
-
Standard laboratory glassware
2. Standard Preparation:
-
Prepare a stock solution of UDMH in deionized water.
-
Prepare working standards by serial dilution of the stock solution.
-
Prepare a derivatizing solution of 4-nitrobenzaldehyde in an appropriate organic solvent.
3. Sample Preparation and Derivatization:
-
Collect the water sample in a clean glass container.
-
To a known volume of the water sample (or standard), add the 4-nitrobenzaldehyde solution.
-
Adjust the pH if necessary (a slightly alkaline pH of 9 has been shown to be optimal for derivatization with some aromatic aldehydes).[6][7]
-
Allow the reaction to proceed for a sufficient time at room temperature.[6]
4. Extraction:
-
Extract the formed hydrazone from the aqueous sample using an organic solvent (e.g., hexane).[6]
-
Separate the organic layer.
-
Dry the organic extract over anhydrous sodium sulfate.
5. Concentration:
-
Concentrate the extract by evaporation under a gentle stream of nitrogen or argon.[6]
6. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5MS).
-
Injector: Splitless mode.
-
Oven Temperature Program: Optimize for the separation of the derivatized product.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[12]
7. Quality Control:
-
Analyze a method blank with each batch of samples.
-
Analyze a spiked sample to assess matrix effects and recovery.
-
Use an internal standard for improved accuracy and precision.
Protocol 2: HPLC-UV/MS-MS Determination of UDMH in Water after Derivatization with 2-Quinolinecarboxaldehyde
This method offers high sensitivity and does not require pre-concentration steps.[7]
1. Materials and Reagents:
-
UDMH standard
-
2-Quinolinecarboxaldehyde
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Deionized water (HPLC grade)
-
Buffer solution (for pH adjustment)
2. Standard Preparation:
-
Prepare a stock solution of UDMH in deionized water.
-
Prepare working standards by serial dilution.
-
Prepare the derivatizing reagent solution of 2-quinolinecarboxaldehyde.
3. Sample Preparation and Derivatization:
-
Take a specific volume of the water sample or standard.
-
Add the 2-quinolinecarboxaldehyde solution.
-
Adjust the pH to slightly alkaline (pH 9 is optimal).[7]
-
Allow the derivatization reaction to proceed for a set time under controlled conditions. The reaction is typically fast.[7]
4. HPLC-UV/MS-MS Analysis:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape and ionization.
-
UV Detector: Monitor at the wavelength of maximum absorbance for the UDMH derivative.
-
Mass Spectrometer: An electrospray ionization (ESI) source operated in positive ion mode is common. Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]
5. Data Analysis:
-
Create a calibration curve by plotting the peak area of the UDMH derivative against the concentration of the standards.
-
Quantify UDMH in the samples by comparing their peak areas to the calibration curve.
Experimental Workflows
Caption: Workflow for GC-MS analysis of UDMH in water.
Caption: Workflow for HPLC-MS/MS analysis of UDMH in water.
References
- 1. Gas Chromatography–Mass Spectrometry Quantification of this compound Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method development for the determination of this compound by the high-performance liquid chromatography-mass spectrometry technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsus.com [eurofinsus.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Progress Progess on Detection Methods of UDMH and Its Transformation Products in Water [energetic-materials.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. A novel simple and sensitive approach for determination of this compound in aqueous samples by high performance liquid chromatography with ultraviolet and tandem mass spectrometric detection after derivatization with unsubstituted aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manufacturer of Electrochemical sensor,Gas sensor module,Unsymmetrical dimethylhydrazine sensor,Unsymmetrical dimethylhy [scienoc.com]
- 9. researchgate.net [researchgate.net]
- 10. 166.62.7.99 [166.62.7.99]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Determination of Hydrazine, Methylhydrazine and this compound in Waters by HPLC with Spectrophotometric Detection Using Catalysis to Obtain Derivatives | Semantic Scholar [semanticscholar.org]
Application Note: Quantification of 1,1-Dimethylhydrazine (UDMH) by HPLC-MS/MS
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of 1,1-Dimethylhydrazine (UDMH), a highly toxic and volatile compound used as a rocket propellant. Due to its chemical properties, direct analysis of UDMH by reversed-phase liquid chromatography is challenging. This protocol outlines a pre-column derivatization strategy to enhance chromatographic retention and detection sensitivity. The method is suitable for the analysis of UDMH in environmental samples, such as water and soil, and is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this hazardous chemical.
Introduction
This compound (UDMH) is a crucial component of some rocket propellants, but its high toxicity and reactivity pose significant environmental and health risks.[1] Accurate and sensitive quantification of UDMH is essential for environmental monitoring, toxicological studies, and ensuring the safety of aerospace operations. The high polarity and volatility of UDMH make it unsuitable for direct analysis by conventional reversed-phase HPLC-MS/MS. To overcome these challenges, a derivatization step is employed to convert UDMH into a more stable and chromatographically amenable compound. This application note describes a method based on derivatization followed by HPLC-MS/MS analysis, providing high sensitivity and selectivity.
Experimental Protocols
Sample Preparation
The sample preparation procedure is critical for the accurate quantification of UDMH and varies depending on the matrix.
Aqueous Samples (e.g., Natural Water): For aqueous samples, a direct derivatization approach is often feasible without extensive pre-concentration steps.[2][3]
-
Collect the water sample in a clean container.
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
-
Adjust the pH of the sample to approximately 9.0 using a suitable buffer, as this has been shown to be optimal for derivatization with aromatic aldehydes.[2]
-
Proceed directly to the derivatization step.
Soil Samples: Extraction of UDMH from complex soil matrices requires more rigorous procedures to ensure quantitative recovery.
-
Collect approximately 5 g of the soil sample.
-
To release UDMH from the soil matrix, a distillation method with a strong base is recommended.[4][5][6]
-
In a distillation flask, combine the soil sample with 50 mL of a 40% sodium hydroxide (B78521) (NaOH) solution and 2 g of sodium sulfide (B99878) (Na₂S·9H₂O).[5]
-
Distill the mixture, collecting the distillate in a receiving flask containing 10 mL of 0.1 M sulfuric acid (H₂SO₄) to trap the volatile UDMH.[5]
-
Transfer the distillate to a 100 mL volumetric flask and dilute to the mark with deionized water.[5]
-
The resulting solution is now ready for derivatization.
Derivatization
Pre-column derivatization is essential for improving the chromatographic properties and ionization efficiency of UDMH. Several reagents can be used; this protocol details the use of aromatic aldehydes, specifically 2-quinolinecarboxaldehyde, which has demonstrated high sensitivity and accuracy.[2]
-
To 1 mL of the prepared sample solution (from aqueous or soil samples), add a solution of the derivatizing agent. For instance, when using phenylglyoxal, a 0.05% solution is added.[3]
-
The reaction with aromatic aldehydes is optimal at a slightly alkaline pH of 9.[2]
-
Incubate the reaction mixture. For example, with phenylglyoxal, the reaction is carried out at 70°C for 10 minutes.[3]
-
After the reaction is complete, the sample is ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The derivatized UDMH is then separated and detected using a liquid chromatograph coupled to a tandem mass spectrometer.
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 150 x 4.6 mm) is suitable for separating the UDMH derivative.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.4) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.[8][9][10]
-
Flow Rate: A flow rate of 1 mL/min can be used.
-
Injection Volume: 10-100 µL, depending on the expected concentration and sensitivity.[3]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode (ESI+) is generally used for the detection of UDMH derivatives.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the derivatized UDMH.
-
Collision Energy: This will need to be optimized for the specific UDMH derivative being analyzed.
Quantitative Data
The performance of the HPLC-MS/MS method for UDMH quantification is summarized in the tables below. The data is compiled from various studies employing different derivatization agents and analytical conditions.
Table 1: Linearity and Range of Quantification
| Derivatizing Agent | Linear Range (µg/L) | Correlation Coefficient (R²) | Reference |
| Aromatic Aldehydes | 0.01 - 1000 | > 0.99 | [2] |
| Phenylglyoxal | 0.03 - 1 | Not Specified | [3] |
| 5-Nitro-2-furaldehyde | Not Specified | > 0.99 | [8] |
| Salicylaldehyde (GC-MS) | 0.05 - 5.0 | 0.998 | [11] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Derivatizing Agent | LOD (ng/L) | LOQ (ng/L) | Reference |
| Aromatic Aldehydes | 3.7 - 130 | Not Specified | [2] |
| Phenylglyoxal | 10 | 30 | [3][11] |
| 5-Nitro-2-furaldehyde | 1500 | Not Specified | [11] |
Table 3: Accuracy and Precision
| Derivatizing Agent | Accuracy (%) | Precision (RSD %) | Reference |
| 2-Quinolinecarboxaldehyde | 97 - 102 | < 8 | [2] |
| Phenylglyoxal (Intra-day) | Not Specified | 12 - 16 | [3] |
| Phenylglyoxal (Inter-day) | Not Specified | 16 - 22 | [3] |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of UDMH.
Caption: Experimental workflow for UDMH quantification.
Caption: Logical relationship of the derivatization strategy.
Conclusion
The HPLC-MS/MS method involving pre-column derivatization provides a highly sensitive, selective, and reliable approach for the quantification of this compound in various environmental matrices. The choice of derivatizing agent and the optimization of reaction and analysis conditions are crucial for achieving the desired analytical performance. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this hazardous compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel simple and sensitive approach for determination of this compound in aqueous samples by high performance liquid chromatography with ultraviolet and tandem mass spectrometric detection after derivatization with unsubstituted aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 166.62.7.99 [166.62.7.99]
Application Notes and Protocols for Sensitive HPLC Analysis of Unsymmetrical Dimethylhydrazine (UDMH) via Pre-column Derivatization
Introduction
Unsymmetrical dimethylhydrazine (UDMH) is a hypergolic propellant used extensively in aerospace and military applications.[1][2][3] Its high toxicity and potential for environmental contamination necessitate sensitive and reliable analytical methods for its detection and quantification in various matrices, including water and soil.[1][3][4] Direct analysis of UDMH by High-Performance Liquid Chromatography (HPLC) is challenging due to its high polarity and lack of a strong chromophore for UV detection. Pre-column derivatization addresses these limitations by converting UDMH into a more stable, less polar, and UV-active or fluorescent derivative, thereby enhancing its chromatographic retention and detection sensitivity.[5][6]
This document provides detailed application notes and protocols for the pre-column derivatization of UDMH for sensitive HPLC analysis, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the performance of various pre-column derivatization reagents for the HPLC analysis of UDMH.
| Derivatizing Reagent | Matrix | Detection Method | Linearity Range (µg/L) | Limit of Detection (LOD) | Limit of Quantification (LOQ) (µg/L) | Reference |
| Glyoxal (B1671930) | Water | HPLC-UV (305 nm) | 0.5 - 10000 | - | - | [7] |
| Glyoxal (with SPE) | Water | HPLC-UV (305 nm) | 0.01 - 20 | - | - | [7] |
| Phenylglyoxal | Natural Water | HPLC-MS/MS | 0.03 - 1 | 0.01 µg/L | 0.03 | [2] |
| Aromatic Aldehydes | Natural Water | HPLC-UV-MS/MS | 0.01 - 1000 | 3.7 - 130 ng/L | - | [8][9] |
| 4-Nitrobenzaldehyde | Aqueous Solutions | HPLC-UV | - | 120 µg/L | - | [10] |
| 2,4-Dinitrophenylhydrazine (DNPH) | General Aldehydes/Ketones | HPLC-UV | Analyte Dependent | Analyte Dependent | Analyte Dependent | [11][12][13][14] |
Note: Data for DNPH with UDMH specifically was not prevalent in the search results, but it is a common derivatizing agent for hydrazines and carbonyl compounds.
Experimental Protocols
Protocol 1: Derivatization of UDMH with Glyoxal
This protocol is based on the method described by Smirnov et al.[7][15]
1. Materials and Reagents
-
UDMH standard solution
-
Glyoxal solution (40% aqueous)
-
Phosphate (B84403) buffer (1 M, pH 3.5)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata SDB-L) for preconcentration (optional)
2. Derivatization Procedure
-
To 1 mL of the aqueous sample (or standard) in an HPLC vial, add 10 µL of 40% glyoxal solution.[7]
-
Add 20 µL of 1 M phosphate buffer (pH 3.5).[7]
-
Vortex the mixture and allow it to react for 20 minutes at 25°C.[7][15]
-
The sample is now ready for HPLC analysis.
3. Optional SPE Preconcentration for Enhanced Sensitivity
-
For trace analysis, the derivatization can be performed on a larger sample volume (e.g., 25 mL or 100 mL), with a proportional increase in reagent volumes.[7]
-
Condition an SPE cartridge by passing 10 mL of acetonitrile followed by 20 mL of water.[7]
-
Load the derivatized sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the derivative with a suitable organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to a smaller volume and reconstitute in the mobile phase for HPLC analysis.
4. HPLC-UV Conditions
-
Column: Zorbax SB-C18 (150 x 4.6 mm) or equivalent[7]
-
Mobile Phase: 95% 20 mM phosphate buffer (pH 3.5) and 5% acetonitrile[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Protocol 2: Derivatization of UDMH with Aromatic Aldehydes (e.g., 2-Quinolinecarboxaldehyde)
This protocol is based on the method developed by Timchenko et al.[8][9]
1. Materials and Reagents
-
UDMH standard solution
-
2-Quinolinecarboxaldehyde (B31650) solution (in a suitable solvent like acetonitrile)
-
Buffer solution (pH 9)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase modification)
2. Derivatization Procedure
-
Adjust the pH of the aqueous sample (or standard) to approximately 9 using a suitable buffer.[8][9]
-
Add an excess of the 2-quinolinecarboxaldehyde solution.
-
Allow the reaction to proceed at a controlled temperature and time (optimization may be required, but the reaction is generally rapid).[8]
-
The sample is now ready for HPLC analysis.
3. HPLC-UV-MS/MS Conditions
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%).
-
Flow Rate: 0.2 - 0.4 mL/min
-
Detection: UV detection at a suitable wavelength, followed by tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.[8][9]
-
MS/MS Detection: Monitor for the specific precursor and product ions of the UDMH-2-quinolinecarboxaldehyde derivative.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. thermofisher.com [thermofisher.com]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A novel simple and sensitive approach for determination of 1,1-dimethylhydrazine in aqueous samples by high performance liquid chromatography with ultraviolet and tandem mass spectrometric detection after derivatization with unsubstituted aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. iomcworld.com [iomcworld.com]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 1,1-Dimethylhydrazine with Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylhydrazine (UDMH), also known as unsymmetrical dimethylhydrazine, is a hypergolic propellant with significant environmental and toxicological concerns. Its detection and quantification at trace levels are crucial for environmental monitoring, occupational safety, and in the context of drug development where hydrazine-containing compounds can be potential genotoxic impurities. Direct analysis of UDMH can be challenging due to its high reactivity and lack of a strong chromophore.
Derivatization with an aromatic aldehyde, such as benzaldehyde (B42025), converts UDMH into a more stable and readily detectable benzaldehyde 1,1-dimethylhydrazone derivative. This process is a cornerstone for sensitive and selective analytical determination. The resulting hydrazone is a larger, less polar molecule with a strong chromophore, making it ideal for analysis by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This document provides detailed application notes and protocols for the derivatization of UDMH with benzaldehyde for analytical purposes.
Principle of Derivatization
The derivatization reaction involves the condensation of the primary amine group of this compound with the carbonyl group of benzaldehyde to form a stable hydrazone. This reaction proceeds readily under mild conditions.
The chemical equation for this reaction is:
(CH₃)₂NNH₂ + C₆H₅CHO → (CH₃)₂NN=CHC₆H₅ + H₂O
This compound + Benzaldehyde → Benzaldehyde 1,1-dimethylhydrazone + Water
Quantitative Data Summary
The following tables summarize the quantitative performance data from various analytical methods employing the derivatization of UDMH with benzaldehyde and other aromatic aldehydes.
Table 1: HPLC-Based Methods for UDMH Determination
| Derivatizing Agent | Matrix | HPLC Column | Detection | LOD | LOQ | Linearity Range | Recovery | Reference |
| Benzaldehyde | Natural Water | C18 | RP HPLC-UV-MS/MS | 3.7 - 130 ng/L | - | 0.01 - 1000 µg/L | - | [3] |
| 4-Nitrobenzaldehyde | Water | C18 | RP-HPLC | 120 µg/L | - | - | - | [4] |
| Glyoxal | Water | C18 | RP-HPLC-UV | 0.5 µg/L (0.01 µg/L with preconcentration) | - | 0.5 - 10000 µg/L | - | [5] |
| Benzaldehyde | Pharmaceuticals | C18 | LC-MS | - | - | 1 - 100 ppm | - | [6] |
Table 2: GC-MS Based Methods for UDMH Determination
| Derivatizing Agent | Matrix | GC Column | Detection | LOD | LOQ | Linearity Range | Recovery | Reference |
| Benzaldehyde | Soil and Water | - | GC-MS | - | - | - | - | [2][7] |
| 4-Cyanobenzaldehyde | Water | - | GC-MS | 0.5 mg/dm³ | - | 2-3 orders of magnitude | 97% | [7] |
| 2-Nitrobenzaldehyde | Water | - | GC-MS | - | - | 2-3 orders of magnitude | - | [7] |
| 4-Nitrobenzaldehyde | Water | - | GC-MS | - | - | 2-3 orders of magnitude | - | [7] |
| 4-Chlorobenzaldehyde | Water | - | GC-MS | - | - | - | - | [7] |
| 4-Dimethylaminobenzaldehyde | Water | - | GC-MS | - | - | 2-3 orders of magnitude | - | [7] |
| Furfuraldehyde | Soil and Water | - | GC-MS | - | - | - | - | [2][7] |
Experimental Protocols
Protocol 1: Derivatization of UDMH in Water for HPLC-UV/MS Analysis
This protocol is based on the derivatization of UDMH with benzaldehyde for subsequent analysis by reversed-phase HPLC.[3]
1. Reagents and Solutions:
-
UDMH Stock Solution (100 µg/mL): Prepare by accurately weighing and dissolving a suitable salt of UDMH (e.g., dihydrochloride) in deionized water.
-
Benzaldehyde Derivatizing Solution (0.1 M): Dissolve 1.06 g of benzaldehyde in 100 mL of methanol (B129727).[1]
-
Buffer Solution (pH 9): Prepare a suitable buffer, such as a borate (B1201080) buffer, and adjust the pH to 9.
-
Diluent: Methanol or a mixture of methanol and water.
2. Sample and Standard Derivatization Procedure:
-
To a 1 mL aliquot of the aqueous sample or UDMH standard solution, add 100 µL of the buffer solution (pH 9).
-
Add 100 µL of the 0.1 M Benzaldehyde Derivatizing Solution.
-
Vortex the solution for 30 seconds.
-
Allow the reaction to proceed at room temperature for 20 minutes.[5]
-
Dilute the solution to a final volume of 10 mL with the diluent.
-
Transfer the derivatized solution to an autosampler vial for HPLC analysis.
3. HPLC-UV/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a suitable wavelength (e.g., 305 nm[5]) or MS/MS detection for higher sensitivity and selectivity.[3]
4. Data Analysis:
-
Generate a calibration curve by analyzing a series of derivatized UDMH standards.
-
Quantify UDMH in the sample based on the peak area of the benzaldehyde 1,1-dimethylhydrazone derivative.
Protocol 2: Derivatization of UDMH in Soil for GC-MS Analysis
This protocol outlines a general procedure for the derivatization of UDMH in soil samples followed by GC-MS analysis.[2][7]
1. Reagents and Solutions:
-
UDMH Stock Solution (100 µg/mL): As described in Protocol 1.
-
Benzaldehyde Derivatizing Solution (1% v/v in Methanol): Add 1 mL of benzaldehyde to 99 mL of methanol.[1]
-
Extraction Solvent: Dichloromethane (DCM) or another suitable organic solvent.
-
Anhydrous Sodium Sulfate: For drying the organic extract.
2. Sample Preparation and Derivatization:
-
Accurately weigh 10 g of the soil sample into a centrifuge tube.
-
Spike with UDMH standard solution for calibration and recovery experiments if necessary.
-
Add 10 mL of the Benzaldehyde Derivatizing Solution.
-
Vortex or shake vigorously for 5 minutes.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Transfer the supernatant to a separatory funnel.
3. Extraction:
-
Add 10 mL of DCM to the separatory funnel and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction with a fresh 10 mL portion of DCM.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of benzaldehyde 1,1-dimethylhydrazone (e.g., m/z 148, 133, 105, 77).
5. Data Analysis:
-
Generate a calibration curve from the analysis of derivatized UDMH standards.
-
Quantify UDMH in the soil sample based on the peak area of the derivative.
Visualizations
Reaction Pathway
Caption: Derivatization of UDMH with benzaldehyde.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectrophotometric Determination of Unsymmetrical Dimethylhydrazine (UDMH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsymmetrical Dimethylhydrazine (UDMH) is a hypergolic propellant used in rocketry and various industrial applications. Due to its inherent toxicity and potential for environmental contamination, sensitive and reliable methods for its quantification are crucial. This document provides a detailed protocol for the spectrophotometric determination of UDMH using p-dimethylaminobenzaldehyde (p-DMAB). This colorimetric method is based on the condensation reaction of UDMH with p-DMAB in an acidic medium to form a yellow-colored azine derivative, which can be quantified using a spectrophotometer. While this method is well-established for hydrazine (B178648), it is also applicable to UDMH, though users should be aware of potential differences in reactivity and sensitivity that may necessitate method validation for their specific application.
Principle
The analytical method is based on the chemical reaction between UDMH and p-dimethylaminobenzaldehyde in an acidic solution. The reaction results in the formation of a stable, yellow-colored p-dimethylaminobenzalazine, a chromophore that exhibits strong absorbance at a specific wavelength. The intensity of the color produced is directly proportional to the concentration of UDMH in the sample, allowing for quantitative analysis via spectrophotometry.
Experimental Protocols
Reagents and Materials
-
UDMH Standard Stock Solution (e.g., 1000 µg/mL): Prepare by accurately weighing and dissolving a known amount of UDMH in deionized water or a suitable solvent. Due to the hazardous nature of UDMH, appropriate safety precautions must be taken.
-
p-Dimethylaminobenzaldehyde (p-DMAB) Reagent: Dissolve a specific amount of p-DMAB in a mixture of a suitable alcohol (e.g., methanol (B129727) or ethanol) and a strong acid (e.g., hydrochloric acid or sulfuric acid). A typical preparation involves dissolving 2g of p-DMAB in 100 mL of 2M hydrochloric acid in ethanol. The reagent should be stored in a dark bottle and is typically stable for several weeks.
-
Acid Solution: An acidic medium is required for the reaction. This is often incorporated into the p-DMAB reagent. If not, a separate acid solution (e.g., 1M HCl) will be needed.
-
Spectrophotometer: A UV-Vis spectrophotometer capable of measuring absorbance at the wavelength of maximum absorption (λmax) of the colored product.
-
Volumetric flasks and pipettes: For accurate preparation of standards and samples.
Preparation of Standard Solutions
-
From the UDMH stock solution, prepare a series of working standard solutions of decreasing concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL) by serial dilution with deionized water.
Sample Preparation
-
Collect the sample containing UDMH. The sample matrix (e.g., water, air, biological fluid) may require specific pre-treatment steps such as extraction, filtration, or pH adjustment to minimize interference.
-
Dilute the sample as necessary to bring the UDMH concentration within the linear range of the calibration curve.
Analytical Procedure
-
Blank Preparation: To a volumetric flask, add the same volume of all reagents as used for the samples, but replace the UDMH sample with deionized water.
-
Standard/Sample Reaction:
-
Pipette a fixed volume (e.g., 5 mL) of each standard solution and the sample solution into separate volumetric flasks.
-
Add a specific volume (e.g., 5 mL) of the p-DMAB reagent to each flask.
-
Mix the contents thoroughly and allow the reaction to proceed for a predetermined time at a specific temperature to ensure complete color development. A typical condition is 15-20 minutes at room temperature.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the UDMH-p-DMAB product. This is typically in the range of 450-460 nm. The exact λmax should be determined by scanning the spectrum of a standard solution.
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each standard and sample solution.
-
Data Analysis
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the UDMH standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear relationship.
-
Quantification of UDMH in Sample: Use the equation of the calibration curve to calculate the concentration of UDMH in the sample from its measured absorbance. Remember to account for any dilution factors used during sample preparation.
Data Presentation
The following table summarizes typical quantitative data for the spectrophotometric determination of hydrazines using p-DMAB. It is important to note that these values, particularly the linear range, LOD, and LOQ, should be experimentally determined for UDMH in your specific laboratory conditions and sample matrix.
| Parameter | Typical Value (for Hydrazine) | Notes |
| Wavelength of Maximum Absorbance (λmax) | 454 - 458 nm | Should be experimentally determined for the UDMH-p-DMAB adduct. |
| Linear Range | 0.1 - 10 µg/mL | This range can vary depending on the specific reaction conditions and instrument sensitivity. |
| Limit of Detection (LOD) | ~0.01 µg/mL | Represents the lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | Represents the lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Molar Absorptivity (ε) | ~6.0 x 10⁴ L·mol⁻¹·cm⁻¹ | A measure of how strongly the colored product absorbs light at a specific wavelength. |
| Correlation Coefficient (R²) | > 0.995 | Indicates the linearity of the calibration curve. |
| Reaction Time | 15 - 20 minutes | Time required for complete color development. |
| Reaction Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric determination of UDMH.
Caption: Experimental workflow for UDMH determination.
Logical Relationship of the Reaction
The following diagram illustrates the logical relationship of the chemical reaction at the core of this analytical method.
Caption: Reaction logic for UDMH and p-DMAB.
Method Validation and Quality Control
For reliable and accurate results, it is essential to validate the analytical method in the intended laboratory environment and for the specific sample matrices. Key validation parameters to assess include:
-
Specificity/Selectivity: Evaluate the potential interference from other compounds that may be present in the sample and could react with p-DMAB. Hydrazine and other hydrazine derivatives are known interferences.
-
Linearity and Range: Confirm the concentration range over which the absorbance is directly proportional to the UDMH concentration.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of UDMH (e.g., spiked samples).
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by performing multiple measurements of the same sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Experimentally determine the lowest concentration of UDMH that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., reaction time, temperature, reagent concentration) on the results.
Regular analysis of quality control samples, including blanks, standards, and spiked samples, should be performed to ensure the ongoing performance of the method.
Safety Precautions
UDMH is a highly toxic and potentially carcinogenic substance. All handling of UDMH and its solutions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Consult the Safety Data Sheet (SDS) for UDMH for detailed handling and disposal instructions. The reagents used, particularly strong acids, should also be handled with care.
Protocol for Safe Handling and Disposal of 1,1-Dimethylhydrazine in a Laboratory Setting
Application Note: 1,1-Dimethylhydrazine (UDMH) is a highly toxic, flammable, corrosive, and potentially carcinogenic chemical requiring stringent safety protocols for its handling and disposal. This document provides detailed procedures for researchers, scientists, and drug development professionals to safely manage UDMH in a laboratory environment, minimizing exposure risks and ensuring proper disposal in accordance with regulations.
Hazard Summary
This compound is a colorless liquid with a characteristic ammonia- or fish-like odor.[1][2] It is classified as a flammable liquid and a dangerous fire hazard.[1] UDMH is corrosive to the skin and eyes, and its vapors can cause severe irritation to the respiratory tract.[1][2] Long-term exposure may lead to liver damage.[3] The International Agency for Research on Cancer (IARC) has classified UDMH as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3] It is crucial to handle UDMH with extreme caution in a controlled laboratory environment.
Quantitative Data
Exposure Limits
| Agency | Limit Type | Value | Notes |
| OSHA (PEL) | 8-hour TWA | 0.5 ppm | Legal airborne permissible exposure limit.[1] Potential for dermal absorption.[4] |
| NIOSH (REL) | 2-hour Ceiling | 0.06 ppm | Recommended airborne exposure limit.[1][2] |
| ACGIH (TLV) | 8-hour TWA | 0.01 ppm | Recommended airborne exposure limit.[1] Potential for dermal absorption.[4] |
| NIOSH (IDLH) | - | 15 ppm | Immediately Dangerous to Life or Health.[4] |
PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂H₈N₂ |
| Molecular Weight | 60.1 g/mol [5] |
| Boiling Point | 63.9 °C (147 °F)[5] |
| Flash Point | -15 °C (5 °F)[5] |
| Autoignition Temperature | 249 °C (480 °F)[6] |
| Vapor Pressure | 157 mmHg at 25 °C (77 °F)[6] |
| Solubility in Water | Miscible[5] |
| Vapor Density | 1.94 (Air = 1)[5] |
| Lower Explosive Limit | 2%[5] |
| Upper Explosive Limit | 95%[5] |
Experimental Protocols
Personal Protective Equipment (PPE)
Due to the high toxicity and corrosive nature of UDMH, a comprehensive PPE strategy is mandatory.
-
Hand Protection: Wear chemical-resistant gloves. Butyl rubber or other materials recommended by the glove manufacturer for protection against hydrazines should be used.[7]
-
Eye Protection: Chemical splash goggles and a face shield are required.[8]
-
Skin and Body Protection: A chemical-resistant apron or lab coat, along with closed-toe shoes, is necessary. For tasks with a higher risk of splashes, a full chemical-resistant suit may be required.[8]
-
Respiratory Protection: All work with UDMH must be conducted in a certified chemical fume hood.[9] If there is a potential for exposure above the recommended limits, a NIOSH-approved supplied-air respirator with a full facepiece is required.[1]
Spill Cleanup Protocol
In the event of a UDMH spill, immediate and appropriate action is critical to mitigate exposure and contamination.
For Small Spills (less than 100 mL) in a Fume Hood:
-
Alert Personnel: Inform all personnel in the immediate area of the spill.
-
Ensure Ventilation: Confirm that the fume hood is operating correctly.
-
Containment: Use a non-combustible absorbent material such as vermiculite, dry sand, or earth to contain the spill.[1] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[6]
-
Decontamination: Decontaminate the spill area with a suitable solution (see Section 3.4) and then wash with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
For Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
-
Isolate the Area: Close the doors to the laboratory and prevent entry.
-
Emergency Services: Contact your institution's emergency response team or the local fire department.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for UDMH to emergency responders.
Protocol for Preparation of UDMH Waste for Disposal
Direct neutralization of UDMH in a laboratory setting is not recommended without specialized equipment and expertise due to the potential for highly exothermic reactions and the formation of carcinogenic byproducts such as N-nitrosodimethylamine (NDMA).[10] The safest and most compliant method for disposal is to prepare the waste for collection by a licensed hazardous waste disposal company.
-
Waste Collection:
-
Collect all UDMH-containing waste, including unused material, reaction byproducts, and contaminated consumables (e.g., pipette tips, absorbent materials), in a dedicated and compatible waste container.
-
Suitable container materials include glass or other non-reactive materials. Avoid plastic containers as UDMH can cause them to dissolve or swell.[6][8]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (flammable, toxic, corrosive).
-
Maintain a log of the contents and their approximate concentrations.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secured area, away from incompatible materials such as strong oxidizers and acids.[8]
-
Ensure the storage area has secondary containment to prevent the spread of potential leaks.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. UDMH is listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste code U098.[11]
-
Decontamination of Laboratory Equipment
Equipment contaminated with UDMH must be thoroughly decontaminated before reuse or disposal.
-
Initial Rinse: In a fume hood, rinse the equipment with a solvent in which UDMH is soluble, such as water or ethanol. Collect the rinsate as hazardous waste.
-
Decontamination Solution: While several decontamination methods exist, a common approach involves the use of an oxidizing agent. However, these reactions can be hazardous and should only be performed by trained personnel with appropriate safety measures. A safer alternative for routine decontamination is to use a commercially available decontamination solution rated for hydrazines, following the manufacturer's instructions.
-
Final Rinse: After decontamination, perform a final rinse with deionized water.
-
Verification: If possible and necessary, analytical testing should be performed to confirm the absence of residual UDMH.
Visualizations
Caption: Workflow for the safe handling of UDMH in a laboratory setting.
Caption: Decision-making process for responding to a UDMH spill.
References
- 1. nj.gov [nj.gov]
- 2. This compound | C2H8N2 | CID 5976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. restoredcdc.org [restoredcdc.org]
- 6. US7074959B2 - Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 57-14-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 10. Oxidation of this compound (UDMH) in aqueous solution with air and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.chemservice.com [cdn.chemservice.com]
Application Notes and Protocols for the Removal of Unsymmetrical Dimethylhydrazine (UDMH) from Wastewater
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the removal of Unsymmetrical Dimethylhydrazine (UDMH), a toxic rocket propellant, from wastewater using various adsorption methods. The information is intended to guide researchers in selecting appropriate adsorbent materials and in designing and conducting effective removal experiments.
Introduction to UDMH and the Importance of its Removal
Unsymmetrical Dimethylhydrazine (UDMH) is a hypergolic propellant used in rocket fuels.[1] Its high toxicity and potential for environmental contamination necessitate effective remediation strategies for wastewater containing this compound. Adsorption is a widely studied and effective method for removing UDMH from aqueous solutions due to its operational simplicity and the availability of a wide range of adsorbent materials.[2][3]
Adsorbent Materials for UDMH Removal
A variety of materials have been investigated for their potential to adsorb UDMH from wastewater. The choice of adsorbent depends on factors such as adsorption capacity, cost, availability, and the specific characteristics of the wastewater.
Overview of Adsorbent Performance
The following table summarizes the adsorption capacities of various materials for UDMH.
| Adsorbent Material | Adsorption Capacity (mg/g) | Optimal pH | Optimal Temperature (°C) | Key Findings | Reference |
| MOF-Derived Porous Carbons (C@Al2O3-1000) | 275.93 | 4-12 | - | Highest reported adsorption capacity. | [3] |
| Hydrolysis Lignin (B12514952) | >0.5 (at 20 mg/L initial conc.) | 5.5 | 25 | Effective and low-cost adsorbent. Adsorption is close to a first-order reaction and corresponds to chemisorption. | [2][4] |
| Graphene Oxide/O-Carboxymethyl Chitosan (GO/CMC) | - | - | - | Adsorption mechanisms include electrostatic attraction, hydrogen bonding, and surface complexation. | [3] |
| Black Soil | 0.704 (at 200 mg/L initial conc.) | - | - | Adsorption involves both monomolecular layer adsorption and multimolecular layer chemical adsorption. | [5] |
| Yellow-Brown Soil | 0.650 (at 200 mg/L initial conc.) | - | - | Adsorption kinetics fit a pseudo-second-order model, suggesting chemisorption. | [5] |
| Red Soil | 0.544 (at 200 mg/L initial conc.) | - | - | Adsorption performance is influenced by soil physicochemical properties. | [5] |
Experimental Protocols
This section provides detailed protocols for conducting UDMH adsorption experiments.
Adsorbent Preparation
3.1.1. Preparation of Hydrolysis Lignin
Hydrolysis lignin, a byproduct of bioethanol production, can be used as a low-cost adsorbent.[4]
-
Materials: Raw hydrolysis lignin.
-
Procedure:
-
Obtain hydrolysis lignin from a relevant industrial source.
-
If necessary, wash the lignin with deionized water to remove any soluble impurities.
-
Dry the washed lignin in an oven at a specified temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Grind the dried lignin and sieve it to obtain a uniform particle size.
-
Store the prepared adsorbent in a desiccator until use.
-
3.1.2. Synthesis of MOF-Derived Porous Carbons
Metal-Organic Framework (MOF)-derived carbons have shown high adsorption capacities for UDMH.[3]
-
Materials: MIL-53(Al) precursor, furnace.
-
Procedure:
-
Synthesize MIL-53(Al) precursor via a solvothermal method as described in the literature.
-
Place the MIL-53(Al) precursor in a tube furnace.
-
Carbonize the precursor under a nitrogen atmosphere at a high temperature (e.g., 1000 °C) for a specified duration.
-
Allow the furnace to cool down to room temperature under nitrogen flow.
-
The resulting black powder is the MOF-derived porous carbon (C@Al2O3-1000).
-
Batch Adsorption Experiments
Batch experiments are commonly used to determine the adsorption capacity and kinetics of an adsorbent.
-
Materials and Equipment:
-
Stock solution of UDMH of known concentration.
-
Adsorbent material.
-
Conical flasks or beakers.
-
Shaker or magnetic stirrer.
-
pH meter.
-
Syringes and filters (e.g., 0.45 µm).
-
Analytical instrument for UDMH quantification (e.g., Ion Chromatograph or GC-MS).
-
-
Protocol:
-
Prepare a series of flasks containing a fixed volume of UDMH solution of a specific initial concentration.
-
Adjust the pH of the solutions to the desired value using dilute acid or base.
-
Add a known mass of the adsorbent to each flask.
-
Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined period.
-
At specific time intervals, withdraw samples from the flasks using a syringe.
-
Filter the samples immediately to separate the adsorbent from the solution.
-
Analyze the filtrate for the remaining UDMH concentration using a suitable analytical method.
-
The amount of UDMH adsorbed per unit mass of adsorbent at time t, qt (mg/g), can be calculated using the following equation: qt = (C0 - Ct) * V / m where:
-
C0 is the initial UDMH concentration (mg/L).
-
Ct is the UDMH concentration at time t (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
-
The adsorption capacity at equilibrium, qe (mg/g), is determined when the concentration of UDMH in the solution remains constant.
-
Data Analysis
3.3.1. Adsorption Kinetics
The rate of adsorption can be described by kinetic models.
-
Pseudo-First-Order Model: Assumes that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites.
-
Equation: log(qe - qt) = log(qe) - (k1/2.303)t
-
-
Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valency forces through sharing or exchange of electrons between adsorbent and adsorbate.
-
Equation: t/qt = 1/(k2qe2) + t/qe
-
3.3.2. Adsorption Isotherms
Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature.
-
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.
-
Equation: Ce/qe = 1/(KLqm) + Ce/qm
-
-
Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.
-
Equation: log(qe) = log(KF) + (1/n)log(Ce)
-
Analytical Methods for UDMH Quantification
Accurate determination of UDMH concentration is crucial for adsorption studies.
-
Ion Chromatography (IC): A common method for the analysis of UDMH in aqueous samples. It often employs an amperometric detector for sensitive detection.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method for UDMH analysis. Derivatization of UDMH is often required to improve its volatility and chromatographic behavior.[2]
Regeneration of Adsorbents
The ability to regenerate and reuse adsorbents is important for the economic viability and sustainability of the adsorption process. The choice of regeneration method depends on the nature of the adsorbent and the adsorption mechanism. Common methods include thermal treatment and chemical elution with acids, bases, or organic solvents. Further research is needed to develop effective regeneration protocols for adsorbents used in UDMH removal.
Safety Precautions
UDMH is a highly toxic and flammable compound. All experiments involving UDMH must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for UDMH before handling.
References
Application Notes and Protocols for Unsymmetrical Dimethylhydrazine (UDMH) in Experimental Toxicology and Carcinogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Unsymmetrical Dimethylhydrazine (UDMH), or 1,1-Dimethylhydrazine, is a hypergolic rocket propellant with significant industrial applications.[1] Its high reactivity and volatility also make it a compound of toxicological concern.[1] Due to its established carcinogenic properties in animal models, UDMH serves as a critical reference compound in experimental toxicology and carcinogenesis research.[2] It is particularly useful for studying mechanisms of chemical-induced cancer, genotoxicity, and multiorgan toxicity.
UDMH is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.[2] Its toxic effects are multi-faceted, encompassing acute neurotoxicity and chronic organ damage, primarily targeting the liver and lungs.[3][4] Mechanistically, UDMH requires metabolic activation to exert its full carcinogenic potential. This process, occurring primarily in the liver, can generate reactive intermediates that lead to DNA alkylation, oxidative stress, and subsequent cellular damage.[5][6]
These notes provide an overview of UDMH's toxicological profile and detailed protocols for its application in preclinical research models to investigate toxicity and carcinogenesis.
Toxicological and Carcinogenic Profile
Acute Toxicity
Acute exposure to UDMH can induce severe neurological effects, including tremors, convulsions, and death, often by respiratory arrest.[4][7] The neurotoxicity is thought to stem from interference with the synthesis of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, by affecting the pyridoxal-5ʹ-phosphate (PLP) dependent enzyme, glutamic acid decarboxylase (GAD).[4] Animal studies indicate a narrow margin between exposures causing no significant effects and those resulting in substantial lethality.[7]
Chronic Toxicity and Carcinogenesis
Long-term exposure to UDMH is associated with the development of tumors in various organs. Inhalation and oral administration studies in rodents have demonstrated a significant increase in the incidence of liver, lung, and vascular tumors.[2][3]
-
Liver: The liver is a primary target for UDMH-induced toxicity and carcinogenesis.[3] UDMH exposure can lead to hepatocellular adenomas and hemangiosarcomas in mice.[3] Pathomorphological studies in rats have shown hepatocyte necrosis.
-
Lungs: The lungs are another key target organ. Chronic inhalation exposure in rats has been linked to an increased incidence of bronchiolar adenomas, while mice have shown an excess of alveolar/bronchiolar adenomas.[3]
-
Other Tissues: In hamsters, subcutaneous injection of UDMH increased the incidence of benign and malignant peripheral nerve sheath tumors.[2]
Genotoxicity and Mechanism of Action
UDMH is a genotoxic compound. Its carcinogenicity is linked to its ability to cause DNA damage after metabolic activation.[8]
-
Metabolic Activation: UDMH is metabolized in the liver by microsomal enzymes to reactive intermediates, including formaldehyde.[5][6] These metabolites can covalently bind to macromolecules like DNA and proteins, leading to adduct formation.[5][6]
-
DNA Damage: The formation of DNA adducts, particularly the alkylation of DNA bases, is a critical initiating event in UDMH-induced carcinogenesis.[8][9] This damage can trigger various DNA repair pathways.[10][11] If the damage is not properly repaired, it can lead to mutations and genomic instability.
-
Oxidative Stress: Studies have also indicated that UDMH administration can increase reactive oxygen species (ROS) in hepatocytes, leading to oxidative DNA damage.
Quantitative Toxicological Data
The following tables summarize quantitative data from key toxicology and carcinogenicity studies involving UDMH.
Table 1: Summary of Chronic Inhalation Carcinogenicity of UDMH in Mice and Rats
| Species | Exposure Concentration (ppm) | Duration | Key Tumor Findings | Incidence in Exposed Group (%) | Incidence in Control Group (%) | Reference |
|---|---|---|---|---|---|---|
| Mouse | 5 | 6 months | Liver Hemangiosarcomas | 4.7 | 0.7 | [3] |
| 0.5 | 6 months | Alveolar/Bronchiolar Adenomas | 10.8 | 2.1 | [3] | |
| 0.5 | 6 months | Hepatocellular Adenomas | 10.6 | 2.1 | [3] | |
| 0.5 | 6 months | Malignant Lymphomas | 44.2 | 33.5 | [3] |
| Rat | 5 | 6 months | Bronchiolar Adenomas | Increased vs. Controls | Not specified |[3] |
Table 2: Acute Toxicity of Hydrazine Derivatives in Mice (Intraperitoneal Administration)
| Compound | Observation Period (hours) | LD50 (mg/kg) | Key Toxic Signs | Reference |
|---|---|---|---|---|
| UDMH | 24 | ~125-150 | Convulsions, hyperactivity | [12][13] |
| Hydrazine | 24 | ~100-125 | Convulsions | [12][13] |
| MMH | 24 | ~30-40 | Convulsions, MAO inhibition signs | [12][13] |
| SDMH | 168 | ~200-225 | Delayed toxicity, convulsions |[12][13] |
Experimental Protocols
Protocol: Chronic Carcinogenicity Bioassay in Rodents (Inhalation)
This protocol is based on the principles of the National Toxicology Program (NTP) guidelines and findings from chronic UDMH exposure studies.[3][14]
1. Objective: To assess the carcinogenic potential of UDMH following chronic inhalation exposure in a rodent model (e.g., B6C3F1 mice or Fischer 344 rats).
2. Animal Model:
- Species/Strain: Male and female mice or rats, 6-8 weeks old at the start of the study.
- Source: A reputable commercial supplier. Animals should be disease-free and genetically stable.[14]
- Acclimation: Quarantine and acclimate animals for at least two weeks before exposure.[14]
3. Experimental Design:
- Groups: 4 groups per sex (e.g., 50 animals/group).
- Group 1: Control (filtered air).
- Group 2: Low Dose (e.g., 0.05 ppm UDMH).
- Group 3: Mid Dose (e.g., 0.5 ppm UDMH).
- Group 4: High Dose (e.g., 5 ppm UDMH).[3]
- Exposure: Whole-body inhalation exposure for 6 hours/day, 5 days/week for 6 months.[3]
- Post-Exposure Observation: Animals are held for a lifetime observation period (e.g., 18-24 months) to monitor for tumor development.[3]
4. UDMH Vapor Generation and Monitoring:
- Generate UDMH vapor using a suitable system that ensures stable and uniform concentrations in the inhalation chambers.
- Monitor chamber concentrations regularly using appropriate analytical methods (e.g., gas chromatography).
5. Observations and Endpoints:
- Clinical Signs: Observe animals twice daily for signs of toxicity (e.g., respiratory distress, lethargy, abnormal behavior).
- Body Weight: Record body weights weekly for the first 3 months and bi-weekly thereafter.
- Necropsy: At the end of the observation period (or when moribund), perform a full necropsy on all animals.
- Histopathology: Collect all major organs and any gross lesions. Process tissues for histopathological examination. A board-certified veterinary pathologist should evaluate slides.
6. Data Analysis:
- Analyze tumor incidence data using appropriate statistical methods (e.g., Fisher's exact test, Cochran-Armitage trend test) to compare exposed groups with controls.
- Analyze survival data using Kaplan-Meier analysis.
Protocol: Genotoxicity Assessment via Alkaline DNA Comet Assay
This protocol is adapted from methodologies used to assess UDMH-induced DNA damage in rat cells.
1. Objective: To quantify UDMH-induced DNA strand breaks and alkali-labile sites in target cells (e.g., hepatocytes, leukocytes).
2. Materials:
- Animal Model: Male Wistar rats.
- UDMH Solution: Prepare fresh in saline at desired concentrations (e.g., 10 and 20 mg/kg).
- Reagents: Low melting point agarose (B213101) (LMA), normal melting point agarose (NMA), lysis buffer, alkaline electrophoresis buffer (pH > 13), neutralization buffer, DNA staining dye (e.g., SYBR Green).
3. Experimental Procedure:
- Dosing: Administer UDMH to rats via oral gavage or intraperitoneal injection daily for a specified period (e.g., 7, 14, or 21 days).
- Cell Isolation:
- Hepatocytes: Isolate hepatocytes using a collagenase perfusion method.
- Leukocytes: Isolate leukocytes from whole blood via density gradient centrifugation.
- Slide Preparation:
- Pre-coat microscope slides with NMA.
- Mix isolated cells (~1x10^4) with LMA at 37°C.
- Pipette the cell/LMA mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice.
- Lysis: Immerse slides in cold lysis buffer for at least 1 hour at 4°C to lyse cells and unfold DNA.
- Alkaline Unwinding and Electrophoresis:
- Place slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer.
- Allow DNA to unwind for 20-40 minutes.
- Perform electrophoresis at ~25V and ~300mA for 20-30 minutes.
- Neutralization and Staining:
- Gently wash slides with neutralization buffer.
- Stain the DNA with an appropriate fluorescent dye.
4. Analysis:
- Visualize slides using a fluorescence microscope.
- Use image analysis software to quantify DNA damage. Common parameters include Tail Length, % DNA in Tail, and Tail Moment.
- Analyze data from at least 50-100 cells per sample. Compare results from UDMH-treated groups to the control group using statistical tests (e.g., ANOVA).
Visualizations: Pathways and Workflows
Signaling Pathways
References
- 1. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. TITAN II MISSILE VETERANS HEALTH AND WELLNESS - 2021 USAF MEDICAL REVIEW OF PAPERS ON HYDRAZINE,UDMH AND MMH [sites.google.com]
- 5. Metabolism and activation of this compound and methylhydrazine, two products of nitrosodimethylamine reductive biotransformation, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and activation of this compound and methylhydrazine, two products of N-nitrosodimethylamine reductive biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethylhydrazine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. DNA damage induced by alkylating agents and repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for Electrochemical Detection of Unsymmetrical Dimethylhydrazine (UDMH) in Air
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsymmetrical dimethylhydrazine (UDMH), a hypergolic propellant, is highly toxic and carcinogenic. Its use in rocketry and other industrial applications necessitates sensitive and selective monitoring methods to ensure personnel safety and environmental protection. Electrochemical sensors offer a promising solution for the rapid and real-time detection of UDMH in the air due to their high sensitivity, portability, and low power consumption.
These application notes provide a comprehensive overview of the principles, materials, and protocols for the development of electrochemical sensors for airborne UDMH detection. The information is intended to guide researchers and scientists in the fabrication, characterization, and implementation of these critical safety devices.
Principles of Electrochemical UDMH Detection
The detection of UDMH using electrochemical sensors is primarily based on its electro-oxidation at the surface of a modified working electrode. A typical electrochemical gas sensor consists of three main components: a working electrode (WE), a counter electrode (CE), and a reference electrode (RE), all in contact with an electrolyte.
When UDMH vapor comes into contact with the WE, it undergoes an oxidation reaction, resulting in the transfer of electrons. This electron transfer generates a current that is proportional to the concentration of UDMH. A potentiostat is used to maintain a constant potential at the WE relative to the RE, ensuring that the measured current is solely due to the electrochemical reaction of UDMH.
The overall performance of the sensor, including its sensitivity, selectivity, and response time, is largely dependent on the catalytic activity of the material used to modify the working electrode.
Sensing Materials and Electrode Modification
The choice of sensing material is critical for the development of a high-performance UDMH electrochemical sensor. Nanomaterials are particularly well-suited for this application due to their high surface-area-to-volume ratio, excellent electrical conductivity, and catalytic properties. These attributes provide more active sites for the adsorption and subsequent electrochemical reaction of UDMH molecules, leading to enhanced sensor sensitivity.
Common classes of nanomaterials used for modifying working electrodes for gas sensing include:
-
Metal Nanoparticles: Gold (Au) and Palladium (Pd) nanoparticles are excellent catalysts for the electro-oxidation of hydrazine (B178648) compounds.
-
Carbon-Based Nanomaterials: Graphene, graphene oxide (GO), and carbon nanotubes (CNTs) offer high conductivity and a large surface area, serving as effective support materials for catalytic nanoparticles.
-
Metal-Organic Frameworks (MOFs): These are porous materials with tunable structures that can be designed to selectively adsorb specific gas molecules.
The modification of the electrode surface with these nanomaterials is a key step in sensor fabrication. Various techniques can be employed, including drop-casting, electrodeposition, and layer-by-layer assembly.
Data Presentation: Performance of UDMH Electrochemical Sensors
The performance of an electrochemical sensor is evaluated based on several key parameters. The following table summarizes the performance of different materials used in the electrochemical detection of UDMH.
| Sensing Material/Electrode Modification | Detection Principle | Linear Range | Limit of Detection (LOD) | Response Time | Recovery Time | Key Findings & Selectivity |
| Anion-Exchange Polymer Electrolyte Membrane Sensor | Amperometric | Not Specified | 10 ppb | < 30 seconds | < 60 seconds | Tested for precision, linearity, and effects of humidity and temperature. Showed some interference from ammonia.[1] |
| Prussian Blue Modified Carbon Paste Electrode (PBMCPE) | Amperometric (in liquid phase) | 3 x 10⁻⁵ to 1.15 x 10⁻³ mol L⁻¹ | 1.6 x 10⁻⁵ mol L⁻¹ | Not Specified | Not Specified | Showed no interference from hydrazine, with good stability and repeatability.[2] |
| Palladium Nanoparticles/Carboxylated Graphene Oxide (Pd NPs/MGO-COOH) | Amperometric (in liquid phase) | 2 µM - 100 µM | 0.35 µM | Not Specified | Not Specified | Demonstrated good performance for UDMH detection in water samples with anti-interference capabilities.[2] |
Experimental Protocols
Protocol 1: Synthesis of Palladium Nanoparticles Decorated on Carboxylated Graphene Oxide (Pd NPs/MGO-COOH)
This protocol describes the synthesis of a nanocomposite material suitable for modifying a working electrode for UDMH detection.
Materials:
-
Graphene Oxide (GO)
-
Chloroacetic acid (ClCH₂COOH)
-
Sodium hydroxide (B78521) (NaOH)
-
Palladium chloride (PdCl₂)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized (DI) water
Procedure:
-
Carboxylation of Graphene Oxide:
-
Disperse GO in a solution of NaOH.
-
Add chloroacetic acid and stir the mixture at a controlled temperature to introduce carboxyl groups onto the GO surface.
-
Wash the resulting carboxylated graphene oxide (MGO-COOH) with DI water until the pH is neutral and then dry.
-
-
Decoration with Palladium Nanoparticles:
-
Disperse the MGO-COOH in DI water through ultrasonication.
-
Add a solution of PdCl₂ and stir.
-
Slowly add a freshly prepared, ice-cold solution of NaBH₄ to the mixture to reduce the palladium ions to palladium nanoparticles (Pd NPs) on the surface of the MGO-COOH.
-
Continue stirring for several hours.
-
Collect the Pd NPs/MGO-COOH nanocomposite by centrifugation, wash with DI water, and dry.
-
Protocol 2: Fabrication of a Modified Glassy Carbon Electrode (GCE)
This protocol outlines the steps to modify a GCE with the synthesized Pd NPs/MGO-COOH nanocomposite.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Pd NPs/MGO-COOH nanocomposite
-
Nafion solution (e.g., 0.5 wt%)
-
Ethanol (B145695) or Dimethylformamide (DMF)
-
Alumina (B75360) slurry for polishing
-
Deionized (DI) water
Procedure:
-
GCE Pre-treatment:
-
Polish the GCE surface with alumina slurry on a polishing cloth to a mirror finish.
-
Rinse thoroughly with DI water and ethanol in an ultrasonic bath to remove any residual alumina particles.
-
Allow the GCE to dry completely.
-
-
Preparation of the Modifier Ink:
-
Disperse a small amount of the synthesized Pd NPs/MGO-COOH nanocomposite in a solvent (e.g., ethanol or DMF) containing a small amount of Nafion solution.
-
Soncate the mixture to form a homogeneous ink.
-
-
Electrode Modification:
-
Drop-cast a specific volume (e.g., 5-10 µL) of the prepared ink onto the clean GCE surface.
-
Allow the solvent to evaporate completely at room temperature, forming a thin film of the nanocomposite on the electrode.
-
The modified electrode is now ready for electrochemical testing.
-
Protocol 3: Electrochemical Detection of UDMH in Air
This protocol describes a general setup and procedure for testing the fabricated sensor's response to UDMH vapor.
Apparatus:
-
Gas testing chamber with an inlet and outlet
-
Mass flow controllers (MFCs) for precise gas flow control
-
A source of UDMH vapor (e.g., a permeation tube or a bubbler system)
-
A source of carrier gas (e.g., zero air or nitrogen)
-
The fabricated electrochemical sensor connected to a potentiostat
-
Data acquisition system
Procedure:
-
System Setup:
-
Place the fabricated sensor inside the gas testing chamber.
-
Connect the gas lines from the MFCs, UDMH vapor source, and carrier gas to the chamber inlet.
-
Ensure a constant temperature and humidity level within the chamber, as these can affect sensor performance.
-
-
Baseline Stabilization:
-
Purge the chamber with the carrier gas at a constant flow rate until the sensor's baseline current stabilizes.
-
-
UDMH Exposure:
-
Introduce a known concentration of UDMH vapor into the chamber by mixing the UDMH source flow with the carrier gas flow using the MFCs.
-
Record the sensor's current response over time until it reaches a steady state. This is the response time.
-
-
Recovery:
-
Stop the flow of UDMH vapor and purge the chamber again with the carrier gas.
-
Record the sensor's current as it returns to the baseline. The time taken for this is the recovery time.
-
-
Data Analysis:
-
Repeat the exposure and recovery steps for different concentrations of UDMH to generate a calibration curve (current response vs. UDMH concentration).
-
From the calibration curve, determine the sensor's sensitivity (slope of the curve) and limit of detection.
-
To test selectivity, introduce potential interfering gases (e.g., ammonia, other amines, humidity) into the chamber and observe the sensor's response.
-
Visualizations
Signaling Pathway of UDMH Electrochemical Detection
Caption: Electrochemical detection of UDMH involves diffusion, adsorption, and oxidation.
Experimental Workflow for Sensor Fabrication and Testing
Caption: Workflow for UDMH sensor fabrication and subsequent gas-phase testing.
Logical Relationship of Sensor Components and Performance
Caption: Relationship between sensor components and key performance metrics.
References
Application Notes and Protocols for UDMH Analysis in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsymmetrical Dimethylhydrazine (UDMH) is a hypergolic propellant used in rocket fuels and is recognized for its high toxicity. Exposure to UDMH can lead to severe health effects, including neurotoxicity, hepatotoxicity, and potential carcinogenicity.[1][2] Therefore, sensitive and reliable methods for the quantification of UDMH in biological tissues are crucial for toxicological studies, biomarker discovery, and the development of effective countermeasures. This document provides detailed application notes and protocols for the sample preparation and analysis of UDMH in biological tissues, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) based methods.
Principle of Analysis
The analysis of UDMH in complex biological matrices typically involves a multi-step process:
-
Tissue Homogenization: Mechanical disruption of the tissue to release the analyte.
-
Extraction: Isolation of UDMH from the tissue homogenate using appropriate solvents. This step often includes protein precipitation and lipid removal to reduce matrix interference.[3][4]
-
Derivatization: Chemical modification of the highly polar and volatile UDMH to a more stable and less polar derivative suitable for GC analysis.[5] This is a critical step to improve chromatographic separation and detection sensitivity.
-
Instrumental Analysis: Quantification of the derivatized UDMH using GC-MS, which offers high selectivity and sensitivity.
Experimental Protocols
Protocol 1: Extraction and Derivatization of UDMH from Liver Tissue for GC-MS Analysis
This protocol is adapted from established methods for the analysis of hydrazine (B178648) derivatives in biological samples.[4][6]
Materials:
-
Liver tissue sample
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge
-
Vortex mixer
-
Trichloroacetic acid (TCA) solution (20% w/v in water)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Sodium sulfate (B86663) (anhydrous)
-
Pentafluorobenzaldehyde (PFB) solution (10% v/v in a suitable organic solvent like ethyl acetate)
-
Ethyl acetate (B1210297)
-
Internal Standard (IS) solution (e.g., a deuterated analog of the derivatized UDMH, if available)
-
GC-MS system
Procedure:
-
Homogenization:
-
Weigh approximately 1 gram of frozen liver tissue.
-
Add 5 mL of ice-cold 0.9% saline solution.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Protein Precipitation:
-
To the homogenate, add 2.5 mL of 20% TCA solution.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Lipid Removal:
-
Carefully transfer the supernatant to a clean tube.
-
Add 5 mL of methylene chloride to the supernatant.
-
Vortex for 2 minutes to extract lipids.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Discard the lower organic (methylene chloride) layer containing the lipids. Repeat this step for a more thorough lipid removal if necessary.
-
-
Derivatization:
-
Transfer the upper aqueous layer to a fresh tube.
-
Add the internal standard solution.
-
Adjust the pH of the solution to approximately 7-8 with a suitable buffer or base.
-
Add 100 µL of the 10% PFB solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
-
Extraction of Derivative:
-
After incubation, cool the sample to room temperature.
-
Add 5 mL of ethyl acetate to extract the PFB-hydrazone derivative.
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic (ethyl acetate) layer to a clean tube.
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
-
Sample Concentration and Analysis:
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
Transfer the concentrated extract to a GC vial.
-
Inject an aliquot into the GC-MS system for analysis.
-
Data Presentation
The following tables summarize quantitative data for UDMH analysis. It is important to note that data for biological tissues is limited in the literature, and therefore, data from environmental samples are also included to provide a broader context of the analytical performance of the methods.
Table 1: Quantitative Data for UDMH Analysis in Various Matrices
| Matrix | Analytical Method | Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Water | GC-MS | 4-Nitrobenzaldehyde | 0.03 µg/L | - | - | [7] |
| Water | GC-MS | Furfural | 0.88 µg/L | - | - | [7] |
| Water | GC-MS | Salicylaldehyde | - | - | - | [7] |
| Water | GC-MS | 4-Cyanobenzaldehyde | 0.5 mg/dm³ | - | 97 | [8] |
| Soil | GC-MS/MS | - | 0.2-15 µg/kg | - | 80-100 | [9] |
| Soil | Vac-HS-SPME-GC-MS | - | 0.16–91.80 ng/g | 0.524–306 ng/g | - | [10] |
| Urine (Hydrazine) | HPLC-MS/MS | p-Anisaldehyde | - | - | 45-52 | [11] |
| Spiked Samples (Hydrazine) | GC-MS | Pentafluorobenzaldehyde | - | - | 103 ± 9 | [6] |
Note: The table includes data for hydrazine as a related compound due to the scarcity of UDMH-specific quantitative data in biological matrices.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation and analysis of UDMH in biological tissues.
Caption: Experimental workflow for UDMH analysis in biological tissues.
UDMH Metabolic and Toxic Signaling Pathway
The metabolism of UDMH in mammals is a complex process that leads to the formation of reactive metabolites, inducing cellular stress and toxicity. The following diagram provides a simplified overview of the key metabolic and toxicological pathways associated with UDMH exposure.
Caption: Simplified UDMH metabolic and toxic signaling pathway.
Discussion
The protocols and data presented provide a framework for the analysis of UDMH in biological tissues. The primary challenge in such analyses is the complex sample matrix, which necessitates thorough sample cleanup to minimize interference and ensure accurate quantification. Derivatization is a key step for GC-MS analysis of UDMH, and the choice of derivatizing agent can significantly impact the sensitivity and reliability of the method.
The metabolic pathway of UDMH involves its conversion to formaldehyde and carbon dioxide, a process that can be both enzymatic and non-enzymatic.[3][4][12][13] The toxicity of UDMH is linked to the induction of oxidative stress, which in turn can inhibit critical cell survival pathways like the PI3K/Akt pathway, ultimately leading to apoptosis, particularly in hepatocytes.[1]
While the provided protocols offer a solid starting point, method optimization and validation are essential for any specific application. This includes the evaluation of different extraction solvents, derivatization conditions, and the use of appropriate internal standards to correct for matrix effects and variations in sample processing. Further research is needed to establish a comprehensive database of quantitative data for UDMH and its metabolites in various biological tissues to support toxicological and pharmacokinetic studies.
References
- 1. Unsymmetrical dimethylhydrazine induces dose-dependent liver toxicity in rats via oxidative stress and PI3K/Akt pathway-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Unsymmetrical Dimethylhydrazine on Isolated Heart and Lymphatic Vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and activation of this compound and methylhydrazine, two products of nitrosodimethylamine reductive biotransformation, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. A GC-MS Database of Nitrogen-Rich Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Metabolism and activation of this compound and methylhydrazine, two products of N-nitrosodimethylamine reductive biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 1,1-Dimethylhydrazine (UDMH) Analytical Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1,1-Dimethylhydrazine (UDMH) analytical standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reliability of your analytical work involving UDMH.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, storage, and use of UDMH analytical standards.
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of UDMH standard | Oxidation: UDMH is highly susceptible to oxidation by atmospheric oxygen. This process can be catalyzed by metal ions, particularly copper.[1] | Prepare and store standards under an inert atmosphere (e.g., nitrogen or argon). Use high-purity solvents and de-gas them before use. Avoid contact with metals; use glass or PTFE-lined containers and instrument components. |
| Elevated Temperature: Higher temperatures accelerate the degradation of UDMH. | Store UDMH standards at refrigerated temperatures (2-8 °C) or frozen (-20 °C) for long-term storage. Allow standards to equilibrate to room temperature before use to prevent condensation. | |
| Light Exposure: Photodegradation can contribute to the decomposition of UDMH. | Store standards in amber vials or protect them from light by wrapping them in aluminum foil. | |
| Inappropriate Solvent pH: The stability of UDMH is pH-dependent. Degradation is more rapid in alkaline solutions.[1] | For aqueous standards, acidification to a pH below 7 can improve stability. A common practice is to prepare standards in dilute acid, such as 0.1 M hydrochloric acid. | |
| Appearance of extraneous peaks in chromatogram | Formation of Degradation Products: UDMH degrades to form several byproducts, with N-nitrosodimethylamine (NDMA) being a common and highly toxic example.[1][2] Other degradation products include formaldehyde (B43269) dimethylhydrazone (FDMH), dimethylamine (B145610) (DMA), and tetramethyltetrazene.[1][2] | Confirm the identity of extraneous peaks using a mass spectrometer. If degradation products are present, prepare fresh standards. Implement the storage and handling recommendations above to minimize future degradation. |
| Inconsistent analytical results | Standard Inaccuracy: The concentration of your UDMH standard may not be what you expect due to degradation during preparation or storage. | Prepare fresh standards daily or as needed. Validate the concentration of your stock solution frequently against a newly prepared standard from a different lot of neat material if possible. |
| Adsorption to Surfaces: UDMH is a polar and reactive molecule that can adsorb to active sites in the chromatographic system (e.g., inlet liner, column). | Use a deactivated inlet liner and a high-quality, inert column. Condition the column appropriately before analysis. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for UDMH?
The primary degradation pathway for UDMH is oxidation.[1] This can occur through exposure to atmospheric oxygen and can be catalyzed by metal ions. UDMH can also degrade via exposure to heat and light. These degradation processes can lead to the formation of various byproducts, including the highly carcinogenic N-nitrosodimethylamine (NDMA).
2. What is the expected shelf-life of a UDMH analytical standard?
The shelf-life of a UDMH standard is highly dependent on the storage conditions. Solutions stored in the dark and at cold temperatures in the absence of oxidants are relatively stable. For example, samples collected in 0.1 M hydrochloric acid have shown good stability for at least five days at ambient conditions. However, for quantitative analysis, it is best practice to prepare fresh working standards daily from a stock solution that is stored under inert gas in a refrigerator or freezer. The stability of the stock solution should be periodically verified.
3. What solvents are recommended for preparing UDMH standards?
For aqueous applications, dilute acidic solutions (e.g., 0.1 M HCl) are often used to improve stability. For non-aqueous applications, high-purity, de-gassed organic solvents such as methanol (B129727) or acetonitrile (B52724) can be used, but stability will be more limited due to the higher reactivity of UDMH in these media. Always store organic solvent standards under an inert atmosphere and at low temperatures.
4. How can I be sure my analytical method is stability-indicating?
A stability-indicating method is one that can accurately quantify the analyte of interest without interference from its degradation products, impurities, or other components in the sample matrix. To demonstrate this, you should perform forced degradation studies where the UDMH standard is intentionally exposed to stress conditions (e.g., heat, light, acid, base, oxidation) to generate degradation products. Your analytical method should then be able to resolve the UDMH peak from all the degradation product peaks.
5. What are the safety precautions for handling UDMH?
UDMH is highly toxic, corrosive, and a suspected carcinogen.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] All waste containing UDMH should be disposed of as hazardous waste according to institutional guidelines.[4]
Quantitative Data on UDMH Stability
The following tables summarize available quantitative data on the stability of UDMH under various conditions. It is important to note that degradation rates are highly dependent on the specific experimental conditions.
Table 1: Influence of pH on UDMH Degradation in the Presence of Air and Copper Catalyst
| pH | UDMH Degradation Efficiency (%) | NDMA Formation |
| Acidic | Low | Not significant |
| Neutral | Moderate | Observed |
| Alkaline | High | Observed |
Data adapted from a study on the oxidation of UDMH in aqueous solution. Degradation was induced by passing air through the solution in the presence of a copper catalyst.[1]
Table 2: Formation of UDMH from Daminozide (B1669788) in Heated Aqueous Solutions
| Heating Time at 100°C (minutes) | Approximate UDMH Concentration (ppm) |
| 5 | ~5 |
| 10 | ~10 |
| 15 | ~15 |
Data adapted from a study on the decomposition of daminozide to UDMH in sealed cans at pH 3.0-4.0. This table illustrates the potential for UDMH to form under certain conditions, highlighting the importance of understanding sample matrices.[5]
Experimental Protocols
Protocol 1: Preparation of UDMH Stock and Working Standards
Objective: To prepare a UDMH stock solution and subsequent working standards for calibration.
Materials:
-
This compound (high purity)
-
Methanol (HPLC grade, de-gassed)
-
0.1 M Hydrochloric acid (prepared with deionized water)
-
Class A volumetric flasks
-
Gas-tight syringes
-
Amber vials with PTFE-lined septa
-
Inert gas (nitrogen or argon)
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL in Methanol): a. Work in a certified chemical fume hood. b. Purge a 10 mL amber volumetric flask with inert gas. c. Using a gas-tight syringe, accurately transfer a calculated volume of neat UDMH to the flask. d. Dilute to volume with de-gassed methanol. e. Cap the flask, mix well, and store under an inert atmosphere at 2-8 °C.
-
Working Standard Preparation (e.g., 10 µg/mL in 0.1 M HCl): a. Allow the stock solution to come to room temperature. b. Using a calibrated pipette, transfer an appropriate volume of the stock solution into a volumetric flask containing 0.1 M HCl. c. Dilute to volume with 0.1 M HCl and mix well. d. Prepare working standards fresh daily.
Protocol 2: Stability-Indicating HPLC-UV Method for UDMH
Objective: To provide a starting point for an HPLC method capable of separating UDMH from its potential degradation products. Method optimization and validation are required.
Instrumentation:
-
HPLC with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer at pH 3-4). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210-230 nm (UDMH has a weak chromophore, so a low wavelength is necessary).
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phase and de-gas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent), followed by the prepared UDMH standards and samples.
-
To confirm the method is stability-indicating, analyze samples from forced degradation studies (see FAQ #4) to ensure separation of the UDMH peak from any degradation product peaks.
Visualizations
Caption: Simplified degradation pathway of this compound (UDMH).
Caption: General workflow for preparing and testing the stability of UDMH standards.
References
- 1. Oxidation of this compound (UDMH) in aqueous solution with air and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation on the compositions of unsymmetrical dimethylhydrazine treatment with different oxidants using solid-phase micro-extraction-gas chromatography–mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. The Decomposition of Daminozide (Alar) to Form Unsymmetrical Dimethylhydrazine (UDMH) in Heated, pH Adjusted, Canned Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Direct Analysis of Unsymmetrical Dimethylhydrazine (UDMH)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the direct analysis of unsymmetrical dimethylhydrazine (UDMH). UDMH is a highly reactive and toxic compound, presenting unique analytical challenges. This resource aims to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Sample Stability and Handling
Q1: My UDMH standards and samples seem to degrade quickly, leading to inconsistent results. What can I do to improve stability?
A: UDMH is notoriously unstable due to its high reactivity and tendency to oxidize, especially when exposed to air.[1][2][3] Here are some key recommendations for handling and storage:
-
Minimize Air Exposure: UDMH is a colorless liquid that can turn yellow upon exposure to air as it oxidizes and absorbs carbon dioxide.[1][3] Handle samples and standards under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use sealed vials with minimal headspace.
-
Control Temperature: Store UDMH solutions at low temperatures (e.g., refrigerated or frozen) to slow down degradation reactions.[2]
-
pH Considerations: The stability of UDMH in aqueous solutions is pH-dependent. Acidic conditions can help to protonate UDMH, potentially reducing its volatility and reactivity.
-
Solvent Choice: Use high-purity, deoxygenated solvents for preparing standards and diluting samples.
Troubleshooting Flowchart for Sample Instability
Caption: Troubleshooting workflow for addressing UDMH sample instability.
2. Chromatographic Analysis
Q2: I am experiencing poor peak shape and low sensitivity when analyzing UDMH by Gas Chromatography (GC). What are the common causes?
A: Direct GC analysis of UDMH can be challenging due to its high polarity and reactivity.[4] Here are some troubleshooting tips:
-
Column Selection: A standard non-polar column may not be suitable. Consider using a column with a more polar stationary phase or a column specifically designed for amine analysis to improve peak shape.
-
Inlet Reactivity: UDMH can interact with active sites in the GC inlet, leading to peak tailing and sample loss. Using a deactivated inlet liner is crucial.
-
Derivatization: To overcome the issues of polarity and reactivity, pre-column derivatization is a common and effective strategy.[5][6] Derivatizing UDMH with aromatic aldehydes, for example, can produce more stable and less polar hydrazones that are more amenable to GC analysis.[6]
-
Detector Choice: A Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) is generally more selective and sensitive for UDMH analysis compared to a Flame Ionization Detector (FID).[4]
Q3: My High-Performance Liquid Chromatography (HPLC) analysis of UDMH suffers from poor retention and peak shape. How can I optimize my method?
A: The high polarity of UDMH makes it difficult to retain on traditional reversed-phase HPLC columns.
-
Column Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative for retaining and separating highly polar compounds like UDMH.[7]
-
Mobile Phase: For reversed-phase HPLC, using a highly aqueous mobile phase with an ion-pairing reagent can improve retention and peak shape. For HILIC, a mobile phase with a high percentage of organic solvent (like acetonitrile) is used.[7]
-
Derivatization: Similar to GC, derivatization can significantly improve HPLC analysis. Derivatization with various reagents can produce a derivative that is more readily retained and detected.[5]
-
Detection: A UV detector can be used if a suitable derivatizing agent that introduces a chromophore is employed.[5] Mass spectrometry (MS) detection offers high selectivity and sensitivity.[7]
3. Sample Preparation and Matrix Effects
Q4: I am analyzing UDMH in a complex matrix (e.g., soil, water) and suspect matrix effects are impacting my results. How can I address this?
A: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a significant challenge in UDMH analysis.[8][9][10]
-
Sample Preparation: Effective sample preparation is key to minimizing matrix effects.[11][12] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help clean up the sample and remove interfering compounds. For soil samples, steam distillation has been shown to be an effective extraction method.[11] Headspace solid-phase microextraction (HS-SPME) is another technique used for extracting UDMH and its transformation products from complex matrices.[13][14]
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[9] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification.
-
Standard Addition: The method of standard additions can also be used to quantify UDMH in complex samples by accounting for matrix effects.[9]
-
Dilution: A simple approach to reduce matrix effects is to dilute the sample, although this may compromise the limit of detection.
Logical Flow for Mitigating Matrix Effects
Caption: A stepwise approach to addressing matrix effects in UDMH analysis.
4. Formation of Transformation Products
Q5: I am concerned about the formation of N-nitrosodimethylamine (NDMA) and other transformation products during my analysis. How can this be managed?
A: UDMH can degrade to form several toxic by-products, with NDMA being a major concern due to its carcinogenicity.[15][16][17]
-
Understand the Chemistry: NDMA can be formed through the oxidation of UDMH.[15][16] The conditions of your sample preparation and analysis can influence the rate of this transformation.
-
Control Oxidizing Agents: Be mindful of the presence of oxidizing agents in your samples and reagents. For example, certain water treatment processes that use ozone can lead to high yields of NDMA from UDMH.[17]
-
Method Selection: Choose analytical methods that can differentiate between UDMH and its transformation products. Chromatographic methods coupled with mass spectrometry are well-suited for this purpose.[4][18]
-
Simultaneous Analysis: Develop methods that allow for the simultaneous determination of UDMH and its key transformation products to get a complete picture of the sample composition.[4]
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for UDMH Determination
| Analytical Method | Common Detector(s) | Limit of Detection (LOD) | Key Advantages | Key Challenges |
| Gas Chromatography (GC) | NPD, MS | 0.03 µg/L (with derivatization)[4] | High efficiency and separation | Requires derivatization for polar UDMH; potential for inlet reactivity.[4] |
| High-Performance Liquid Chromatography (HPLC) | UV, MS/MS | 3.7-130 ng/L (with derivatization)[5] | Suitable for non-volatile derivatives | Poor retention of underivatized UDMH on reversed-phase columns.[7] |
| Ion Chromatography (IC) | Amperometric, MS | - | Good for ionic species and transformation products | May require specialized columns and eluents.[4][11] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | MS | 0.025 mg/L[7] | Excellent retention for polar UDMH | Requires careful mobile phase optimization.[7] |
| Electrochemical Sensors | - | - | Rapid detection | Can be costly and require regular maintenance.[4] |
| Spectrophotometry | UV-Vis | 0.01 - 1.0 mg/L[4] | Simple and cost-effective | Prone to interferences from other hydrazines.[4] |
Experimental Protocols
Protocol 1: GC-MS Analysis of UDMH in Water with Derivatization
This protocol is based on the derivatization of UDMH with an aromatic aldehyde followed by GC-MS analysis.[6]
-
Reagent Preparation: Prepare a derivatizing solution of 4-cyanobenzaldehyde (B52832) in a suitable organic solvent (e.g., acetonitrile).
-
Sample Derivatization:
-
To 1 mL of the aqueous sample, add a buffer to adjust the pH to the optimal range for the reaction (e.g., slightly alkaline).
-
Add an excess of the derivatizing reagent solution.
-
Vortex the mixture and allow it to react for a specified time at a controlled temperature.
-
-
Extraction:
-
Perform a liquid-liquid extraction of the formed hydrazone using a water-immiscible organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Collect the organic phase.
-
-
GC-MS Analysis:
-
Inject an aliquot of the organic extract into the GC-MS system.
-
GC Conditions:
-
Column: A mid-polar capillary column (e.g., DB-17 or equivalent).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target hydrazone ions to enhance sensitivity and selectivity.
-
-
Protocol 2: HILIC-MS Analysis of UDMH in Water
This protocol is for the direct analysis of UDMH using HILIC coupled with mass spectrometry.[7]
-
Sample Preparation:
-
Filter the aqueous sample through a 0.22 µm filter.
-
Dilute the sample as needed with a mixture of isopropanol (B130326) and formic acid (e.g., 80% isopropanol, 0.1% formic acid).[7]
-
-
HILIC-MS Analysis:
-
HILIC Column: A column designed for hydrophilic interaction chromatography.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) at pH 3.5). A typical starting condition is a high percentage of acetonitrile (e.g., 70%).[7]
-
Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.4 mL/min.
-
Injection Volume: 10 µL.[7]
-
MS Conditions:
-
References
- 1. 1,1-Dimethylhydrazine | C2H8N2 | CID 5976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 4. 166.62.7.99 [166.62.7.99]
- 5. A novel simple and sensitive approach for determination of this compound in aqueous samples by high performance liquid chromatography with ultraviolet and tandem mass spectrometric detection after derivatization with unsubstituted aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Hydrazine, Monomethylhydrazine, and Unsymmetrical Dimethylhydrazine in Water by Hydrophilic Interaction Chromatography Coupled with Mass Spectrometry [energetic-materials.org.cn]
- 8. Hidden Contamination Patterns: A Stochastic Approach to Assessing Unsymmetrical Dimethylhydrazine Transformation Products in Kazakhstan’s Rocket Crash Area - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. What is matrix effect and how is it quantified? [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. mdpi.com [mdpi.com]
- 17. Investigation on the compositions of unsymmetrical dimethylhydrazine treatment with different oxidants using solid-phase micro-extraction-gas chromatography-mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Progress Progess on Detection Methods of UDMH and Its Transformation Products in Water [energetic-materials.org.cn]
Technical Support Center: Optimizing UDMH Derivatization with Phenylglyoxal
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the derivatization reaction of Unsymmetrical Dimethylhydrazine (UDMH) with phenylglyoxal (B86788) for analysis by High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing UDMH with phenylglyoxal?
A1: UDMH is a highly polar compound, which makes it difficult to retain on standard reversed-phase HPLC columns like the C18. Derivatization with phenylglyoxal converts UDMH into a less polar, more hydrophobic derivative. This improves its chromatographic retention and allows for sensitive and selective detection by HPLC-UV or HPLC-MS/MS.
Q2: What is the reaction product of UDMH and phenylglyoxal?
A2: UDMH reacts with phenylglyoxal to form a stable hydrazone. The protonated molecule of this derivative is observed at a mass-to-charge ratio (m/z) of 177, which is often used as the precursor ion in MS/MS analysis.[1]
Q3: How stable is the UDMH-phenylglyoxal derivative?
A3: The derivative is stable enough for reproducible chromatographic analysis. However, like many hydrazones, its long-term stability in solution, especially when exposed to light or extreme pH, should be considered. It is recommended to analyze the derivatized samples within a reasonable timeframe.
Q4: Are there any known interferences with this derivatization method?
A4: Other hydrazine (B178648) compounds, if present in the sample, could potentially react with phenylglyoxal. However, the high selectivity of tandem mass spectrometry, monitoring for the specific precursor-to-product ion transition of the UDMH derivative (e.g., m/z 177 → 105), minimizes the impact of such interferences on the final quantification.[1] Additionally, other carbonyl compounds in the sample matrix could potentially compete for the derivatizing agent, though using an excess of phenylglyoxal can mitigate this.
Troubleshooting Guide
Issue 1: Low or No Peak for the UDMH-Phenylglyoxal Derivative
-
Question: I am not seeing a peak for my derivatized UDMH, or the peak area is significantly lower than expected. What could be the cause?
-
Answer: This is a common issue that can arise from several factors related to the reaction conditions. Check the following:
-
Incorrect pH: The derivatization reaction is pH-dependent. The optimal pH is in the range of 5.0–5.5.[1] Ensure your reaction mixture is buffered to this pH using a suitable buffer, such as ammonium (B1175870) acetate (B1210297). A pH outside of this range can significantly reduce the reaction efficiency.
-
Inadequate Heating: The reaction requires heating to proceed efficiently. The recommended temperature is 70°C for 10 minutes.[1] Lower temperatures will require longer reaction times, and insufficient heating will lead to incomplete derivatization.
-
Insufficient Phenylglyoxal: Ensure that the derivatizing agent is in excess to drive the reaction to completion. A typical concentration of phenylglyoxal in the final reaction mixture is 0.05%.[1]
-
UDMH Degradation: UDMH can be unstable in certain sample matrices, especially in the presence of oxidizing agents. Ensure proper sample collection and storage, and minimize the time between sample preparation and derivatization.
-
Improper MS/MS Parameters: Verify that the mass spectrometer is set to monitor the correct ion transitions for the UDMH-phenylglyoxal derivative (precursor ion m/z 177 and product ion m/z 105).[1]
-
Issue 2: High Background or Baseline Noise in the Chromatogram
-
Question: My chromatogram has a high background, which is interfering with the detection of my analyte. What can I do?
-
Answer: High background can originate from the sample matrix or the reagents themselves. Consider these points:
-
Excess Phenylglyoxal: While an excess of the derivatizing agent is necessary, a very large excess can contribute to a high background. A chromatogram of a phenylglyoxal solution can show interfering peaks.[1] If this is an issue, you can optimize the concentration of phenylglyoxal to be sufficient for complete derivatization without being excessively high.
-
Sample Matrix Effects: Complex sample matrices, such as soil extracts or industrial wastewater, can introduce many interfering compounds. Implement a sample clean-up step, like solid-phase extraction (SPE), before derivatization to remove these interferences.
-
Reagent Purity: Ensure that all reagents, including the buffer and solvents, are of high purity (e.g., HPLC or MS grade). Impurities can contribute to baseline noise.
-
Issue 3: Poor Reproducibility of Results
-
Question: I am getting inconsistent results between injections. What could be causing this variability?
-
Answer: Poor reproducibility often points to inconsistencies in the experimental procedure.
-
Inconsistent Reaction Time and Temperature: The derivatization reaction is time and temperature-dependent. Use a calibrated heating block and a precise timer to ensure that all samples are treated identically.
-
Pipetting Errors: Given the low concentrations of UDMH often being analyzed, accurate pipetting of the sample, buffer, and derivatizing agent is critical. Calibrate your pipettes regularly.
-
Derivative Instability: If there is a significant delay between derivatization and injection into the HPLC system, the derivative may begin to degrade. Try to maintain a consistent and short time interval between completing the reaction and analysis.
-
Variable pH: Ensure the buffer capacity is sufficient to maintain the optimal pH in all your samples, especially if the samples themselves have varying pH.
-
Data Presentation
Table 1: Optimized Derivatization Reaction Conditions for UDMH with Phenylglyoxal
| Parameter | Optimized Value |
| pH | 5.0–5.5 (Ammonium acetate buffer) |
| Temperature | 70°C |
| Reaction Time | 10 minutes |
| Phenylglyoxal Concentration | 0.05% in the reaction mixture |
Data sourced from Osipenko et al., 2018.[1]
Table 2: Analytical Performance for UDMH Determination after Phenylglyoxal Derivatization
| Parameter | Value |
| Limit of Detection (LOD) | 0.010 µg/L |
| Limit of Quantification (LOQ) | 0.030 µg/L |
| Determination Range | 0.03–1 µg/L |
| Intra-day Precision (RSD) | 12–16% |
| Inter-day Precision (RSD) | 16–22% |
| Precursor Ion (m/z) | 177 |
| Product Ion (m/z) | 105 |
Data sourced from Osipenko et al., 2018.[1]
Experimental Protocol
Methodology for Pre-column Derivatization of UDMH with Phenylglyoxal
This protocol is based on the method described by Osipenko et al. (2018) for the analysis of UDMH in water samples.[1]
Reagents and Materials:
-
UDMH standard solution
-
Phenylglyoxal solution
-
Ammonium acetate buffer (1 M, pH 5.0)
-
Deionized water (Milli-Q or equivalent)
-
Acetonitrile (HPLC or MS grade)
-
Sample vials
-
Heating block or water bath at 70°C
Procedure:
-
Sample Preparation: In a sample vial, combine:
-
The aqueous sample or UDMH standard.
-
A sufficient volume of 1 M ammonium acetate buffer to bring the final pH of the reaction mixture to between 5.0 and 5.5.
-
-
Addition of Derivatizing Agent: Add the phenylglyoxal solution to the vial to achieve a final concentration of 0.05% in the reaction mixture.
-
Reaction Incubation: Cap the vial tightly and place it in a heating block or water bath pre-heated to 70°C.
-
Incubation Time: Allow the reaction to proceed for 10 minutes.
-
Cooling: After 10 minutes, remove the vial from the heat and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the HPLC-MS/MS system.
Visualization
Caption: Workflow for UDMH analysis using phenylglyoxal derivatization and LC-MS/MS.
References
Technical Support Center: Analysis of Unsymmetrical Dimethylhydrazine (UDMH) by Gas Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing sample loss during the Gas Chromatography (GC) analysis of Unsymmetrical Dimethylhydrazine (UDMH). Given the highly reactive and polar nature of UDMH, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of UDMH, providing potential causes and actionable solutions.
Question: Why am I seeing poor peak shape, specifically peak tailing, for my UDMH samples?
Answer: Peak tailing for UDMH is a common issue primarily caused by its high polarity and reactivity, leading to undesirable interactions with active sites within the GC system.
-
Active Sites in the Inlet: The hot injection port is a primary source of sample degradation and adsorption.
-
Column Activity: The stationary phase of the column can degrade over time, exposing active silanol (B1196071) groups that strongly interact with the polar UDMH molecule.
-
Improper Column Installation: A poorly cut or incorrectly positioned column can create dead volumes and turbulence, leading to peak tailing.[3][5]
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height within the inlet as specified by the instrument manufacturer.[5]
-
Question: My UDMH peak response is very low or non-existent. What are the likely causes?
Answer: Complete or significant loss of the UDMH sample can occur at various stages of the analysis.
-
Sample Degradation in the Inlet: UDMH is thermally labile and can degrade in a hot injector.
-
Solution: Optimize the inlet temperature. While it needs to be high enough for volatilization, excessively high temperatures can cause degradation. Consider using a lower inlet temperature in combination with a pulsed pressure injection.
-
-
Adsorption in the Flow Path: Active sites throughout the GC system can irreversibly adsorb UDMH.
-
Solution: In addition to using deactivated liners and columns, ensure all transfer lines and connections are inert.
-
-
Inadequate Sample Preparation: The sample matrix can interfere with the analysis, and improper extraction can lead to poor recovery.
Question: I am observing inconsistent and non-reproducible results between injections. What should I check?
Answer: Poor reproducibility is often linked to the reactive nature of UDMH and variations in the analytical system.
-
Leaky System: Leaks in the gas lines can introduce oxygen and moisture, which can degrade UDMH and the column's stationary phase.
-
Solution: Regularly perform a leak check of the entire system, paying close attention to the septum, ferrules, and gas connections.
-
-
Contaminated Syringe: The autosampler syringe can become a source of contamination and active sites.
-
Solution: Implement a rigorous syringe cleaning protocol with appropriate solvents. If the problem persists, replace the syringe.
-
-
Sample Stability: UDMH can degrade in certain solvents or upon exposure to air.
-
Solution: Prepare samples fresh and analyze them promptly. If storage is necessary, keep them in tightly sealed vials at a low temperature. Consider using an antioxidant if sample degradation is suspected.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to prevent UDMH sample loss?
A1: Derivatization is a highly effective strategy. By converting the polar and reactive UDMH into a more stable, less polar derivative, you can significantly improve its chromatographic performance and reduce interactions with active sites.[9][10] Common derivatizing agents for UDMH include aromatic aldehydes like 4-cyanobenzaldehyde (B52832).[9]
Q2: Can I analyze UDMH without derivatization?
A2: While challenging, it is possible. This requires a highly inert GC system, including a deactivated liner and a column specifically designed for the analysis of amines. Additionally, optimizing injection parameters to minimize thermal stress on the analyte is crucial. Sample preparation techniques like AWASP or SPME can also facilitate direct analysis by removing interfering matrix components.[6][11]
Q3: What are the advantages of using SPME for UDMH analysis?
A3: SPME is a solvent-free technique that combines sample extraction and preconcentration into a single step.[12][13] It is particularly useful for trace analysis and can be automated. For UDMH, headspace SPME is often preferred as it minimizes the introduction of non-volatile matrix components into the GC system.[8][14]
Q4: When should I consider using the AWASP method?
A4: The Accelerated Water Sample Preparation (AWASP) method is beneficial for analyzing UDMH in aqueous samples. It works by removing water with an anhydrous salt and extracting the analytes into an organic solvent.[6][11] This technique is rapid and avoids the high temperatures associated with direct aqueous injections, which can damage the GC column.[15]
Data Presentation
The following table summarizes quantitative data from various studies on UDMH analysis, highlighting the effectiveness of different sample preparation and analysis techniques.
| Method | Analyte(s) | Sample Matrix | Recovery (%) | Limit of Detection (LOD) | Reference |
| Derivatization with 4-cyanobenzaldehyde | UDMH | Water | 97 | 0.5 mg/dm³ | [9] |
| AWASP-GC-MS | UDMH Transformation Products | Aqueous Solutions | >80 for 23 compounds | 1–5 µg/L | [6][11] |
| HS-SPME-GC-MS/MS | UDMH Transformation Products | Water | 75-125 for 6 analytes | ~10 ng/L | [8] |
| Derivatization with Salicylaldehyde | UDMH | Gas | - | - | [10] |
| Headspace GC-MS | UDMH | Simulated Water | - | 0.05 - 5.0 µg/L (Linear Range) | [10] |
| Derivatization with Furfural | UDMH | Surface Water | - | 0.88 µg/L | [10] |
Experimental Protocols
Protocol 1: Derivatization of UDMH with 4-Cyanobenzaldehyde
This protocol describes the conversion of UDMH to its more stable hydrazone derivative for GC-MS analysis.[9]
-
Reagent Preparation: Prepare a solution of 4-cyanobenzaldehyde in a suitable organic solvent (e.g., acetonitrile).
-
Sample Preparation:
-
For aqueous samples, adjust the pH to the optimal range for the derivatization reaction (consult relevant literature).
-
Add an appropriate volume of the 4-cyanobenzaldehyde solution to the sample. The derivatizing agent should be in excess.
-
-
Reaction: Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 20 minutes) to ensure complete derivatization.
-
Extraction:
-
If necessary, perform a liquid-liquid extraction to transfer the derivative into a GC-compatible solvent (e.g., hexane (B92381) or dichloromethane).
-
Alternatively, solid-phase extraction (SPE) can be used to clean up and concentrate the derivative.[9]
-
-
Analysis: Inject an aliquot of the final extract into the GC-MS system.
Protocol 2: Accelerated Water Sample Preparation (AWASP) for UDMH Transformation Products
This protocol is designed for the rapid preparation of aqueous samples for GC-MS analysis.[6][11]
-
Sample Collection: Collect an accurate volume of the aqueous sample (e.g., 1 mL) into a suitable vial.
-
Internal Standard: Add an internal standard (e.g., pyridine-d5) to the sample to correct for variations in extraction efficiency and instrument response.[11]
-
Drying: Add a sufficient amount of anhydrous sodium sulfate (B86663) to the sample to completely absorb the water. The salt should remain free-flowing.
-
Extraction:
-
Add a precise volume of a water-immiscible organic solvent (e.g., dichloromethane) to the vial.
-
Vortex or shake the vial vigorously for a short period (e.g., 1-2 minutes) to extract the analytes from the salt into the organic phase.
-
-
Analysis: Carefully withdraw an aliquot of the organic supernatant and inject it into the GC-MS.
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) of UDMH
This protocol describes a solvent-free method for the extraction and preconcentration of UDMH from a sample matrix.[8][14]
-
Sample Preparation: Place a known amount of the sample (liquid or solid) into a headspace vial. For liquid samples, the addition of salt can improve the extraction efficiency of polar analytes.
-
Incubation: Seal the vial and place it in a heating block or autosampler incubator at a specific temperature (e.g., 50-60°C) for a set period to allow the analytes to partition into the headspace.[8][14]
-
Extraction:
-
Desorption and Analysis:
-
Retract the fiber and immediately introduce it into the hot GC inlet.
-
The analytes will be thermally desorbed from the fiber onto the GC column for separation and detection.
-
Visualizations
Caption: Workflow for UDMH analysis using derivatization.
Caption: Accelerated Water Sample Preparation (AWASP) workflow.
Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - ProQuest [proquest.com]
- 7. Investigation on the compositions of unsymmetrical dimethylhydrazine treatment with different oxidants using solid-phase micro-extraction-gas chromatography-mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 166.62.7.99 [166.62.7.99]
- 11. Gas Chromatography–Mass Spectrometry Quantification of this compound Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. upload.wikimedia.org [upload.wikimedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of UDMH Transformation Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mitigating matrix effects in the analysis of Unsymmetrical Dimethylhydrazine (UDMH) transformation products. Below you will find frequently asked questions and troubleshooting guides to help you achieve accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in the analysis of UDMH transformation products?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, un-analyzed components from the sample matrix.[1] This interference can lead to either signal suppression (a decrease in analyte response) or signal enhancement (an increase in analyte response), which can compromise the accuracy, linearity, and reproducibility of quantitative analysis.[2] UDMH transformation products are often small, polar molecules analyzed in complex environmental matrices like soil and water. These matrices contain numerous organic and inorganic compounds that can interfere with the ionization of the target analytes in the LC-MS/MS source, leading to inaccurate quantification.[3]
Q2: How can I quantitatively assess the degree of matrix effects in my assay?
A2: The matrix effect (ME) can be calculated by comparing the peak response of an analyte spiked into a blank matrix extract (post-extraction) with the peak response of the analyte in a neat solvent standard at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates signal suppression.
-
An ME value > 100% indicates signal enhancement.
Values deviating significantly from 100% (e.g., <80% or >120%) typically require corrective action.[2]
Q3: What are the most effective general strategies to mitigate matrix effects for UDMH transformation products?
A3: The most effective strategies involve a combination of:
-
Thorough Sample Preparation: To remove interfering matrix components before they enter the LC-MS/MS system.[4]
-
Chromatographic Separation: To resolve the analytes of interest from co-eluting matrix components.[4]
-
Use of Internal Standards: Particularly stable isotope-labeled internal standards (SIL-IS), to compensate for matrix effects during data processing.[5]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples to normalize the matrix effect.[5]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS is the gold standard for compensating for matrix effects and is highly recommended for quantitative methods, especially when high accuracy and precision are required. Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement. This allows for reliable correction of the analyte signal.[1] For example, using NDMA-d6 for the analysis of N-nitrosodimethylamine (NDMA) can significantly improve accuracy.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of UDMH transformation products, with a focus on issues arising from matrix effects.
Problem 1: Poor recovery and/or significant ion suppression for polar UDMH transformation products (e.g., NDMA, 1-methyl-1H-1,2,4-triazole).
This is a common issue, especially in complex matrices like soil, due to the high polarity of these compounds and the presence of numerous interfering substances.
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting poor recovery and ion suppression.
Problem 2: Inconsistent results and high variability between replicate injections.
High variability is often a symptom of inconsistent matrix effects, which can be caused by non-homogenous samples or a sample preparation method that is not robust.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and resolving inconsistent analytical results.
Data Presentation
The selection of an appropriate sample preparation and cleanup strategy is paramount for minimizing matrix effects. The following table summarizes typical performance data for the analysis of key UDMH transformation products in various complex matrices using different cleanup methods.
Table 1: Comparison of Sample Preparation Methods for UDMH Transformation Products
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | LOD/LOQ | Reference |
| NDMA | Soil | Pressurized Liquid Extraction (PLE) | 85-110 | Not Reported | 0.1 µg/kg | [3] |
| 1-methyl-1H-1,2,4-triazole (MTA) | Soil | Headspace SPME | 91-117 | Significant (compensated by IS) | Not Reported | [3] |
| N,N-dimethylformamide (DMF) | Soil | Headspace SPME | 85-123 | Significant (compensated by IS) | Not Reported | [3] |
| NDMA | Water | Solid-Phase Extraction (SPE) | 68-83 | Not Reported | 0.4-12 ng/L | [6] |
| Various TPs | Soil | Thermal Desorption (TD)-GC-MS/MS | 80-100 | Compensated by matrix-matched calibration and IS | 0.2-15 µg/kg | [5] |
| NDMA | Ranitidine Drug Substance | Methanol (B129727) Extraction & Dilution | >95 | Not Reported | <0.1 ppm | [7] |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for UDMH Transformation Products in Water
This protocol is a general guideline based on methods for analyzing polar compounds like nitrosamines in water.[6]
-
Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or similar) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
To a 100 mL water sample, add a surrogate or internal standard (e.g., NDMA-d6).
-
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the UDMH transformation products with 5 mL of methanol into a collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for the Analysis of NDMA
This protocol provides typical starting parameters for the analysis of NDMA, a key UDMH transformation product.[7][8]
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI).
-
MRM Transitions:
-
NDMA: Precursor ion (m/z) 75.1 -> Product ion (m/z) 43.1
-
NDMA-d6 (IS): Precursor ion (m/z) 81.1 -> Product ion (m/z) 46.1
-
Disclaimer: These protocols are intended as general guidelines. Specific parameters should be optimized for your instrument, analytes of interest, and sample matrix.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. edqm.eu [edqm.eu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting poor peak shape in gas chromatography of hydrazines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the gas chromatography (GC) analysis of hydrazines.
Frequently Asked Questions (FAQs)
Q1: Why is the direct analysis of hydrazines by gas chromatography often problematic?
A1: Direct GC analysis of hydrazines is challenging due to their high polarity, low volatility, and thermal instability.[1] These properties can lead to several issues, including:
-
Poor Peak Shape: Significant peak tailing is common due to the interaction of the polar hydrazine (B178648) molecules with active sites within the GC system.[2][3]
-
Low Sensitivity: Hydrazines may not be detected at low concentrations due to their reactivity and potential for adsorption within the system.
-
Thermal Degradation: The high temperatures in the GC inlet and column can cause hydrazines to degrade, leading to inaccurate quantification and the appearance of extraneous peaks.[4]
To overcome these challenges, a derivatization step is typically employed to convert hydrazines into more volatile and stable compounds suitable for GC analysis.[1][5]
Q2: What is derivatization and why is it recommended for hydrazine analysis?
A2: Derivatization is a chemical reaction used to modify an analyte to make it more suitable for a specific analytical method. For hydrazine analysis by GC, derivatization involves reacting the hydrazine with a carbonyl-containing compound, such as an aldehyde or ketone, to form a more stable and volatile hydrazone.[1] Acetone (B3395972) is a commonly used and effective derivatizing reagent, which reacts with hydrazine to form acetone azine.[6][7][8]
Advantages of Derivatization:
-
Improved Volatility: Hydrazones are generally more volatile than their corresponding hydrazines, allowing them to be more easily analyzed by GC.[1]
-
Enhanced Stability: The resulting derivatives are often more thermally stable, reducing the risk of degradation during analysis.[5]
-
Better Peak Shape: Derivatization reduces the polarity of the analyte, minimizing interactions with active sites in the GC system and resulting in more symmetrical peaks.[1]
-
Increased Sensitivity: The derivatives can be more easily ionized, leading to better detection and lower limits of quantitation (LOQ).[6][8]
Q3: What are the most common causes of peak tailing when analyzing hydrazines by GC?
A3: Peak tailing is a common issue in the GC analysis of hydrazines and their derivatives. The primary causes include:
-
Active Sites: Interactions between the polar analytes and active sites in the GC system are a major contributor to peak tailing.[2][3][9] These active sites can be exposed silanol (B1196071) groups in the inlet liner, on glass wool, or at the head of the column.[2][10][11]
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix at the inlet of the column can lead to poor peak shape.[4][12]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample flow path, causing tailing.[10][12]
-
Insufficiently Deactivated Consumables: Using liners and columns that are not properly deactivated can lead to increased analyte interaction and peak tailing.[10][13]
-
Low Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, leading to a slow and incomplete transfer of analytes to the column.
Q4: Can the choice of GC column affect the peak shape of hydrazine derivatives?
A4: Yes, the choice of GC column is critical for achieving good peak shape. Key factors to consider include:
-
Stationary Phase Polarity: The polarity of the stationary phase should be appropriate for the analyte. For the analysis of hydrazine derivatives like acetone azine, a mid-polarity to polar stationary phase is often suitable. Non-polar phases separate primarily by boiling point, while more polar phases can offer different selectivity based on dipole moments and hydrogen bonding capacities.[14]
-
Column Inertness: A highly inert column with minimal active sites is crucial to prevent interactions with the analytes.[14] Columns with specialized deactivation treatments are recommended.[3][13]
-
Film Thickness: Thicker films can increase sample loading capacity, which can be beneficial for preventing peak fronting due to column overload.[14][15]
-
Internal Diameter (ID): Narrower ID columns generally provide higher efficiency and better resolution, resulting in sharper peaks.[16] However, they also have lower sample capacity.[14]
Troubleshooting Guide for Poor Peak Shape
This guide provides a systematic approach to troubleshooting common peak shape problems in the GC analysis of hydrazines.
Issue 1: Peak Tailing
Symptoms: The peak is asymmetrical with the latter half of the peak being broader than the front half. This can lead to inaccurate integration and reduced resolution.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting peak tailing issues.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Details |
| Active Sites in Inlet | Perform inlet maintenance. | Replace the inlet liner, septum, and seal.[17] Use a fresh, deactivated liner, preferably with glass wool to aid vaporization.[18] |
| Column Contamination | Trim the front end of the column. | Cut 10-20 cm from the inlet side of the column to remove non-volatile residues.[10] After trimming, re-install the column correctly. |
| Column Degradation | Condition or replace the column. | Bake out the column at a high temperature (within its specified limit) to remove contaminants.[19] If tailing persists, the column may be permanently damaged and should be replaced.[15] |
| Improper Column Installation | Re-install the column. | Ensure the column is cut squarely and is installed at the correct height in the inlet and detector according to the manufacturer's instructions.[10][12] |
| Chemical Interactions | Optimize derivatization. | Ensure the derivatization reaction has gone to completion. Incomplete derivatization can leave unreacted, polar hydrazine, which will tail significantly. |
Issue 2: Peak Fronting
Symptoms: The peak is asymmetrical with the leading edge of the peak being broader than the back half.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting peak fronting issues.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Details |
| Column Overload | Reduce the amount of sample injected. | Decrease the injection volume, dilute the sample, or increase the split ratio.[15] This prevents overloading the stationary phase. |
| Column Capacity | Use a column with a thicker film or larger internal diameter. | A column with a higher capacity can accommodate larger sample amounts without fronting.[14][15] |
| Incompatible Solvent | Change the injection solvent. | The sample solvent should be compatible with the stationary phase. A mismatch can cause poor focusing of the analyte band at the head of the column.[2] |
Issue 3: Split Peaks
Symptoms: A single compound appears as two or more peaks.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting split peak issues.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Details |
| Improper Injection Technique | Optimize injection parameters. | A fast autosampler injection can sometimes cause splitting.[15] Using a liner with deactivated glass wool can help to mix and vaporize the sample more uniformly.[15] Reducing the injection speed may also resolve the issue. |
| Incomplete Sample Vaporization | Increase the inlet temperature. | Ensure the inlet temperature is sufficient to rapidly vaporize the sample and solvent. |
| Poor Solvent Focusing (Splitless Injection) | Adjust the initial oven temperature. | For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the injection solvent to ensure proper focusing of the analyte band at the head of the column.[10] |
| Column Contamination/Blockage | Trim the front of the column. | A partial blockage at the column inlet can cause the sample path to split, leading to peak splitting.[12] |
Experimental Protocols
Protocol 1: In-Situ Derivatization of Hydrazine with Acetone
This protocol describes a general method for the derivatization of hydrazine in a sample matrix using acetone, suitable for subsequent headspace GC-MS analysis.[6][8]
Materials:
-
Sample containing hydrazine
-
Acetone (or acetone-d6 (B32918) for isotopic labeling)
-
Headspace vials (e.g., 10 mL or 20 mL)
-
Crimp caps (B75204) and septa
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample (e.g., 10 mg of an active pharmaceutical ingredient) into a headspace vial.[6][8]
-
Derivatization: Add a precise volume of acetone to the vial. Acetone serves as both the solvent and the derivatizing reagent.[1][6] The optimal amount of acetone may need to be determined experimentally, but a volume that results in approximately 1% of the total sample volume has been shown to be effective.[7]
-
Reaction: Immediately seal the vial with a crimp cap.
-
Incubation: Mix the contents of the vial thoroughly using a vortex mixer. The reaction to form acetone azine is typically rapid and can proceed at room temperature.[1] For some applications, gentle heating or sonication for about 10 minutes can ensure the reaction goes to completion.[20]
-
Analysis: The vial is now ready for headspace GC analysis. The volatile acetone azine will be present in the headspace of the vial.
Protocol 2: GC Column Conditioning
Proper column conditioning is essential to remove contaminants and ensure a stable baseline and inert surface for analysis.
Materials:
-
New or used GC column
-
GC instrument
-
High-purity carrier gas (e.g., Helium, Hydrogen, or Nitrogen)
Procedure:
-
Installation: Install the column in the GC inlet, but do not connect the detector end. This prevents any contaminants from depositing on the detector.
-
Carrier Gas Flow: Set the carrier gas flow rate to the typical value used in your method (e.g., 1-2 mL/min for a standard capillary column). Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.
-
Temperature Program:
-
Set the initial oven temperature to 40°C.
-
Program the oven to ramp at 10°C/min to a final temperature approximately 20°C above the maximum operating temperature of your analytical method, but do not exceed the column's maximum temperature limit.
-
Hold at the final temperature for 1-2 hours. For very contaminated columns, a longer hold time may be necessary.
-
-
Cool Down: After conditioning, cool the oven down.
-
Detector Connection: Connect the column to the detector.
-
Equilibration: Set the instrument to your method conditions and allow the baseline to stabilize before running samples. A stable baseline is indicative of a well-conditioned column.
Quantitative Data Summary
The following table summarizes typical recovery data for the analysis of hydrazine after derivatization, demonstrating the effectiveness of the method.
| Analyte | Matrix | Spike Level | Recovery (%) | Reference |
| Hydrazine | Active Pharmaceutical Ingredients (APIs) | 1 ppm | 79 - 117 | [6][8] |
| Hydrazine | Active Pharmaceutical Ingredients (APIs) | 25 ppm | 79 - 117 | [8] |
| Hydrazine | Active Pharmaceutical Ingredients (APIs) | 100 ppm | 79 - 117 | [8] |
Note: The precision for these measurements, expressed as the relative standard deviation (%RSD) for six preparations at the 1 ppm level, was typically between 2.7% and 5.6%.[6] A linear range of concentrations from 0.1 to 10 ppm has been demonstrated with R² ≥ 0.999.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. aimanalytical.com [aimanalytical.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. selectscience.net [selectscience.net]
- 14. trajanscimed.com [trajanscimed.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. Free hydrazine quantification by GC - Chromatography Forum [chromforum.org]
Technical Support Center: Enhancing Spectrophotometric Analysis of UDMH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of spectrophotometric methods for the determination of unsymmetrical dimethylhydrazine (UDMH).
Frequently Asked Questions (FAQs)
Q1: My spectrophotometer is giving unstable or drifting absorbance readings. What are the common causes and solutions?
A1: Unstable readings can stem from several factors. First, ensure the spectrophotometer has had an adequate warm-up period as specified by the manufacturer to allow the lamp output to stabilize. Handle cuvettes by their frosted sides to prevent fingerprints on the optical surfaces, and ensure they are clean and free of scratches. Always use the same solvent or a placebo solution (containing all formulation components except UDMH) to zero the instrument, which is crucial for correcting background absorbance. Environmental factors such as vibrations from nearby equipment or significant temperature fluctuations can also affect instrument stability.
Q2: I am observing unexpectedly high or low absorbance readings. What could be the issue?
A2: Inaccurate absorbance readings can be due to issues with either sample preparation or instrument settings. Ensure that the concentration of your UDMH solution is within the linear range of the assay. Highly concentrated samples can deviate from Beer's Law, leading to inaccurate results. If the absorbance is too high, consider diluting your sample. Also, inspect the cuvette for any air bubbles, as they can scatter light and lead to erroneous readings.
Q3: How can I mitigate interference from other substances in my sample?
A3: Interference from other compounds is a common challenge. One effective strategy is to prepare a "placebo" blank containing all potential excipients or matrix components at the same concentration as your sample, but without UDMH. Use this placebo solution to zero the spectrophotometer, which will help to subtract the background absorbance from these interfering substances. If the spectra of UDMH-derivative and an interfering compound overlap, derivative spectrophotometry can be employed to resolve the individual signals.
Q4: Can the degradation of UDMH affect my spectrophotometric measurements?
A4: Yes, UDMH can degrade, particularly in alkaline environments, forming products that may interfere with its analysis. It is important to consider the storage conditions and age of your sample. If degradation is suspected, it is advisable to prepare fresh standards and samples.
Troubleshooting Guides
Method 1: Trisodium (B8492382) Pentacyanoaminoferrate (TPF) Colorimetric Method
This method relies on the reaction of UDMH with TPF to form a red-colored complex that can be measured spectrophotometrically.
Issue 1: Low Color Development or Sensitivity
-
Possible Cause: Incorrect pH of the reaction mixture.
-
Solution: Ensure the final solution has a pH of 5.4. Use a citric acid-phosphate buffer to maintain the optimal pH for color development.[1]
-
-
Possible Cause: Insufficient reaction time.
-
Solution: Allow the color to develop for at least 20-50 minutes, with one hour being optimal for full color development before taking measurements.[1]
-
-
Possible Cause: Degradation of the TPF reagent.
-
Solution: The TPF solution should be prepared fresh daily for best results.[1]
-
Issue 2: Interference from Other Compounds
-
Known Non-Interfering Substance: Dimethylamine (B145610) does not form the red color complex with TPF and therefore does not interfere with the analysis.[1]
-
Known Interfering Substance: Nitrogen dioxide (NO2) has been shown to reduce the color intensity of the UDMH-TPF complex by up to 20%.[1]
-
Mitigation: If the presence of NO2 is suspected, consider purging the sample with an inert gas or using a sample preparation technique to remove it prior to analysis.
-
-
Potential Interference: Other hydrazine (B178648) derivatives like hydrazine (Hy) and monomethylhydrazine (MMH) may interfere with the determination.[2]
-
Mitigation: If the sample contains a mixture of hydrazines, a chromatographic separation prior to spectrophotometric detection may be necessary for accurate quantification of UDMH.
-
Method 2: 5-Nitro-2-furaldehyde Derivatization Method
This method involves the derivatization of UDMH with 5-Nitro-2-furaldehyde to form a colored product.
Issue 1: Incomplete Derivatization Reaction
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: For optimal derivatization, maintain a pH of 5, use a 2 mM concentration of the derivatizing agent, and heat the reaction mixture at 60°C for 40 minutes.[3]
-
-
Possible Cause: Insufficient concentration of the derivatizing agent.
-
Solution: Ensure an excess of 5-Nitro-2-furaldehyde is used to drive the reaction to completion.
-
Issue 2: Interference from Similar Compounds
-
Known Non-Interfering Substances: Tetramethyltetrazene and dimethylamine do not interfere with the determination.[3]
-
Potential Interference: Hydrazine and methylhydrazine also react with 5-Nitro-2-furaldehyde to form colored derivatives.[3]
-
Mitigation: It is possible to determine these analytes simultaneously using the Firordt method (a multi-wavelength spectrophotometric method).[3] This approach allows for the resolution of the overlapping spectra of the different hydrazine derivatives.
-
Quantitative Data Summary
| Parameter | TPF Method | 5-Nitro-2-furaldehyde Method |
| Wavelength (λmax) | 500 nm[1] | 420 nm and 454 nm (for UDMH derivative)[3] |
| Linear Range | 1-60 µg/mL[1] | Not explicitly stated for spectrophotometry |
| Limit of Detection (LOD) | Not explicitly stated | 1.5 µg/L[2][3] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Protocol 1: UDMH Determination using Trisodium Pentacyanoaminoferrate (TPF)
This protocol is adapted for the analysis of UDMH in aqueous samples.
1. Reagent Preparation:
- Buffer Solution (pH 5.4): Dissolve 9.6 g of citric acid and 29.25 g of disodium (B8443419) hydrogen phosphate (B84403) heptahydrate (Na₂HPO₄·7H₂O) in deionized water to a final volume of 2 liters.[1]
- TPF Reagent (1 mg/mL): Dissolve 100 mg of trisodium pentacyanoaminoferrate in 100 mL of deionized water. Prepare this solution fresh daily.[1]
- UDMH Standard Stock Solution: Prepare a stock solution of UDMH of a known concentration in the buffer solution.
2. Calibration Curve Preparation:
- Prepare a series of UDMH standards with concentrations ranging from 5 to 60 µg/mL by diluting the stock solution with the buffer solution.[1]
- To 10 mL of each standard solution in a separate cuvette, add 1 mL of the TPF reagent.[1]
- Prepare a blank by adding 1 mL of the TPF reagent to 10 mL of the buffer solution.[1]
- Allow the color to develop for exactly 1 hour.[1]
- Measure the absorbance of each standard at 500 nm against the reagent blank.[1]
- Plot a calibration curve of absorbance versus UDMH concentration.
3. Sample Analysis:
- For aqueous samples, ensure they are appropriately diluted to fall within the calibration range.
- To 10 mL of the sample, add 1 mL of the TPF reagent.
- Allow the color to develop for 1 hour.
- Measure the absorbance at 500 nm against the reagent blank.
- Determine the UDMH concentration from the calibration curve.
Protocol 2: UDMH Determination using 5-Nitro-2-furaldehyde
1. Reagent Preparation:
- Derivatizing Agent (0.2 M): Prepare a 0.2 M solution of 5-Nitro-2-furaldehyde.
- Buffer Solution (pH 5): Prepare a suitable buffer solution to maintain the reaction pH at 5.
- UDMH Standard Stock Solution: Prepare a stock solution of UDMH of a known concentration.
2. Derivatization Procedure:
- In a 10 mL volumetric flask, place 0.5 mL of the UDMH standard or sample solution.[3]
- Add 100 µL of the 0.2 M 5-Nitro-2-furaldehyde solution.[3]
- Adjust the volume with the pH 5 buffer.
- Heat the flask in a water bath or thermoreactor at 60°C for 40 minutes.[3]
- Cool the solution to room temperature.
3. Spectrophotometric Measurement:
- Measure the absorbance of the resulting solution at the appropriate wavelength (the UDMH derivative has absorption maxima at 420 nm and 454 nm).[3]
- Prepare a reagent blank using 0.5 mL of deionized water instead of the UDMH solution and follow the same derivatization procedure.
- Use the reagent blank to zero the spectrophotometer.
- Construct a calibration curve by derivatizing a series of UDMH standards and plotting absorbance versus concentration.
- Determine the concentration of UDMH in the sample from the calibration curve.
Visualizations
Caption: Workflow for UDMH analysis using the TPF method.
References
Technical Support Center: Safe Quenching of 1,1-Dimethylhydrazine (UDMH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe quenching of reactions involving 1,1-Dimethylhydrazine (UDMH). UDMH is a highly toxic, flammable, and potentially carcinogenic substance that requires careful handling and disposal. The procedures outlined below are intended for use by trained laboratory personnel in a controlled environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound (UDMH)?
A1: UDMH is a hazardous substance with multiple risks:
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[1] It can cause severe skin burns and eye damage.[1]
-
Carcinogenicity: UDMH is considered a potential human carcinogen.[2][3]
-
Flammability: It is a highly flammable liquid and vapor, with a low flash point.[4][5] Vapors can travel to an ignition source and flash back.[4]
-
Reactivity: UDMH is a powerful reducing agent and can react violently with oxidizing agents, potentially leading to spontaneous ignition.[4]
-
Corrosivity: It is corrosive to the skin.[4]
Q2: What personal protective equipment (PPE) is required when working with UDMH?
A2: Appropriate PPE is crucial for minimizing exposure risk. The following should be worn:
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber) are recommended. Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical splash goggles and a face shield are necessary.
-
Lab Coat: A flame-resistant lab coat worn over personal clothing.
-
Respiratory Protection: All work with UDMH should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Q3: Can I neutralize UDMH with a strong acid?
A3: While UDMH is basic and will react with acids, this is not a recommended quenching procedure for waste disposal. The neutralization reaction is exothermic and can be vigorous, posing a safety hazard. Acid-base neutralization does not degrade the hydrazine (B178648) moiety, and the resulting salt may still be hazardous.
Q4: What are the risks of incomplete quenching of UDMH?
A4: Incomplete quenching, particularly with oxidizing agents like sodium hypochlorite (B82951), can lead to the formation of hazardous byproducts, most notably N-nitrosodimethylamine (NDMA), a potent carcinogen.[6] The formation of NDMA is influenced by factors such as pH and the concentration of the quenching agent.[2][7]
Q5: How should I dispose of UDMH waste after quenching?
A5: After a validated quenching procedure that ensures the complete destruction of UDMH, the resulting solution should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not pour quenched or unquenched UDMH waste down the drain.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Violent reaction or uncontrolled temperature increase during quenching. | Quenching agent added too quickly.Concentration of UDMH or quenching agent is too high.Inadequate cooling. | Immediately cease addition of the quenching agent.Ensure the reaction vessel is adequately cooled in an ice bath.If the reaction is uncontrollable, evacuate the area and follow emergency procedures. |
| Gas evolution during quenching. | Expected for some quenching reactions (e.g., formation of nitrogen gas). | Ensure the reaction is performed in a well-ventilated fume hood.Do not cap the reaction vessel tightly to avoid pressure buildup. |
| Color change of the reaction mixture. | May indicate the progress of the reaction or the formation of byproducts. A yellowing of UDMH can occur on exposure to air. | Monitor the reaction closely. If unexpected or intense color changes occur, proceed with caution and consider that side reactions may be taking place. |
| Precipitate formation during quenching. | Formation of insoluble salts or byproducts. | Ensure adequate stirring to prevent localized concentration of reactants.The precipitate should be treated as hazardous waste along with the liquid. |
| Uncertainty about the completeness of the quench. | Insufficient amount of quenching agent or inadequate reaction time. | Test for residual UDMH using a validated analytical method before disposal.If in doubt, add a slight excess of the quenching agent and allow for a longer reaction time. |
Quenching Protocols
Disclaimer: These protocols are intended for experienced laboratory personnel. It is crucial to perform a thorough risk assessment and to test these procedures on a small scale before scaling up.
Protocol 1: Quenching with Sodium Hypochlorite (Bleach)
This method is effective but must be carefully controlled to minimize the formation of N-nitrosodimethylamine (NDMA).
Experimental Details:
| Parameter | Value |
| Reagents | This compound (UDMH)Commercial laundry bleach (~5.25% sodium hypochlorite)Water |
| Equipment | 3-necked round-bottom flaskStirrerThermometerDropping funnelIce bath |
| Temperature | 45-50 °C |
| Reaction Time | ~3 hours (1 hour addition, 2 hours stirring) |
Procedure:
-
In a well-ventilated fume hood, equip a 3-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
For every 1 g of UDMH to be quenched, place approximately 32 mL of commercial laundry bleach (a 25% excess) into the flask.
-
Begin stirring the bleach solution and place the flask in a heating mantle or water bath to maintain a temperature of 45-50 °C.
-
Add the UDMH solution dropwise from the dropping funnel to the stirred bleach solution. The rate of addition should be controlled to maintain the temperature between 45-50 °C. This addition should take approximately 1 hour.
-
After the addition is complete, continue stirring the reaction mixture for an additional 2 hours as the temperature gradually cools to room temperature.
-
The resulting solution should be disposed of as hazardous waste.
Protocol 2: Quenching with α-Ketoacids
This patented method presents an alternative to oxidative quenching.
Experimental Details:
| Parameter | Value |
| Reagents | This compound (UDMH)α-Ketoglutaric acid sodium salt (or similar α-ketoacid)Sodium borohydride (B1222165) (NaBH₄) - Caution: Reacts with water! Water |
| Equipment | Round-bottom flaskStirrerStandard laboratory glassware |
| Temperature | Ambient, with a slight exotherm |
| Reaction Time | ~30 minutes for initial reaction |
Procedure:
-
In a fume hood, prepare an aqueous solution of the α-ketoacid sodium salt. For example, for 0.0066 moles of UDMH, a solution of 0.0088 moles of α-ketoglutaric acid sodium salt in 5 mL of water can be used.
-
To the stirred α-ketoacid solution, add the UDMH in one portion. An increase in temperature of a few degrees is expected.
-
Stir the solution for approximately 30 minutes at room temperature. The initial reaction forms 2-(2,2-dimethylhydrazinylidene)pentanedioic acid.
-
For complete neutralization, a reducing agent such as sodium borohydride can be carefully and slowly added to the reaction mixture to reduce the hydrazone intermediate. Caution: Sodium borohydride reacts with water to produce hydrogen gas. Ensure adequate ventilation and no ignition sources are present.
-
The final solution should be disposed of as hazardous waste.
Visualizations
Caption: General workflow for quenching this compound.
Caption: Troubleshooting logic for UDMH quenching procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. montclair.edu [montclair.edu]
- 4. witpress.com [witpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The chemistry of the hypochlorite neutralization of hydrazine fuels (Conference) | OSTI.GOV [osti.gov]
- 7. Oxidation of this compound (UDMH) in aqueous solution with air and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing catalytic decomposition of UDMH on metal surfaces.
Technical Support Center: UDMH Handling & Storage
A Guide to Preventing Catalytic Decomposition on Metal Surfaces
Disclaimer: The following guide is intended for researchers, scientists, and engineers in the aerospace, materials, and chemical engineering fields. Unsymmetrical Dimethylhydrazine (UDMH) is a highly toxic, flammable, and corrosive rocket propellant.[1][2] All handling and experiments should be conducted only by trained personnel with appropriate personal protective equipment (PPE) and in facilities designed for hazardous materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of unintended UDMH decomposition in a sealed container?
You may be experiencing catalytic decomposition if you observe one or more of the following signs:
-
Pressure Buildup: The decomposition of UDMH evolves gaseous products, leading to a measurable increase in container pressure over time.[3] This is a key parameter monitored during material compatibility tests.[3]
-
Temperature Increase: The decomposition reaction is exothermic, which can cause a rise in the temperature of the UDMH and the container.
-
Gas Evolution: You may notice bubbling or the formation of a gas phase (ullage) that increases in volume. The evolved gases can be analyzed to understand the extent and nature of the decomposition.[3]
-
Discoloration: Pure UDMH is a colorless liquid, but samples may turn yellowish upon exposure to air or due to the formation of decomposition by-products.[4]
Q2: My UDMH is showing an accelerated decomposition rate in a stainless steel vessel. What is the most likely cause and how do I resolve it?
The most common cause of accelerated UDMH decomposition in a stainless steel container is an improperly prepared or compromised surface. Stainless steel's compatibility relies on a thin, inert layer of chromium oxide on its surface, known as the "passive layer."
-
Likely Cause: The surface may have free iron contamination or physical defects that expose the catalytically active base metal to the UDMH.[5] This active surface can dramatically increase the rate of decomposition.
-
Resolution: The vessel must be properly cleaned, and the passive layer must be re-established through a process called passivation. This involves treating the metal surface with a mild oxidant, typically an acid, to remove contaminants and chemically form a stable oxide layer.[5] Refer to the troubleshooting flowchart below (Figure 1) and the detailed passivation protocol.
Troubleshooting Guides
Troubleshooting High Decomposition Rate
If you have detected an abnormally high rate of pressure rise or temperature increase, follow this logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for diagnosing accelerated UDMH decomposition.
Data & Protocols
Table 1: Material Compatibility with UDMH
This table summarizes the compatibility of common materials with UDMH. "Excellent" implies long-term stability with minimal decomposition. "Good" suggests suitability for many applications, though minor effects may be observed over time. "Not Recommended" materials are known to be reactive or degrade upon contact.
| Material Class | Specific Material/Alloy | Compatibility Rating | Notes |
| Stainless Steels | 304L, 316, 316L | Excellent | Must be properly cleaned and passivated.[3][6] |
| Aluminum Alloys | 5052, 5086, 5454, 6061 | Excellent | Generally good compatibility for storage and shipping containers.[6] |
| Titanium Alloys | Ti-6Al-4V | Excellent | Often used in flight propulsion subsystems.[3] |
| Elastomers/Polymers | EPDM (Ethylene-Propylene) | Good | Recommended for seals and O-rings.[7] |
| PTFE | Good | Generally inert, but compatibility testing for the specific application is advised.[8] | |
| Most Rubbers (e.g., Viton) | Not Recommended | Prone to swelling, hardening, cracking, or dry rotting upon extended exposure.[7] | |
| Reactive Metals | Copper, Zinc, Lead | Not Recommended | Highly catalytic and should be strictly avoided. |
Table 2: Qualitative Effect of Temperature on UDMH Stability
Temperature is a critical factor in the stability of UDMH. Higher temperatures provide the activation energy needed to initiate and sustain decomposition reactions.
| Temperature Range | Expected Stability | Comments |
| Cryogenic | High | UDMH freezes at -57 °C. Not a typical storage condition. |
| Ambient (20-25 °C) | Good | Stable for long-term storage in compatible, properly passivated containers.[4][9] |
| Elevated (40-70 °C) | Fair to Poor | Decomposition rate increases significantly. Long-term storage is not recommended.[3] |
| High (>400 °C) | Very Poor | Rapid thermal decomposition occurs.[10] |
Experimental Protocol: Nitric Acid Passivation of Stainless Steel (e.g., 304L, 316L)
This protocol describes a standard method for passivating stainless steel surfaces for service with hypergolic propellants like UDMH. The goal is to remove surface contaminants and grow a robust, chromium-rich passive oxide layer.[5]
Safety Precautions: This procedure involves hazardous materials (degreasing solvents, nitric acid). Perform all steps in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, apron, and chemical splash goggles.
-
Step 1: Mechanical Cleaning (if necessary)
-
Remove any heavy surface contaminants like oils, grease, or scale. Use grinding or abrasive blasting only if essential, as it can embed particles that must be removed chemically.
-
-
Step 2: Alkaline Degreasing/Cleaning
-
Objective: Remove all organic contaminants (oils, greases, fingerprints) from the surface.
-
Procedure: Immerse the component in an alkaline cleaning solution (e.g., 5-10% NaOH in water) at 60-80 °C for 15-30 minutes. Follow with a thorough rinse with deionized (DI) water until the surface is water-break-free (a continuous film of water remains on the surface).
-
-
Step 3: Acid Passivation Treatment
-
Objective: Dissolve free iron and other surface contamination and promote the formation of the passive oxide layer.[5]
-
Procedure: Immerse the clean, dry component in a 20-50% (by volume) nitric acid (HNO₃) solution at a temperature between 25-60 °C. The duration is typically 20-40 minutes.
-
-
Step 4: Post-Treatment Rinsing
-
Objective: Remove all residual acid from the component surface.
-
Procedure:
-
Rinse thoroughly with copious amounts of clean, flowing DI water.
-
Follow with a final immersion rinse in a clean DI water bath. The pH of the final rinse water should be neutral.
-
-
-
Step 5: Drying
-
Objective: Remove all moisture to prevent water spots or corrosion.
-
Procedure: Dry the component thoroughly using clean, dry, oil-free compressed air or nitrogen.
-
-
Step 6: Quality Control / Verification
-
Objective: Confirm the effectiveness of the passivation process.
-
Procedure: Perform a spot test (e.g., copper sulfate (B86663) test per ASTM A380) to check for the presence of free iron on the surface. The absence of a copper deposit indicates a successful passivation.
-
Visualized Workflow
The diagram below illustrates the general workflow for the passivation protocol described above.
Caption: Step-by-step visualization of the stainless steel passivation process.
References
- 1. canyoncomponents.com [canyoncomponents.com]
- 2. spacecraft - Why isn't LOX/UDMH used in staged combustion rockets now-a-days? - Space Exploration Stack Exchange [space.stackexchange.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. marcorubber.com [marcorubber.com]
- 8. researchgate.net [researchgate.net]
- 9. acs.org [acs.org]
- 10. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Refinement of Extraction Methods for UDMH from Complex Soil Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of Unsymmetrical Dimethylhydrazine (UDMH) and its transformation products (TPs) from complex soil matrices. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting UDMH from soil?
A1: The primary challenges stem from UDMH's high reactivity and polarity, its strong interaction with soil components, and its rapid transformation into a variety of products.[1][2] UDMH can bind tightly to the mineral and organic matter in soil, especially in matrices with high clay or humic substance content, making quantitative extraction difficult.[1][3] Its instability can also lead to degradation during sample collection, storage, and extraction.
Q2: Which extraction method is best for my soil type?
A2: The optimal extraction method depends on the specific soil matrix, the target analytes (UDMH and/or its TPs), and the available analytical instrumentation. For volatile TPs in sandy soils, Headspace Solid-Phase Microextraction (HS-SPME) is often a good choice due to its sensitivity and minimal solvent usage.[4][5] For soils with high organic content, such as peaty soils, more rigorous methods like Accelerated Solvent Extraction (ASE) with an alkaline modifier or Alkaline Distillation may be necessary to achieve good recoveries.[3][6]
Q3: How does soil pH affect UDMH extraction?
A3: Soil pH significantly influences the state of UDMH and its interaction with the soil matrix. Under acidic conditions, UDMH is protonated, increasing its solubility in water but also its potential for strong binding to cation-exchange sites in clay minerals. Alkaline conditions (e.g., addition of NaOH) are often used to deprotonate UDMH, increasing its volatility and facilitating its extraction from the soil matrix, particularly in methods like distillation or headspace analysis.[7][8]
Q4: Is derivatization necessary for UDMH analysis?
A4: For Gas Chromatography (GC)-based methods, derivatization is often required to improve the thermal stability and chromatographic behavior of the highly polar UDMH.[9][10] Derivatizing agents such as aromatic aldehydes (e.g., 2-nitrobenzaldehyde, salicylaldehyde) react with UDMH to form more stable, less polar hydrazones that are amenable to GC analysis.[1][9] For Liquid Chromatography (LC)-based methods, derivatization may not be necessary, but it can be used to enhance detection sensitivity.[10]
Q5: What are the most common transformation products of UDMH in soil and why are they important?
A5: Common UDMH transformation products in soil include N-nitrosodimethylamine (NDMA), formaldehyde (B43269) dimethylhydrazone (FDMH), 1,1,4,4-tetramethyl-2-tetrazene (TMT), and various triazoles and pyrazoles.[11][12] It is crucial to monitor these TPs as some, like NDMA, are significantly more carcinogenic and toxic than UDMH itself.[1] The presence and concentration of specific TPs can also provide insights into the environmental fate and degradation pathways of UDMH contamination.
Troubleshooting Guides
Issue 1: Low Recovery of UDMH and its Transformation Products
| Possible Cause | Suggestion | Detailed Explanation |
| Strong Analyte-Matrix Interactions | Increase extraction temperature and pressure (ASE) or use a stronger solvent. For high-organic soils, add an alkali (e.g., NaOH, Ba(OH)₂) to the sample. | UDMH and its polar TPs can be strongly adsorbed to active sites in the soil matrix. Elevated temperature and pressure can overcome these interactions.[6] Alkali addition helps to deprotonate analytes and disrupt binding with humic substances.[6][13] |
| Analyte Volatility and Degradation | Minimize sample handling time and keep samples cool. For GC analysis, use a derivatization step to stabilize UDMH. | UDMH is volatile and can be lost during sample preparation. It is also susceptible to oxidative degradation.[1] Derivatization converts it to a more stable compound.[9] |
| Inefficient Extraction Method | Switch to a more exhaustive technique. For example, if ultrasonic extraction yields low recovery, consider Pressurized Liquid Extraction (PLE/ASE) or Alkaline Distillation. | The chosen extraction method may not be suitable for the soil type. Loamy and peaty soils often require more aggressive extraction conditions than sandy soils.[6][14] |
| Presence of Water in SPME Headspace | Dry the soil sample or use a vacuum-assisted HS-SPME (Vac-HS-SPME) approach. | Water in the headspace can significantly decrease the recovery of many UDMH TPs during SPME analysis.[4][8] |
Issue 2: Poor Chromatographic Peak Shape and Resolution
| Possible Cause | Suggestion | Detailed Explanation | | Co-extraction of Interfering Matrix Components | Incorporate a clean-up step after extraction (e.g., Solid Phase Extraction - SPE). Optimize the extraction selectivity by adjusting the solvent or temperature. | Complex soil matrices can release numerous co-extractives that interfere with chromatographic analysis. A clean-up step can remove these interferences. | | Analyte Instability in GC Inlet | Optimize GC inlet temperature. Use a temperature programming ramp for the inlet during SPME desorption. | High inlet temperatures can cause degradation of thermally labile UDMH derivatives. A temperature ramp can facilitate gentle desorption.[4] | | Incomplete Derivatization | Optimize derivatization reaction conditions (reagent concentration, reaction time, temperature, and pH). | Ensure the derivatization reaction goes to completion to avoid multiple peaks for the same analyte or poor sensitivity. A slightly alkaline pH (e.g., pH 9) is often optimal for derivatization with aromatic aldehydes.[10] |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for UDMH and its Transformation Products (TPs)
| Extraction Method | Soil Type | Target Analytes | Recovery (%) | LOD (µg/kg) | Reference |
| Accelerated Solvent Extraction (ASE) | Peaty Soil | 8 UDMH TPs | > 70 | 1.8 - 15 | [6] |
| Alkaline Distillation | Various | UDMH, FADMH | Quantitative | Not Specified | [7] |
| Direct Thermal Desorption (TD)-GC-MS/MS | Sandy Soil | 15 UDMH TPs | 80 - 100 | 0.3 - 7.8 | [11][15] |
| Direct Thermal Desorption (TD)-GC-MS/MS | Loamy Soil | 15 UDMH TPs | > 70 | 0.2 - 15 | [3] |
| Vac-HS-SPME-GC-MS | Sandy Soil | NDMA, MTA, PAl | 84 - 97 | 0.035 - 3.6 (ng/g) | [16] |
| In situ Derivatization-TD-GC-MS | Sandy Soil | UDMH, MH | 74 - 98 | 12 - 15 | [13] |
Note: LOD (Limit of Detection) and recovery rates can vary significantly based on the specific analyte, soil characteristics, and analytical instrumentation.
Experimental Protocols & Visualizations
Decision Workflow for UDMH Extraction Method Selection
Caption: Decision tree for selecting an appropriate UDMH extraction method.
Protocol 1: Accelerated Solvent Extraction (ASE) for UDMH TPs in High-Organic Soil
This protocol is adapted from methodologies for extracting UDMH transformation products from complex matrices like peaty soil.[6]
-
Sample Preparation:
-
Homogenize the soil sample by sieving.
-
Weigh approximately 1 g of the soil sample (accurately weighed) into a 5-mL stainless steel extraction cell.
-
For soils with high organic content, thoroughly mix the sample with an alkali, such as barium hydroxide (B78521) or sodium hydroxide, at a ratio of up to 2.5 g alkali per 1 g of soil to improve extraction efficiency.[6]
-
-
ASE System Parameters:
-
Solvent: Acetonitrile
-
Pressure: 100 bar
-
Temperature: 100 °C
-
Extraction Cycles: 2
-
Static Time: 15 minutes per cycle
-
-
Extraction Procedure:
-
Place the prepared extraction cell into the ASE system.
-
Run the extraction program with the parameters specified above.
-
The extract is automatically collected in a vial.
-
-
Post-Extraction:
-
The collected extract can be concentrated if necessary using a gentle stream of nitrogen.
-
The final extract is ready for analysis by GC-MS/MS or LC-MS/MS.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile UDMH TPs
This protocol is based on optimized methods for the analysis of volatile UDMH transformation products.[4]
-
Sample Preparation:
-
Place 1-5 g of the soil sample into a 10-20 mL headspace vial.
-
For improved recovery, NaCl can be added to the vial.[1]
-
Seal the vial with a PTFE-faced septum.
-
-
HS-SPME Parameters:
-
SPME Fiber: 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) is often effective.[4]
-
Incubation/Extraction Temperature: 40 °C
-
Incubation/Extraction Time: 30-60 minutes
-
-
Extraction Procedure:
-
Place the vial in a heating block or the autosampler's incubator set to the desired temperature.
-
Expose the SPME fiber to the headspace of the vial for the specified extraction time.
-
-
Desorption and Analysis:
-
Retract the fiber and immediately insert it into the GC inlet for thermal desorption.
-
GC Inlet Temperature: A temperature-programmed inlet is recommended, for example, hold at 170°C for 0.1 min, then ramp at 1°C/s to 250°C and hold for an extended period to ensure complete desorption.[4]
-
Analyze using GC-MS.
-
General Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening of transformation products in soils contaminated with unsymmetrical dimethylhydrazine using headspace SPME and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation on the compositions of unsymmetrical dimethylhydrazine treatment with different oxidants using solid-phase micro-extraction-gas chromatography–mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Addressing interference from other hydrazines in UDMH detection.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of unsymmetrical dimethylhydrazine (UDMH).
Frequently Asked Questions (FAQs)
Q1: My UDMH measurement is higher than expected. Could other hydrazines be interfering?
A1: Yes, interference from other hydrazines, particularly hydrazine (B178648) (Hy) and monomethylhydrazine (MMH), is a common issue in UDMH detection, especially with non-selective methods like standard spectrophotometry.[1] These compounds share similar chemical properties and can react with the same reagents, leading to erroneously high UDMH readings.
Q2: What are the most common methods for detecting UDMH, and which are best for avoiding interference?
A2: Several methods are used for UDMH detection, each with its own advantages and disadvantages regarding interference.
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Spectrophotometry: This is a common method but is prone to interference from other hydrazines like Hy and MMH.[1]
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Gas Chromatography (GC): When coupled with a mass spectrometer (MS), GC offers high selectivity and is a preferred method for complex matrices. Derivatization is often employed to improve separation and detection.
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially with UV or mass spectrometric detection, provides good separation of UDMH from other hydrazines. Both pre-column and post-column derivatization techniques can be used to enhance selectivity.[1][2]
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Electrochemical Sensors: These sensors can offer high sensitivity and selectivity, which can be tuned by modifying the electrode surface. Some modified electrodes have shown no interference from hydrazine in UDMH detection.[3]
For high selectivity and minimizing interference, chromatographic methods (GC-MS and HPLC) and properly designed electrochemical sensors are generally recommended.
Q3: What is derivatization and how can it help reduce interference in UDMH detection?
A3: Derivatization is a technique where the analyte (UDMH) is reacted with a chemical reagent to form a new compound (a derivative) with properties that are more suitable for analysis.[4] In the context of UDMH detection, derivatization can:
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Increase Selectivity: By choosing a derivatizing agent that reacts specifically with UDMH or produces a unique derivative, interference from other hydrazines can be minimized.
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Improve Chromatographic Separation: The derivative may have different properties (e.g., volatility, polarity) that allow for better separation from interfering compounds on a GC or HPLC column.
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Enhance Detection: The derivative may have stronger UV absorbance or be more easily ionized in a mass spectrometer, leading to a more sensitive measurement.
Common derivatizing agents for hydrazines include aromatic aldehydes like 5-nitro-2-furaldehyde (B57684) and glyoxal.[5][6][7]
Q4: Can I use an electrochemical sensor for selective UDMH detection in a sample containing other hydrazines?
A4: Yes, electrochemical sensors can be designed for selective UDMH detection. The selectivity is largely determined by the material used to modify the working electrode. For example, a Prussian Blue modified carbon paste electrode has been shown to detect UDMH without interference from hydrazine.[3] The key is to choose a modifier that preferentially catalyzes the oxidation of UDMH at a potential where other hydrazines are not significantly oxidized.
Troubleshooting Guides
Gas Chromatography (GC) Based Methods
Problem: Peak Tailing for UDMH Derivative
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Symptom: The chromatographic peak for the UDMH derivative is asymmetrical, with a "tail" extending from the back of the peak. This can lead to inaccurate integration and quantification.
-
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | Polar hydrazines can interact with active sites (silanol groups) in the GC system. Solution: Use a deactivated inlet liner and a column specifically designed for inertness. Regularly perform inlet maintenance, including replacing the liner, O-ring, and septum.[3] Trimming a small portion (e.g., 10-20 cm) from the front of the column can also help remove active sites that have developed over time.[2] |
| Improper Column Installation | If the column is not installed at the correct height in the inlet or detector, it can create dead volume, leading to peak tailing. Solution: Carefully follow the instrument manufacturer's instructions for column installation, ensuring the correct insertion depth.[1][3] |
| Column Contamination | Buildup of non-volatile residues from the sample matrix on the column can cause peak tailing for all compounds. Solution: If the problem appeared after analyzing "dirty" samples, bake out the column at a high temperature (within its specified limit). If this doesn't resolve the issue, the column may need to be replaced.[3] |
| Solvent-Phase Polarity Mismatch | If the polarity of the solvent used to dissolve the sample is very different from the polarity of the GC column's stationary phase, it can cause peak shape distortion, including tailing. Solution: If possible, choose a solvent that is more compatible with the stationary phase.[3] |
High-Performance Liquid Chromatography (HPLC) Based Methods
Problem: Poor Separation Between UDMH and Other Hydrazine Derivatives
-
Symptom: The peaks for the UDMH derivative and the derivatives of other hydrazines (e.g., MMH) are not well-resolved, making accurate quantification difficult.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Composition | The composition of the mobile phase (the solvent that carries the sample through the column) is critical for good separation. Solution: Optimize the mobile phase. For reversed-phase HPLC, this may involve adjusting the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer, or changing the pH of the buffer.[8] |
| Incorrect Column Choice | The stationary phase of the HPLC column is key to separation. Solution: Ensure you are using a column with appropriate chemistry for your derivatives. A C18 column is a common choice for reversed-phase separation of hydrazine derivatives.[8] If separation is still poor, consider a column with a different stationary phase or a longer column for increased resolution. |
| Suboptimal Derivatization | If the derivatization reaction is not complete or produces side products, it can lead to extra peaks and poor resolution. Solution: Review and optimize the derivatization protocol, paying close attention to pH, reaction time, temperature, and reagent concentration.[5] |
Experimental Protocols
Protocol 1: Selective UDMH Detection using Derivatization with 5-Nitro-2-Furaldehyde followed by HPLC-UV
This protocol is based on the derivatization of hydrazines with 5-nitro-2-furaldehyde (NFA) to form colored derivatives that can be separated and quantified by HPLC with UV detection.[5]
1. Reagents and Materials:
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UDMH, Hydrazine (Hy), and Monomethylhydrazine (MMH) standards
-
5-Nitro-2-furaldehyde (NFA) solution (2 mM)
-
Buffer solution (pH 5)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
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HPLC system with UV detector
-
Reversed-phase C18 column
2. Derivatization Procedure:
-
To 1 mL of your aqueous sample (or standard), add 1 mL of the 2 mM NFA solution.
-
Add 0.5 mL of the pH 5 buffer solution.
-
Heat the mixture at 60°C for 40 minutes.[5]
-
Cool the solution to room temperature before injection into the HPLC.
3. HPLC-UV Analysis:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water may be required for optimal separation. A starting point could be a mixture of 20 mM phosphate (B84403) buffer (pH 3.5) and 2-5% acetonitrile.[8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: Monitor the absorbance at the wavelength of maximum absorbance for the UDMH-NFA derivative (around 420-454 nm).[5]
4. Data Analysis:
-
Create a calibration curve by analyzing a series of UDMH standards of known concentrations.
-
Quantify the UDMH in your samples by comparing their peak areas to the calibration curve. The different hydrazine derivatives will have distinct retention times, allowing for their separation and the selective quantification of UDMH.
Data Presentation
Table 1: Comparison of Detection Limits for Hydrazines using Derivatization with 5-Nitro-2-Furaldehyde
| Analyte | Limit of Detection (LOD) |
| Hydrazine (Hy) | 5 µg/L |
| Monomethylhydrazine (MMH) | 3 µg/L |
| Unsymmetrical Dimethylhydrazine (UDMH) | 1.5 µg/L |
Data from spectrophotometric determination after derivatization.[5]
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. Investigation on the compositions of unsymmetrical dimethylhydrazine treatment with different oxidants using solid-phase micro-extraction-gas chromatography–mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 166.62.7.99 [166.62.7.99]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing UDMH Adsorption with Hydrolysis Lignin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for utilizing hydrolysis lignin (B12514952) as an adsorbent for unsymmetrical dimethylhydrazine (UDMH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of UDMH adsorption by hydrolysis lignin?
A1: The adsorption of UDMH by hydrolysis lignin is primarily a chemisorption process.[1][2] The reaction occurs between UDMH and the active centers of lignin, specifically the carbonyl and carboxyl groups.[1][2][3] The process is complex and can be influenced by diffusion, especially in air-dried lignin.[1]
Q2: What is the optimal moisture content for hydrolysis lignin when adsorbing UDMH from the gaseous phase?
A2: For gaseous phase adsorption, a moisture content of approximately 30% is optimal for performance.[1] While higher moisture levels can increase the specific surface area, moisture content above 30% can cause the adsorbent to lose its powdery form, which may hinder its application.[1]
Q3: How does temperature affect the rate of UDMH adsorption?
A3: Increasing the ambient temperature significantly speeds up the UDMH adsorption process.[1] Experimental data shows that a 5 °C increase in temperature can accelerate the adsorption process by 2.5 to 3 times.[1]
Q4: Can hydrolysis lignin be modified to improve its adsorption capacity?
A4: Yes, modifying hydrolysis lignin can enhance its adsorption efficiency. Oxidative treatment with hydrogen peroxide, for instance, has been shown to increase the content of carbonyl and carboxyl groups, which are the active adsorption centers for UDMH.[3] This modification can increase the maximum adsorption of UDMH.[3]
Q5: What is the maximum UDMH recovery percentage achieved in aqueous solutions?
A5: Under optimal conditions, UDMH recovery can reach 99.92%.[1] This was achieved with an adsorption time of 24 hours, a solution-to-adsorbent ratio of 25:1, and an initial UDMH concentration of 20 mg/L.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low UDMH Adsorption Efficiency in Aqueous Solution | Suboptimal pH. | Adjust the pH of the solution to the optimal value of 5.5 using a universal buffer solution.[1] |
| Insufficient contact time. | Increase the adsorption time. For low UDMH concentrations (e.g., 20 mg/L), a contact time of up to 24 hours may be necessary to achieve maximum recovery.[1] | |
| Incorrect solution-to-adsorbent ratio. | Ensure the ratio of the solution volume to the adsorbent mass is optimized. A ratio of 25:1 (V/m) has been shown to be effective.[1] | |
| High initial UDMH concentration. | For higher concentrations, the relative adsorption efficiency may be lower. Consider diluting the sample or increasing the amount of adsorbent. Maximum recovery was observed at an initial concentration of 20 mg/L.[1] | |
| Slow Adsorption Rate in Gaseous Phase | Low moisture content in the lignin. | Adjust the moisture content of the hydrolysis lignin to around 30%.[1] Air-dried lignin can result in a diffusion-limited process.[1] |
| Low ambient temperature. | Increase the temperature of the system. The adsorption rate is significantly influenced by temperature.[1] | |
| Hydrolysis Lignin is Clumpy and Difficult to Handle | Excessive moisture content. | Dry the hydrolysis lignin to a moisture content of around 30%. Above this level, the material is no longer a powder.[1] |
Quantitative Data Summary
Table 1: UDMH Adsorption Dynamics in Aqueous Solution
| Adsorption Time (hours) | UDMH Concentration (mg/L) | UDMH Recovery (%) |
| 1 | 0.84 | 95.8 |
| 3 | 0.21 | 98.95 |
| 6 | 0.09 | 99.55 |
| 12 | 0.04 | 99.8 |
| 24 | 0.016 | 99.92 |
| Conditions: Initial UDMH Concentration = 20 mg/L; V/m = 25/1; pH 5.5; T = 25°C.[1] |
Table 2: Effect of Moisture Content on Gaseous UDMH Adsorption
| Adsorbent Moisture Content (%) | Adsorption Efficiency after 10 min (%) | Adsorption Efficiency after 30 min (%) |
| 5 (Air-dried) | - | - |
| 30 | 99.63 | 99.97 |
| 50 | - | >99 |
| 80 | - | >99 |
| Note: While higher moisture content also leads to high efficiency, 30% is optimal for maintaining the powdered form of the adsorbent.[1] |
Table 3: Kinetic and Thermodynamic Parameters for UDMH Adsorption
| Temperature (°C) | Rate Constant (k) | Order of Reaction (n) | Activation Energy (Ea) (kJ/mol) |
| 24 | - | - | 85.9 |
| 30 | - | - | 85.9 |
| 35 | - | - | 85.9 |
| The value of activation energy corresponds to that of chemisorption.[1][2] |
Experimental Protocols
Protocol 1: UDMH Adsorption from Aqueous Solution (Static Conditions)
-
Preparation of Adsorbent:
-
Take a known mass of hydrolysis lignin.
-
Immerse the lignin sample in 25 mL of a universal buffer solution (pH 5.5).
-
Allow the sample to soak for 24 hours with occasional stirring to ensure proper wetting.[1]
-
-
Adsorption Experiment:
-
Add 25 mL of a UDMH solution of a predetermined concentration (e.g., 20-500 mg/L, diluted in the same buffer solution) to the lignin suspension.[1]
-
Maintain the mixture at a constant temperature of 25°C with continuous stirring.[1]
-
After the specified adsorption time (e.g., 1 to 24 hours), filter the solution through a 0.2 µm nylon membrane filter.[1]
-
-
Analysis:
-
Determine the equilibrium concentration of UDMH in the filtrate using ion chromatography with amperometric detection.[1]
-
Protocol 2: UDMH Adsorption from Gaseous Phase
-
Preparation of System:
-
Adsorption Experiment:
-
Analysis:
-
At predetermined time intervals (e.g., 10 to 450 minutes), analyze the UDMH concentration in the vapor phase above the adsorbent.[1]
-
Visualizations
Caption: Workflow for UDMH Adsorption from Aqueous Solution.
Caption: Workflow for UDMH Adsorption from Gaseous Phase.
Caption: Key Factors Influencing UDMH Adsorption Efficiency.
References
Validation & Comparative
A Comparative Analysis of the Toxicity of 1,1-Dimethylhydrazine (UDMH) and Monomethylhydrazine (MMH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of 1,1-Dimethylhydrazine (UDMH) and Monomethylhydrazine (MMH), two powerful rocket propellants. While both are hydrazines and share certain toxic characteristics, there are notable differences in their potency, target organs, and mechanisms of action. This document synthesizes key experimental data to facilitate a clear understanding of their relative toxicities.
Quantitative Toxicity Data
The acute toxicity of UDMH and MMH has been evaluated in various animal models. The following tables summarize the median lethal dose (LD50) and median lethal concentration (LC50) values for different routes of exposure.
Table 1: Acute Toxicity of this compound (UDMH)
| Species | Route of Exposure | LD50/LC50 | Reference |
| Rat | Oral | 122 mg/kg | [1] |
| Mouse | Oral | 155 mg/kg | |
| Rat | Dermal | 770 mg/kg | |
| Rabbit | Dermal | 1060 mg/kg | [1] |
| Rat | Inhalation (4 hr) | 252 ppm | [1][2] |
| Mouse | Inhalation (4 hr) | 172 ppm | [1][2] |
| Hamster | Inhalation (4 hr) | 392 ppm | [1][2] |
| Dog | Inhalation (1 hr) | 981 ppm | [1][3] |
| Dog | Inhalation (15 min) | 3580 ppm | [1] |
Table 2: Acute Toxicity of Monomethylhydrazine (MMH)
| Species | Route of Exposure | LD50/LC50 | Reference |
| Rat | Oral | 32 mg/kg | [4] |
| Mouse | Oral | 29 mg/kg | [4] |
| Hamster | Oral | 22 mg/kg | [4] |
| Rat | Dermal | 183 mg/kg | [4] |
| Rabbit | Dermal | 93 mg/kg | [4] |
| Guinea Pig | Dermal | 47 mg/kg | [4] |
| Rat | Inhalation (4 hr) | 74-78 ppm | [4][5] |
| Mouse | Inhalation (4 hr) | 56-65 ppm | [4] |
| Hamster | Inhalation (4 hr) | 143 ppm | [4] |
| Dog | Inhalation (1 hr) | 96 ppm | [5][6] |
| Rhesus Monkey | Inhalation (1 hr) | 162 ppm | [5][6] |
| Squirrel Monkey | Inhalation (1 hr) | 82 ppm | [5][6] |
Summary of Acute Toxicity:
Based on the available data, Monomethylhydrazine (MMH) is generally more acutely toxic than this compound (UDMH) across various species and routes of exposure. This is particularly evident in the oral and inhalation LD50/LC50 values, which are consistently lower for MMH.
Mechanisms of Toxicity
Both UDMH and MMH exert their primary toxic effects on the central nervous system (CNS), liver, and hematopoietic system. However, there are distinctions in their proposed mechanisms.
Central Nervous System Toxicity: The acute neurotoxicity of both compounds is a major concern, often leading to tremors, convulsions, and death.[7] This is believed to be caused by the inhibition of pyridoxal (B1214274) phosphate-dependent enzymes, particularly glutamic acid decarboxylase. This enzyme is crucial for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4] Depletion of GABA leads to a state of neuronal hyperexcitability, resulting in convulsions.[4][8] While both hydrazines cause convulsions, those induced by UDMH and MMH are thought to originate in a pre-pontine area of the brain.[8]
Hepatotoxicity: Both UDMH and MMH can cause liver damage.[9][10] This is characterized by changes in liver enzymes and histopathological alterations. The mechanism is thought to involve the generation of reactive metabolites that induce oxidative stress and damage cellular macromolecules.
Hematotoxicity: MMH exposure has been shown to cause hemolytic changes, particularly in dogs.[11] This is characterized by a decrease in red blood cells, hemoglobin, and hematocrit.
Carcinogenicity: Both UDMH and MMH have been shown to be carcinogenic in animal studies.[4][9] UDMH is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[10] In animal studies, UDMH has been shown to induce tumors in the lungs, liver, blood vessels, and intestines.[12] MMH has also been shown to cause tumors in the lungs, liver, and nasal passages in animal studies.[4]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the toxicological assessment of UDMH and MMH.
Acute Inhalation Toxicity Studies (LC50 Determination)
-
Test Animals: Various species such as rats, mice, hamsters, and dogs are used. Animals are typically young adults and are acclimated to laboratory conditions before the study.
-
Exposure System: Animals are placed in whole-body inhalation chambers. The test atmosphere is generated by vaporizing the liquid hydrazine (B178648) derivative and mixing it with filtered air to achieve the desired concentration. The concentration of the test substance in the chamber is monitored analytically throughout the exposure period.
-
Procedure: Groups of animals are exposed to different concentrations of UDMH or MMH vapor for a fixed duration (e.g., 1, 4, or 6 hours). A control group is exposed to filtered air only.
-
Observations: Animals are observed for clinical signs of toxicity during and after exposure. Mortality is recorded for a period of 14 days post-exposure.
-
Data Analysis: The LC50 value, the concentration estimated to cause death in 50% of the exposed animals, is calculated using statistical methods such as probit analysis.
-
Pathology: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed. Tissues from major organs are collected for histopathological examination.
Acute Oral Toxicity Studies (LD50 Determination)
-
Test Animals: Typically rats or mice are used. Animals are fasted overnight before dosing.
-
Procedure: The test substance, usually dissolved in a suitable vehicle like water, is administered by gavage directly into the stomach. Different dose levels are administered to separate groups of animals. A control group receives the vehicle only.
-
Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded periodically.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods.
-
Pathology: Gross necropsy and histopathological examination of major organs are performed on animals that die during the study and on survivors at the end of the observation period.
Visualizing the Proposed Neurotoxic Pathway
The following diagram illustrates the proposed mechanism by which hydrazines like UDMH and MMH induce neurotoxicity through the disruption of GABA synthesis.
Caption: Proposed mechanism of hydrazine-induced neurotoxicity.
References
- 1. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 2. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dimethylhydrazine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. series.publisso.de [series.publisso.de]
- 5. Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Monomethylhydrazine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. nj.gov [nj.gov]
- 10. epa.gov [epa.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
Comparative analysis of UDMH and symmetrical dimethylhydrazine as propellants.
A comprehensive guide for researchers and scientists on the performance, properties, and experimental evaluation of Unsymmetrical Dimethylhydrazine (UDMH) and Symmetrical Dimethylhydrazine (SDMH) as hypergolic propellants.
This guide provides a detailed comparative analysis of Unsymmetrical Dimethylhydrazine (UDMH) and its isomer, Symmetrical Dimethylhydrazine (SDMH), for their application as rocket propellants. Both compounds are hypergolic, meaning they ignite spontaneously upon contact with a suitable oxidizer, a critical property for reliable and restartable rocket engines. However, significant differences in their physical properties, performance characteristics, and handling considerations dictate their respective utility in aerospace applications. This document summarizes key quantitative data, outlines detailed experimental protocols for performance evaluation, and presents logical workflows for propellant characterization.
Physical and Chemical Properties
UDMH and SDMH share the same chemical formula (C₂H₈N₂) but differ in the arrangement of their methyl groups, leading to distinct physical and chemical characteristics. UDMH is a colorless to yellowish liquid with a sharp, fishy, ammonia-like odor.[1][2] It is miscible with water, ethanol, and kerosene.[1][2] SDMH is also a colorless liquid with a similar odor. A critical distinction for propellant applications is their freezing point; UDMH has a significantly lower freezing point, making it suitable for a wider range of operating temperatures.[3][4]
| Property | Unsymmetrical Dimethylhydrazine (UDMH) | Symmetrical Dimethylhydrazine (SDMH) |
| Chemical Formula | (CH₃)₂NNH₂ | CH₃NHNHCH₃ |
| Molar Mass | 60.10 g/mol [5] | 60.10 g/mol |
| Appearance | Colorless to yellowish liquid[1] | Colorless liquid |
| Density | 0.791 g/cm³ (at 22 °C)[3] | 0.827 g/cm³ (at 20 °C) |
| Melting Point | -57 °C (-71 °F)[3] | -9 °C (16 °F) |
| Boiling Point | 63.9 °C (147 °F)[1] | 87.5 °C (189.5 °F) |
| Vapor Pressure | 13.7 kPa (at 20 °C) | 6.67 kPa (at 20 °C) |
| Solubility in Water | Miscible[1][2] | Miscible[6] |
Propellant Performance Characteristics
The performance of a rocket propellant is primarily evaluated by its specific impulse (Isp), which is a measure of its efficiency. UDMH is a well-characterized propellant and is often used with nitrogen tetroxide (N₂O₄) as the oxidizer.[1][7] This combination offers a high specific impulse and the advantage of being hypergolic.[1] While SDMH is also hypergolic, its use as a mainstream propellant has been hindered by its high freezing point.[4][8] Detailed specific impulse data for SDMH is less common in publicly available literature, a direct consequence of its limited practical application.
| Performance Metric | UDMH with Nitrogen Tetroxide (N₂O₄) | SDMH with Nitrogen Tetroxide (N₂O₄) |
| Specific Impulse (Vacuum) | ~333 s[4] | Data not readily available, but expected to be slightly lower than UDMH due to differences in heat of formation. |
| Specific Impulse (Sea Level) | ~285 s[4] | Data not readily available. |
| Ignition Delay | Very short (milliseconds) | Hypergolic, but ignition delay data is not widely published. |
| Storability | Excellent, storable for long durations[1][7] | Limited by high freezing point.[4][8] |
| Toxicity | Highly toxic and carcinogenic[1][9] | Potent carcinogen, considered more toxic than UDMH.[6] |
Experimental Protocols
Accurate and reproducible experimental data is crucial for the evaluation and comparison of rocket propellants. The following sections detail the methodologies for key experiments.
Hypergolic Ignition Delay Measurement (Drop Test)
Objective: To determine the time interval between the initial contact of the fuel and oxidizer and the first appearance of a flame.
Methodology: The drop test is a common method for screening hypergolic propellants.[9][10]
-
Apparatus: A drop test apparatus typically consists of a mechanism to release a single drop of one propellant (e.g., the fuel) from a specified height into a small container (e.g., a crucible) containing the other propellant (the oxidizer).[10] The event is recorded using a high-speed camera.
-
Procedure:
-
A precise volume of the oxidizer (e.g., nitrogen tetroxide) is placed in the crucible.
-
The fuel drop (e.g., UDMH or SDMH) is released from a fixed height.
-
The high-speed camera records the entire event, from the moment the drop makes contact with the pool of oxidizer until ignition.
-
The ignition delay is determined by analyzing the video frames to identify the frame of initial contact and the frame where the first sustained light emission from the flame is visible.
-
-
Data Analysis: The time difference between the two identified frames is calculated to determine the ignition delay. Multiple trials are conducted to ensure statistical reliability.
Heat of Combustion Measurement (Bomb Calorimetry)
Objective: To determine the amount of heat released during the complete combustion of the propellant.
Methodology: A bomb calorimeter is used to measure the heat of combustion at constant volume.[3][11][12]
-
Apparatus: An oxygen bomb calorimeter consists of a high-pressure stainless steel vessel (the "bomb"), a water bath, a stirrer, and a high-precision thermometer.[12]
-
Procedure:
-
A precisely weighed sample of the propellant is placed in a crucible inside the bomb.
-
The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
-
Data Analysis: The heat of combustion is calculated from the temperature rise of the water, taking into account the heat capacity of the calorimeter system. The heat capacity is determined by calibrating the calorimeter with a substance of known heat of combustion, such as benzoic acid.[11]
Long-Term Stability Testing
Objective: To evaluate the chemical stability of the propellant over an extended period under various storage conditions.
Methodology: Stability testing involves storing the propellant under controlled conditions and periodically analyzing its chemical composition and physical properties.[1][13][14]
-
Procedure:
-
Samples of the propellant are stored in sealed containers made of materials compatible with the propellant.
-
The containers are stored at various temperatures (ambient, elevated, and reduced) and for different durations.
-
At specified intervals, samples are withdrawn and analyzed for:
-
Purity: Using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to identify and quantify any degradation products.
-
Water Content: Using Karl Fischer titration.
-
Physical Properties: Density, viscosity, and visual appearance.
-
-
-
Data Analysis: The rate of degradation is determined by plotting the concentration of the parent compound and its degradation products over time. This data is used to predict the shelf life of the propellant.
Comparative Logic of UDMH and SDMH as Propellants
The choice between UDMH and SDMH as a propellant is primarily dictated by a trade-off between performance and handling characteristics. The following diagram illustrates the logical comparison.
Conclusion
While both UDMH and SDMH are hypergolic liquids, their suitability as rocket propellants is vastly different. UDMH, with its low freezing point and high performance, has become a workhorse in the field of storable liquid propellants, despite its toxicity.[1][7][15] In contrast, the significantly higher freezing point of SDMH severely limits its operational temperature range, rendering it impractical for most aerospace applications.[4][8] Although SDMH is hypergolic, its poor storability at low temperatures has precluded its development and widespread use as a rocket fuel. Therefore, for applications requiring a storable, hypergolic fuel, UDMH remains the superior choice between the two isomers, with its handling and toxicity being the primary drawbacks that necessitate stringent safety protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. N2O4/UDMH [astronautix.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 8. elib.dlr.de [elib.dlr.de]
- 9. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 12. scimed.co.uk [scimed.co.uk]
- 13. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 14. ema.europa.eu [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of 1,1-Dimethylhydrazine: Validation of a New High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1,1-Dimethylhydrazine (UDMH), a hypergolic rocket propellant and a potential contaminant of significant concern due to its toxicity.[1][2] We present a validation summary for a highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method and compare its performance against established Gas Chromatography-Mass Spectrometry (GC-MS) and Spectrophotometric methods. All data is presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the suitability and reliability of these analytical procedures.
Introduction to UDMH Analysis
This compound is a highly reactive and unstable compound, making its direct and accurate measurement in various matrices a challenging analytical task.[3] Its potential presence as an impurity or degradation product in pharmaceutical manufacturing processes, particularly those involving hydrazine (B178648) derivatives, necessitates robust and sensitive analytical methods for quality control and safety assessment. This guide focuses on the validation of a new HPLC-MS/MS method employing pre-column derivatization, a technique often required to enhance the stability and detectability of UDMH.[3][4]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for UDMH determination depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the desired sample throughput. Here, we compare three distinct methods: a novel HPLC-MS/MS method, a widely used GC-MS method, and a classic Spectrophotometric method.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters for the three analytical methods based on published experimental data.
| Parameter | New HPLC-MS/MS Method (with Phenylglyoxal (B86788) Derivatization) | Alternative 1: GC-MS Method (with Derivatization) | Alternative 2: Spectrophotometric Method (with 5-Nitro-2-Furaldehyde Derivatization) |
| Limit of Detection (LOD) | 0.010 µg/L[3] | 0.88 µg/L to 10 µg/kg (depending on derivatizing agent and matrix)[5] | 1.5 µg/L[6] |
| Limit of Quantitation (LOQ) | 0.030 µg/L[3] | Not consistently reported, but typically estimated as 3x LOD. | Not explicitly reported, but typically estimated as 10x the noise level.[7] |
| Linearity (Range) | 0.03–1 µg/L[3] | 0 - 100 µg/L (with furfural (B47365) derivatization)[5] | Not explicitly defined in a range, but Beer's law is followed. |
| Precision (%RSD) | Intra-day: 12–16%, Inter-day: 16–22%[3] | <22% in the range of 0.06 - 0.60 µg/L (with 4-nitrobenzaldehyde (B150856) derivatization)[4] | Standard deviation <5%[8] |
| Accuracy (% Recovery) | 97-102% in natural water samples.[9] | Not consistently reported across different derivatization methods. | Not explicitly reported. |
| Specificity | High, due to MS/MS detection. | High, particularly with MS detection. | Lower, susceptible to interference from other compounds that react with the derivatizing agent. |
| Sample Throughput | Moderate, due to derivatization and chromatography time. | Moderate to High, depending on the sample preparation method. | High, suitable for rapid screening. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and published methods to ensure reproducibility.
New HPLC-MS/MS Method with Phenylglyoxal Derivatization
This method offers high sensitivity and specificity for the determination of UDMH in aqueous samples.
1. Derivatization Procedure:
-
To 1 mL of the aqueous sample, add a suitable buffer to adjust the pH to 5.0.
-
Add a solution of phenylglyoxal (0.05% concentration).
-
Heat the mixture at 70°C for 10 minutes.[3]
-
Cool the reaction mixture to room temperature before injection into the HPLC system.
2. HPLC-MS/MS Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 100 µL.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transition: Monitor the transition of the derivatized UDMH precursor ion to a specific product ion (e.g., m/z 177 → 105).[3]
Alternative 1: GC-MS Method with Derivatization
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including UDMH after derivatization.
1. Derivatization and Extraction:
-
For aqueous samples, derivatization can be performed with an appropriate aldehyde (e.g., salicylaldehyde (B1680747) or furfural).[5]
-
The resulting hydrazone is then extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).
-
For air samples, UDMH can be trapped in a solution containing the derivatizing agent.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent polar column like HP-INNOWax.[10]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 3 minutes, then ramp at 8°C/min to 250°C and hold for 9 minutes.[10]
-
Mass Spectrometer: Mass selective detector operated in electron ionization (EI) mode.
-
Detection: Can be performed in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.
Alternative 2: Spectrophotometric Method with 5-Nitro-2-Furaldehyde Derivatization
This method is a simpler and more accessible technique for the determination of UDMH, suitable for routine analysis where high sensitivity is not the primary requirement.
1. Derivatization Procedure:
-
Adjust the pH of the sample to 5.
-
Add a 2 mM solution of 5-nitro-2-furaldehyde.
-
Heat the mixture at 60°C for 40 minutes to allow for color development.[6]
2. Spectrophotometric Measurement:
-
Spectrophotometer: UV-Vis spectrophotometer.
-
Wavelength: Measure the absorbance of the resulting colored derivative at its maximum absorption wavelength.
-
Quantification: Determine the concentration of UDMH from a calibration curve prepared using standards of known concentrations.
Visualizations
To further clarify the experimental processes and the relationships between the methods, the following diagrams are provided.
Caption: Experimental workflow for the new HPLC-MS/MS method.
Caption: Logical relationships of UDMH analytical methods.
Conclusion
The validation of the new HPLC-MS/MS method with phenylglyoxal derivatization demonstrates its suitability for the highly sensitive and specific determination of this compound. Its performance, particularly its low limit of detection, makes it an excellent choice for trace-level analysis in complex matrices. While GC-MS remains a robust and reliable alternative, the presented HPLC-MS/MS method offers superior sensitivity. The spectrophotometric method, although less sensitive and specific, provides a cost-effective and high-throughput option for screening purposes. The choice of the most appropriate method should be based on the specific analytical requirements of the researcher or drug development professional.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 166.62.7.99 [166.62.7.99]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. clausiuspress.com [clausiuspress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Hydrazine Derivatization Agents: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of hydrazine (B178648) is a critical analytical challenge. Due to its high polarity, low volatility, and lack of a strong chromophore, direct analysis of hydrazine is often impractical.[1] Chemical derivatization is a widely adopted strategy to overcome these analytical hurdles by converting hydrazine into a more readily detectable derivative. This guide provides an objective comparison of common derivatization agents, supported by experimental data, to facilitate the selection of the most appropriate reagent for your analytical needs.
The derivatization of hydrazine typically involves the reaction of a nucleophilic nitrogen atom in hydrazine with an electrophilic center in the derivatizing agent. The most common reaction is the formation of a stable hydrazone by reacting hydrazine with an aldehyde or a ketone.[1][2] This process enhances the analyte's properties for chromatographic separation and detection by increasing its molecular weight, reducing its polarity, and introducing a chromophoric or fluorophoric tag.[1]
Comparative Performance of Hydrazine Derivatization Agents
The selection of a derivatization reagent is a critical step that depends on the specific analyte, the sample matrix, the available instrumentation, and the desired sensitivity.[1] The following table summarizes the performance of several common derivatization agents for hydrazine analysis based on available experimental data.
| Derivatization Agent | Typical Analytical Technique | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Key Advantages | Key Disadvantages |
| Acetone (B3395972) | GC-MS | LOQ: 0.1 ppm (in drug substance)[3][4][5] | 79-117% (at 1 ppm)[3][4] | Simple, rapid, low toxicity, readily available, acts as both solvent and reagent.[1] | Potential for interference from acetone in the lab environment; may not be suitable for all hydrazine compounds.[1] |
| p-Tolualdehyde | HPLC-MS/MS | LOD: 0.002 ng/mL; LOQ: 0.005 ng/mL (in human plasma)[1][6] | 95.38–108.12%[1][6] | Good sensitivity and separation for hydrazine and its metabolites.[1][6] | Requires sonication for the reaction.[1] |
| p-Anisaldehyde | LC-MS/MS | Lowest calibrator: 0.0493 ng/mL (in urine)[1] | Inter-run accuracy (RE%) ≤ 14%[1] | Sensitive method for biological matrices.[1] | Requires heating and an inert atmosphere for the reaction.[1] |
| 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | HPLC-UV | LOD: 0.2 µg/mL; LOQ: 0.6 µg/mL (for formaldehyde (B43269) derivative) | - | Well-established reagent, forms stable derivatives with strong UV absorbance.[1][7] | Can form E/Z stereoisomers which may complicate analysis; newer reagents may offer superior sensitivity.[8] |
| 2-Hydrazinoquinoline (B107646) (HQ) | LC-MS | - | - | Can derivatize a broad spectrum of metabolites, including carboxylic acids, aldehydes, and ketones; enhances chromatographic performance and ionization efficiency.[9] | Reaction with carboxylic acids requires activating agents.[10] |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) / NBD-H | HPLC-Fluorescence | TLC detection limit: 5 ng/spot; HPLC detection limit: 200 pg (for benzaldehyde (B42025) derivative)[11] | - | Forms highly fluorescent derivatives, enabling sensitive detection.[12] | The reagent itself can be fluorescent and may require removal before analysis. |
Experimental Protocols and Methodologies
Detailed methodologies are crucial for achieving reproducible and accurate results. Below are representative protocols for the derivatization of hydrazine with selected agents.
Protocol 1: Derivatization of Hydrazine with Acetone for GC-MS Analysis
This protocol is adapted from methods for the determination of trace hydrazine in drug substances.[1]
Materials:
-
Acetone (HPLC grade)
-
Hydrazine standard solution
-
Sample containing hydrazine (e.g., active pharmaceutical ingredient)
-
Headspace vials
Procedure:
-
Sample Preparation: Accurately weigh the sample (e.g., 10 mg of active pharmaceutical ingredient) into a headspace vial.[1]
-
Derivatization: Add a known volume of acetone to the vial. Acetone serves as both the solvent and the derivatizing reagent.[1]
-
Incubation: Seal the vial and allow the reaction to proceed at room temperature. The reaction is typically rapid.[1]
-
Analysis: Analyze the headspace of the vial by GC-MS. The resulting acetone azine is a volatile derivative suitable for GC analysis.[1]
Protocol 2: Derivatization of Hydrazine with p-Anisaldehyde for LC-MS/MS Analysis
This protocol is based on a method for the quantification of hydrazine in human urine.[1]
Materials:
-
p-Anisaldehyde solution
-
Isotopically labeled hydrazine internal standard (e.g., 15N2-hydrazine)
-
Nitrogen gas
-
Water bath or heater
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: To a urine sample, add the isotopically labeled internal standard.[1]
-
Derivatization: Add the p-anisaldehyde solution to the sample.
-
Incubation: Carry out the reaction under a stream of nitrogen gas at 60°C.[1]
-
Analysis: After the reaction is complete, inject an aliquot of the reaction mixture directly into the LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column.[1]
Protocol 3: Derivatization of Hydrazine with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is a general procedure for the derivatization of carbonyl compounds, which is applicable to hydrazine.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 10mg in 50ml of Acetonitrile)[7]
-
Acid catalyst (e.g., 0.5M Sulfuric acid in Acetonitrile)[7]
-
Sample containing hydrazine
-
HPLC system with a UV detector
Procedure:
-
Reaction Mixture: In a suitable vial, mix the sample containing hydrazine with the DNPH solution and the acid catalyst.
-
Incubation: Heat the mixture if necessary to facilitate the reaction. The specific temperature and time will depend on the analyte and matrix.
-
Analysis: After cooling, the reaction mixture can be directly injected or subjected to a sample cleanup step (e.g., solid-phase extraction) to remove excess reagent before analysis by HPLC-UV, monitoring at a wavelength where the hydrazone derivative strongly absorbs (typically around 360 nm).[7][13]
Protocol 4: Derivatization with 2-Hydrazinoquinoline (HQ) for LC-MS Analysis
This protocol is adapted from a method for the metabolomic investigation of biological samples.[1]
Materials:
-
2-Hydrazinoquinoline (HQ) solution in acetonitrile (B52724)
-
For carboxylic acids: 2,2'-Dipyridyl disulfide (DPDS) and Triphenylphosphine (TPP) solutions in acetonitrile[1][10]
-
Water bath or incubator
-
LC-MS system
Procedure:
-
Reagent Preparation: Prepare a fresh solution in acetonitrile containing HQ. If derivatizing carboxylic acids, also include DPDS and TPP as activating agents.[1][10]
-
Sample Preparation: Add a small volume of the biological sample (e.g., urine, serum) to the reagent solution.[1]
-
Incubation: Incubate the reaction mixture at 60°C for 60 minutes.[1]
-
Analysis: After incubation, the sample is ready for LC-MS analysis.[1]
Reaction Mechanisms and Visualizations
The fundamental reaction for many of these derivatization agents is the formation of a hydrazone through the nucleophilic addition of hydrazine to a carbonyl group, followed by the elimination of a water molecule. For other reagents, the mechanism involves nucleophilic substitution. The following diagrams, generated using the DOT language, illustrate these key reaction pathways.
Caption: General reaction of hydrazine with an aldehyde or ketone to form a hydrazone.
Caption: Formation of acetone azine from the reaction of hydrazine with acetone.
Caption: Reaction of hydrazine with p-tolualdehyde to form the corresponding hydrazone.
Caption: Nucleophilic substitution reaction of hydrazine with NBD-Cl.
Conclusion
The choice of a derivatization agent for hydrazine analysis is a multifaceted decision that requires careful consideration of the analytical goals and available resources. For simple and rapid screening using GC-MS, acetone is an excellent choice. For high-sensitivity analysis in complex biological matrices using LC-MS, reagents like p-tolualdehyde, p-anisaldehyde, and 2-hydrazinoquinoline offer superior performance. For methods relying on UV or fluorescence detection, traditional reagents like DNPH and newer fluorogenic tags such as NBD derivatives provide the necessary chromophores or fluorophores for sensitive quantification. By understanding the advantages, disadvantages, and specific protocols for each reagent, researchers can develop robust and reliable analytical methods for the determination of hydrazine in a variety of samples.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcpa.in [ijcpa.in]
- 8. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorogenic Labelling of Carbonylcompounds with 7-Hydrazine-4-nitrobenzo-2-oxa-1,3-diazole (NBD-H) | Scilit [scilit.com]
- 12. chalcogen.ro [chalcogen.ro]
- 13. iomcworld.com [iomcworld.com]
The Future of Rocket Propulsion: A Comparative Guide to Greener Hypergolic Fuels
The venerable, yet toxic, 1,1-Dimethylhydrazine (UDMH) has long been a workhorse in hypergolic rocket propulsion. However, growing concerns over its carcinogenicity and environmental impact have catalyzed a global search for safer, "green" alternatives. This guide provides a comprehensive comparison of promising replacements for UDMH, focusing on their performance, underlying chemistry, and the experimental validation of their capabilities. The information presented here is intended for researchers, scientists, and professionals in the field of rocketry and propellant development.
The primary alternatives to UDMH can be broadly categorized into two main groups: Ionic Liquids (ILs) and catalytically-promoted fuel systems. These next-generation propellants, often paired with oxidizers like hydrogen peroxide (HTP) or nitric acid, offer the potential for significantly reduced toxicity and handling hazards without compromising on performance.
Performance Comparison: UDMH vs. The Alternatives
The effectiveness of a hypergolic propellant is gauged by several key performance metrics, including ignition delay (the time from contact to ignition), specific impulse (a measure of efficiency), and density. The following tables summarize the performance of selected promising alternatives in comparison to the traditional UDMH/N2O4 system.
| Fuel | Oxidizer | Ignition Delay (ms) | Specific Impulse (Isp, s) | Density (g/cm³) |
| UDMH | N2O4 | ~1-5[1] | ~340 | 0.79 |
| Ionic Liquid (HIL-1) | NTO | 4[2] | 347[2] | 1.47[2] |
| Ionic Liquid (IL-24) | 97.4% H2O2 | 26.8[3] | - | 1.13[3] |
| Ionic Liquid (IL-37) | High-Conc. H2O2 | 7.3[3] | - | - |
| Catalytically Promoted Fuel (MEA + 10 wt% Cu(NO3)2·3H2O) | 98% HTP | 16.3[4] | >320[4] | - |
| Catalytically Promoted Fuel (PAHyp0) | 85 wt% HTP | 14.8[5] | 348.2[5] | - |
| Fuel | Oxidizer | Density Specific Impulse (ρIsp, s·g/cm³) |
| UDMH | N2O4 | ~269 |
| Ionic Liquid (HIL-1) | NTO | 509[2] |
| Ionic Liquid (IL-3) | H2O2 | 319.8[3] |
| Ionic Liquid (IL-37) | High-Conc. H2O2 | 429[3] |
Experimental Protocols: Measuring Hypergolic Performance
The characterization of hypergolic propellants relies on a set of standardized experimental procedures to ensure the reliability and comparability of data. The two most common methods for determining ignition delay are the drop test and the impinging jet test.
Drop Test Protocol
The drop test is a fundamental experiment for assessing hypergolic reactivity due to its relative simplicity and low propellant consumption.[6]
Objective: To measure the ignition delay time (IDT) between the initial contact of a fuel and an oxidizer.
Apparatus:
-
A burette or automated dropper for releasing a single droplet of one propellant.
-
A crucible or a well to hold a small pool of the other propellant.
-
A high-speed camera (typically >1000 frames per second) to record the interaction.[7]
-
A light source for clear imaging.
-
A pressure transducer to detect the pressure rise upon ignition (optional but recommended for accuracy).[7]
Procedure:
-
A precise volume of one propellant (e.g., the fuel) is placed in the crucible.
-
A single droplet of the second propellant (e.g., the oxidizer) of a known volume is released from a specified height above the crucible.
-
The high-speed camera and other sensors are triggered to record the event, starting from the moment of droplet release.
-
The ignition delay is determined by analyzing the high-speed video footage, measuring the time from the first frame showing contact between the droplet and the pool to the first frame showing a visible flame or rapid gas expansion.[7]
-
The pressure transducer data can be used to corroborate the visual data by identifying the sharp pressure increase associated with ignition.
Impinging Jet Test Protocol
The impinging jet test provides a more realistic simulation of the conditions within a rocket engine's combustion chamber.[8]
Objective: To measure the ignition delay and observe the mixing and combustion characteristics of hypergolic propellants under flowing conditions.
Apparatus:
-
Two pressurized propellant feed systems.
-
An injector head with two orifices angled to cause the streams of fuel and oxidizer to impinge at a specific point.
-
A combustion chamber, often with optical access for high-speed imaging.
-
High-speed cameras and other diagnostic equipment similar to the drop test.
Procedure:
-
The propellant feed systems are pressurized to the desired levels.
-
Valves are opened to allow the fuel and oxidizer to flow through the injector orifices and impinge.
-
High-speed imaging captures the interaction of the streams, the formation of a liquid sheet or fan, and the subsequent ignition.
-
The ignition delay is measured from the point of stream impingement to the appearance of a stable flame front.
Mechanisms of Hypergolic Ignition
The spontaneous ignition of hypergolic propellants is a complex interplay of physical and chemical processes. Understanding these mechanisms is crucial for the design of new and improved fuel formulations.
Ionic Liquids with Hydrogen Peroxide
The hypergolicity of many ionic liquids with hydrogen peroxide is often attributed to the chemical reactivity of the anion.[9][10] For instance, with cyanoborohydride-based ILs, the [CBH]⁻ anion is believed to initiate the reaction.
As depicted in the diagram, the process begins with the catalytic decomposition of H2O2 by the IL's anion, leading to the oxidation of the anion itself. This initial reaction is highly exothermic, releasing sufficient heat to vaporize the propellants. In the gas phase, the cation of the ionic liquid decomposes, and the mixture of fuel and oxidizer vapors ignites.[9][10]
Catalytically Promoted Fuels with Hydrogen Peroxide
For non-hypergolic fuels to become hypergolic with HTP, a catalyst is introduced into the fuel blend. This catalyst, typically a metal salt, facilitates the decomposition of HTP, initiating the ignition sequence.
Upon contact, the metal catalyst in the fuel rapidly decomposes the hydrogen peroxide. This decomposition is a highly exothermic process that generates significant heat and free oxygen. The heat vaporizes the fuel, which then readily ignites in the hot, oxygen-rich environment.[11]
Ionic Liquids with Nitric Acid
The ignition mechanism of ionic liquids with nitric acid involves a series of complex chemical reactions, often initiated by the nitration of the fuel components. For dicyanamide-based fuels, a proposed mechanism involves the formation of intermediate species that lead to a runaway reaction.
The reaction is thought to begin with the nitration of the dicyanamide anion by nitric acid, forming unstable nitro-compounds.[12] These intermediates then undergo rapid, exothermic decomposition, producing a large volume of hot gases and leading to thermal runaway and ignition.[12]
Conclusion
The development of green alternatives to UDMH represents a critical step forward in sustainable space exploration. Ionic liquids and catalytically promoted fuels have emerged as the most promising candidates, demonstrating competitive performance with significantly reduced toxicity. While challenges remain in optimizing their properties and scaling up production, ongoing research continues to push the boundaries of what is possible in hypergolic propulsion. The data and mechanisms presented in this guide offer a snapshot of the current state of the art and provide a foundation for future innovations in this exciting field.
References
- 1. Ignition Delay Times of Conventional and Green Hypergolic Propellants at Ambient Conditions: A Comparative Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. plutao.sid.inpe.br [plutao.sid.inpe.br]
- 6. cdn.apub.kr [cdn.apub.kr]
- 7. combustion-engines.eu [combustion-engines.eu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. www2.hawaii.edu [www2.hawaii.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of GC-NPD and LC-MS Methods for the Quantification of Unsymmetrical Dimethylhydrazine (UDMH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical techniques, Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of unsymmetrical dimethylhydrazine (UDMH). UDMH is a hypergolic rocket propellant and its accurate quantification is crucial for environmental monitoring, occupational safety, and toxicological studies. This document outlines the performance of each method based on available experimental data, details representative experimental protocols, and provides visual workflows to aid in method selection and implementation.
At a Glance: GC-NPD vs. LC-MS for UDMH Quantification
| Feature | Gas Chromatography-Nitrogen-Phosphorus Detector (GC-NPD) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds in a gaseous mobile phase followed by detection of nitrogen-containing compounds. | Separation of compounds in a liquid mobile phase followed by mass-based detection, often with high selectivity and sensitivity (LC-MS/MS). |
| Analyte Volatility | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for UDMH to improve its chromatographic properties. | Ideal for a wider range of compounds, including non-volatile and thermally labile ones. Direct analysis of UDMH is often possible. |
| Derivatization | Frequently required. Common derivatizing agents include 4-nitrobenzaldehyde (B150856) or salicylaldehyde.[1] | Generally not required, simplifying sample preparation. However, pre-column derivatization with agents like phenylglyoxal (B86788) can be used to enhance sensitivity.[2] |
| Sensitivity | Offers good sensitivity for nitrogen-containing compounds. | Typically provides very high sensitivity, especially with tandem mass spectrometry (LC-MS/MS), allowing for lower detection limits. |
| Selectivity | The NPD is selective for nitrogen and phosphorus compounds, reducing matrix interference compared to less selective detectors like FID. | Mass spectrometry offers excellent selectivity, and tandem MS (MS/MS) provides even higher specificity by monitoring specific precursor-product ion transitions. |
| Sample Throughput | Can be lower due to the potential need for a derivatization step and longer GC run times. | Generally higher, particularly with the use of modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems that allow for faster separations. |
| Cost & Complexity | Instrumentation is generally less expensive and less complex to operate and maintain. | Instrumentation is more expensive and requires a higher level of operator expertise for method development, maintenance, and data analysis. |
Quantitative Performance Comparison
| Parameter | GC-NPD | LC-MS/MS |
| Limit of Detection (LOD) | 0.03 µg/L (with derivatization)[1] | 0.010 µg/L (with pre-column derivatization)[2], 25 µg/L (direct, HILIC-MS)[3] |
| Limit of Quantification (LOQ) | Not explicitly found in searches | 0.030 µg/L (with pre-column derivatization)[2] |
| Linearity (R²) / Range | R² = 0.998 (0.05 - 5.0 µg/L, GC-MS after derivatization)[1] | Good linearity over 3-4 orders of magnitude[4] |
| Precision (RSD) | < 22% (0.06 - 0.60 µg/L)[1] | Intra-day: 12–16%, Inter-day: 16–22%[2] |
| Accuracy / Recovery | > 81%[1] | 92%-115% (spiked water sample)[3] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of UDMH by GC-NPD and LC-MS.
GC-NPD Method with Derivatization
This protocol is a composite based on common practices for UDMH analysis by GC, which typically involves a derivatization step to improve volatility and stability.
1. Sample Preparation (Derivatization)
-
To 1 mL of aqueous sample, add a suitable buffer to adjust the pH.
-
Add a solution of a derivatizing agent (e.g., 4-nitrobenzaldehyde in an appropriate solvent).
-
Vortex the mixture and allow it to react for a specified time at a controlled temperature to form the corresponding hydrazone.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial.
-
The extract is now ready for GC-NPD analysis.
2. GC-NPD Instrumentation and Conditions
-
Gas Chromatograph: A system equipped with a split/splitless injector and a Nitrogen-Phosphorus Detector.
-
Column: A capillary column suitable for the separation of the derivatized UDMH (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/minute.
-
Hold at 280 °C for 5 minutes.
-
-
NPD Detector Temperature: 300 °C
-
NPD Bead Current: Set according to manufacturer's recommendations.
-
Gases: Hydrogen and Air for the detector.
LC-MS/MS Method (Direct Analysis)
This protocol outlines a direct injection method for UDMH analysis, leveraging the capabilities of LC-MS/MS for sensitive and selective quantification without derivatization.
1. Sample Preparation
-
For relatively clean aqueous samples, filtration through a 0.22 µm filter may be sufficient.
-
For more complex matrices (e.g., soil extracts, biological fluids), a simple dilution with the initial mobile phase or a solid-phase extraction (SPE) cleanup step may be necessary.
-
Transfer the prepared sample to an autosampler vial.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining the polar UDMH molecule.
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic content to a lower organic content to elute UDMH. For example:
-
0-1 min: 90% B
-
1-5 min: Gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-7 min: Return to 90% B
-
7-10 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: Optimized for the specific instrument.
-
-
MRM Transitions: Monitor specific precursor to product ion transitions for UDMH for quantification and confirmation (e.g., m/z 61 → appropriate product ions).
Workflow and Comparison Diagrams
Figure 1. Experimental workflow for UDMH quantification by GC-NPD.
Figure 2. Experimental workflow for UDMH quantification by LC-MS/MS.
Figure 3. Comparison of key attributes of GC-NPD and LC-MS/MS for UDMH analysis.
Conclusion
Both GC-NPD and LC-MS are viable techniques for the quantification of UDMH. The choice between the two methods will depend on the specific requirements of the analysis.
-
GC-NPD is a cost-effective and robust method that provides good selectivity for nitrogen-containing compounds like UDMH. However, it often requires a derivatization step, which can add complexity and time to the sample preparation process.
-
LC-MS/MS offers superior sensitivity and selectivity, allowing for the direct analysis of UDMH in many cases and achieving lower detection limits. This makes it particularly suitable for trace-level quantification in complex matrices. The main drawbacks are the higher cost of instrumentation and the greater expertise required for operation and method development.
For routine monitoring where high sensitivity is not the primary concern and cost is a factor, a well-validated GC-NPD method can be a suitable choice. For research applications, regulatory compliance, and situations requiring the lowest possible detection limits and high specificity, LC-MS/MS is the preferred technique. Cross-validation of results between the two methods can provide a high degree of confidence in the analytical data.
References
- 1. 166.62.7.99 [166.62.7.99]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Hydrazine, Monomethylhydrazine, and Unsymmetrical Dimethylhydrazine in Water by Hydrophilic Interaction Chromatography Coupled with Mass Spectrometry [energetic-materials.org.cn]
- 4. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Unsymmetrical Dimethylhydrazine (UDMH) and Greener Hypergolic Ionic Liquids
Introduction
For decades, Unsymmetrical Dimethylhydrazine (UDMH) has been a cornerstone of hypergolic bipropellant systems, valued for its reliability and high performance in rocket engines.[1] Hypergolic propellants ignite spontaneously upon contact with an oxidizer, simplifying engine design and enabling rapid, reliable restarts.[2] However, UDMH and other hydrazine (B178648) derivatives are highly toxic, carcinogenic, and possess high vapor pressure, posing significant environmental and handling risks.[1][3][4] These concerns have catalyzed research into "green" alternatives, with hypergolic ionic liquids (HILs) emerging as a promising frontier.[5] Ionic liquids are salts that are liquid below 100°C, characterized by negligible vapor pressure, high density, high thermal stability, and tunable chemical structures, making them attractive as safer, more environmentally benign propellants.[6][7][8]
This guide provides an objective comparison of the performance of UDMH against various classes of greener hypergolic ionic liquids, supported by experimental data. We will delve into key performance metrics, detail the experimental protocols used for their evaluation, and visualize the workflows and relationships inherent in this field of study.
Quantitative Performance Comparison
The following table summarizes the key physicochemical and performance properties of UDMH and representative greener hypergolic ionic liquids. The data is compiled from various experimental studies and theoretical calculations.
| Property | UDMH | 1-Allyl-3-methylimidazolium Dicyanamide (B8802431) (AMIM DCA) | 1-Butyl-3-methylimidazolium Dicyanamide (BMIM DCA) | 1-Butyl-3-methylimidazolium 5-Methyltetrazolate (BmimMHT) | Super-base Derived HIL (Example) |
| Density (g/cm³ at 25°C) | 0.79[3] | >1.0 (Implied)[6] | 1.06[3] | >1.22[3] | 1.00 - 1.22[9] |
| Ignition Delay (ID, ms) | 1 - 5 (with NTO)[10] | Shorter than saturated analogues (with HNO₃)[6] | Slower than unsaturated analogues[6] | Additive to reduce ID of other ILs[3] | Can be very short (<10 ms)[9] |
| Specific Impulse (Isp, s) | High (Baseline) | Lower mass Isp, higher volume Isp than UDMH[6] | 3-12% lower Isp than UDMH (with NTO)[11] | Comparable to other HILs | Generally comparable or slightly lower than UDMH[9][11] |
| Density-Specific Impulse (ρIsp, s·g/cm³) | ~216 (with WFNA)[12] | Outranges traditional hypergolic fuels[6] | Superior to UDMH due to higher density[11] | Excellent due to high density[12] | Generally higher than UDMH[11] |
| Decomposition Temp. (Td, °C) | Boiling Point: 63°C[13] | >200[6] | ~300[3] | >170 (Liquid Range)[3] | >280[9] |
| Viscosity (mPa·s or cP at 25°C) | 0.53 | N/A | 29 (as [C₄mim][N(CN)₂])[14] | N/A | 46.4 - 2043[9] |
| Toxicity (EC₅₀, mg/L) | 17 (High)[3] | Significantly lower than hydrazines[6] | Lower than hydrazines[3] | 135.8 (Lower than MMH/UDMH)[3] | Lower than hydrazines[9] |
| Vapor Pressure | High[4] | Practically zero[6] | Low[3] | Negligible[9] | Extremely low[9] |
Note: Performance parameters like Isp and ID are highly dependent on the oxidizer used (e.g., Nitrogen Tetroxide (NTO), White Fuming Nitric Acid (WFNA), or Hydrogen Peroxide (H₂O₂)).
Key Performance Insights
-
Ignition Delay (ID): While conventional propellants like UDMH offer reliable ignition delays of a few milliseconds, several new HIL formulations, especially those with reactive additives or specific functional groups like borohydrides, are achieving comparable performance.[2][10] For dicyanamide-based ILs, unsaturated substituents on the cation (like an allyl group) have been shown to significantly shorten the ignition delay compared to saturated ones.[6]
-
Specific Impulse (Isp) and Density: UDMH generally exhibits a higher mass-specific impulse.[6] However, ionic liquids possess significantly higher densities (often >1.2 g/cm³ compared to UDMH's 0.79 g/cm³).[3][9] This high density is a major advantage, as it allows for smaller propellant tanks, reducing the structural mass of the spacecraft.[7]
-
Density-Specific Impulse (ρIsp): When accounting for density (ρIsp = Isp * density), many HILs outperform UDMH.[11][12] This metric is crucial for volume-limited applications, where the ability to store more propellant mass in a given tank size is paramount.[11]
-
Safety and Environmental Impact: This is the most significant advantage of HILs. Their negligible vapor pressure drastically reduces the risk of toxic vapor inhalation, a major hazard associated with UDMH.[4][6] Toxicity studies, such as those using the bacterium Vibrio fischeri, have shown that HILs like BmimMHT have a much higher EC₅₀ value (lower toxicity) than UDMH.[3]
Experimental Protocols
The evaluation of hypergolic propellants involves a standardized set of experiments to quantify their performance and characteristics.
Ignition Delay (ID) Measurement
The most common method for determining ignition delay is the drop test .
-
Objective: To measure the time interval between the initial contact of the fuel and oxidizer and the first appearance of a flame.
-
Methodology:
-
A droplet of fuel (typically a few microliters) is released from a specified height onto a pool of the oxidizer (or vice versa).
-
The event is recorded using a high-speed camera (capturing thousands of frames per second).
-
An optoelectronic diagnostic setup, using photodetectors, can also be employed to detect the light emission from ignition with high temporal resolution.[15]
-
The ignition delay is determined by analyzing the video frames or the signal from the photodetector to pinpoint the exact moments of contact and ignition.
-
-
Significance: A short and reliable ignition delay (typically <10-50 ms) is critical for smooth engine start-up and to prevent hard starts or combustion instability.[10]
Performance Parameter Calculation
Rocket engine performance parameters are typically calculated using specialized thermochemical equilibrium codes.
-
Objective: To determine the theoretical performance metrics like Specific Impulse (Isp) and Density-Specific Impulse (ρIsp).
-
Methodology:
-
Software such as NASA's Chemical Equilibrium with Applications (CEA) or Explo5 is used.[8][9][11]
-
Inputs to the code include the chemical composition and heat of formation of the fuel and oxidizer, the oxidizer-to-fuel (O/F) ratio, chamber pressure, and nozzle expansion ratio.
-
The code calculates the composition and temperature of the combustion products and determines the theoretical rocket performance based on the thermodynamics of the expanding gases.[11]
-
-
Significance: These calculations allow for the screening of new propellant formulations and the optimization of operating conditions before conducting expensive and complex hot-fire tests.
Physicochemical Property Characterization
-
Density: Measured using a gas pycnometer, which provides high accuracy for liquid samples.[9]
-
Thermal Stability: Determined using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which identifies melting points, glass transitions, and decomposition onsets.[6]
-
Viscosity: Measured with a rheometer at controlled temperatures. Low viscosity is desirable for efficient pumping and atomization in an engine.[9]
-
Toxicity Assessment: The median effective concentration (EC₅₀) is a common metric for environmental toxicity. It is often determined by exposing a model organism, such as the bioluminescent bacterium Vibrio fischeri, to varying concentrations of the substance and measuring the concentration at which 50% of the organisms show an adverse effect (e.g., loss of luminescence).[3]
Visualizing the Process
The following diagrams illustrate the workflow for evaluating hypergolic propellants and the logical process for designing new, high-performance ionic liquids.
Caption: Experimental workflow for comparing UDMH and HILs.
Caption: Logical workflow for HIL design and screening.
Conclusion
Greener hypergolic ionic liquids, particularly those based on dicyanamide and other nitrogen-rich anions, present a compelling case as viable replacements for UDMH. While UDMH may still hold an edge in pure mass-specific impulse, HILs offer a superior profile in several critical areas:
-
Safety: The near-zero vapor pressure of HILs fundamentally reduces handling risks and environmental contamination from toxic vapors.[6]
-
Density Performance: The high density of HILs leads to a superior density-specific impulse, enabling more compact propulsion systems.[11]
-
Reduced Toxicity: Experimental evidence confirms that HILs are significantly less toxic than their hydrazine-based counterparts.[3]
The ongoing research into tuning the molecular structure of ionic liquids—by altering cations, anions, and functional groups—continues to close the performance gap.[2][9] As the demand for sustainable and safer space exploration grows, the transition from conventional hydrazines to greener hypergolic ionic liquids represents a crucial and promising evolution in rocket propulsion technology.
References
- 1. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Designing high-performance hypergolic propellants based on materials genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 7. elib.dlr.de [elib.dlr.de]
- 8. Theoretical performance evaluation of hypergolic ionic liquid fuels with storable oxidizers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Super-base-derived hypergolic ionic fuels with remarkably improved thermal stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. acs.org [acs.org]
- 14. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 15. researchgate.net [researchgate.net]
A Quantitative Comparison of the Carcinogenicity of Hydrazine Derivatives: A Guide for Researchers
This guide provides a comprehensive and objective comparison of the carcinogenic potential of several key hydrazine (B178648) derivatives. It is intended for researchers, scientists, and drug development professionals working with these compounds. The information presented is based on experimental data from peer-reviewed studies and reports from internationally recognized organizations such as the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP).
Introduction to Hydrazine Derivatives and Carcinogenicity
Hydrazine and its derivatives are a class of chemical compounds with a wide range of industrial and pharmaceutical applications, from rocket propellants to antituberculosis drugs. However, their use is associated with significant health risks, including carcinogenicity. The carcinogenic activity of hydrazine derivatives is closely linked to their metabolic activation into reactive electrophilic species that can form covalent adducts with cellular macromolecules, most notably DNA. This guide focuses on a quantitative comparison of the carcinogenic potency of several prominent hydrazine derivatives, the experimental methods used to assess their carcinogenicity, and the underlying molecular mechanisms.
Quantitative Carcinogenicity Data
The following tables summarize the quantitative data on the tumor incidence in rodents exposed to various hydrazine derivatives. These studies provide a comparative basis for understanding the carcinogenic potency of these compounds.
Table 1: Carcinogenicity of Hydrazine in Rodents
| Species/Strain | Sex | Route of Administration | Dose | Duration of Exposure | Organ/Tumor Type | Tumor Incidence (%) (Treated vs. Control) | Reference |
| Mouse/Swiss | Male | Drinking water (as Hydrazine Sulfate) | ~1.1 mg/day | Lifetime | Lung | 84 vs. 26 | [1] |
| Mouse/Swiss | Female | Drinking water (as Hydrazine Sulfate) | ~1.1 mg/day | Lifetime | Lung | 72 vs. 25 | [1] |
| Rat/F344/DuCrj | Male | Drinking water (as Hydrazine Monohydrate) | 80 ppm | 2 years | Liver (Hepatocellular Adenoma/Carcinoma) | 28 vs. 2 | [2] |
| Rat/F344/DuCrj | Female | Drinking water (as Hydrazine Monohydrate) | 80 ppm | 2 years | Liver (Hepatocellular Adenoma/Carcinoma) | 16 vs. 0 | [2] |
| Hamster | Male | Inhalation | 5 ppm | 1 year | Nasal Cavity (Adenomatous Polyps) | Increased incidence | [3] |
Table 2: Carcinogenicity of 1,1-Dimethylhydrazine (UDMH) in Rodents
| Species/Strain | Sex | Route of Administration | Dose | Duration of Exposure | Organ/Tumor Type | Tumor Incidence (%) (Treated vs. Control) | Reference |
| Mouse | M & F | Drinking water | 0.01% | Lifetime | Blood Vessels (Angiosarcoma) | High incidence | [4] |
| Mouse | M & F | Drinking water | 0.01% | Lifetime | Kidney, Lung, Liver | Increased incidence | [4] |
| Hamster/European | M & F | Subcutaneous injection | 1/10 LD50 weekly | Lifetime | Peripheral Nerve Sheath Tumors | 40 vs. 0 | [5][6] |
Table 3: Carcinogenicity of 1,2-Dimethylhydrazine (B38074) (SDMH) in Rodents
| Species/Strain | Sex | Route of Administration | Dose | Duration of Exposure | Organ/Tumor Type | Tumor Incidence (%) (Treated vs. Control) | Reference |
| Rat/Sprague-Dawley | Male | Subcutaneous injection | 25 mg/kg weekly | 25 weeks | Colon (Carcinoma) | Increased incidence | [7] |
| Rat | - | Single injection | >120 mg/kg | - | Intestinal Carcinomas | Increased incidence | [8] |
| Mouse/Swiss | M & F | Drinking water | 20 mg/L | Lifetime | Vascular Tumors | 79 vs. 1-3 | [9] |
| Mouse/A/J | Male | Intraperitoneal injection | 240 mg/kg (3x/week) | 8 weeks | Lung Adenomas | 94 vs. 7 | [9] |
Table 4: Carcinogenicity of Procarbazine in Rodents
| Species/Strain | Sex | Route of Administration | Dose | Duration of Exposure | Organ/Tumor Type | Tumor Incidence (%) (Treated vs. Control) | Reference |
| Rat/Osborne-Mendel | Male | Oral | 3 mg/day (total 300 mg) | - | All Tumors | 70.8 vs. 16.6 | [10] |
| Rat/Osborne-Mendel | Female | Oral | 3 mg/day (total 300 mg) | - | All Tumors | 92.5 vs. 33 | [10] |
| Mouse | M & F | Oral | - | - | Lung Tumors, Leukemia | Increased incidence | [11] |
| Rat | Female | Oral | - | - | Mammary Tumors | Increased incidence | [11] |
Table 5: Carcinogenicity of Isoniazid (B1672263) in Rodents
| Species/Strain | Sex | Route of Administration | Dose | Duration of Exposure | Organ/Tumor Type | Tumor Incidence (%) (Treated vs. Control) | Reference |
| Mouse/Swiss | Male | Gastric intubation | 2.2 mg/day | - | All Tumors | 100 | [12] |
| Mouse/Swiss | Female | Gast-ric intubation | 2.2 mg/day | - | All Tumors | 100 | [12] |
| Mouse/Swiss | Male | Perinatal exposure | - | Lifetime | Lung Tumors | 50 vs. ~26 | [1] |
| Mouse/Swiss | Female | Perinatal exposure | - | Lifetime | Lung Tumors | 67 vs. ~25 | [1] |
Experimental Protocols
Two-Year Rodent Carcinogenicity Bioassay (Based on OECD Guideline 451)
This long-term study is the standard for assessing the carcinogenic potential of chemicals.[13][14][15][16]
Objective: To observe test animals for a major portion of their lifespan for the development of neoplastic lesions during or after exposure to a test substance.
Methodology:
-
Animal Selection: Typically, rats and mice are used. At least 50 animals of each sex are used for each dose group and the control group.
-
Dose Selection and Administration: At least three dose levels plus a concurrent control group are used. The highest dose should induce signs of minimal toxicity without substantially altering the normal lifespan. The test substance is administered daily, typically through the diet, drinking water, or by gavage.
-
Duration: The study duration is typically 24 months for rats and 18-24 months for mice.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically. Tissues from all animals in the control and high-dose groups are examined microscopically. All gross lesions and target organs from all animals are also examined microscopically.
-
Data Analysis: The incidence of tumors in each group is compared statistically to the control group.
³²P-Postlabeling Assay for DNA Adduct Detection
This is a highly sensitive method for detecting covalent adducts in DNA, which are biomarkers of exposure to genotoxic carcinogens.[3][17][18][19][20]
Objective: To detect and quantify DNA adducts formed by the test compound.
Methodology:
-
DNA Isolation: DNA is isolated from the tissues of animals exposed to the test compound.
-
DNA Digestion: The isolated DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky adducts.
-
³²P-Labeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
Molecular Mechanisms of Carcinogenicity
The carcinogenicity of hydrazine derivatives is primarily attributed to their metabolic activation to reactive intermediates that can damage DNA. The following diagram illustrates the key molecular events involved.
The metabolic activation of hydrazine derivatives, primarily by cytochrome P450 enzymes, generates highly reactive electrophilic intermediates such as diazonium ions and free radicals. These intermediates can then react with nucleophilic sites on DNA bases to form DNA adducts. A particularly mutagenic adduct formed by some hydrazine derivatives is O⁶-methylguanine.[21][22][23][24][25][26][27]
The presence of these DNA adducts triggers a cellular DNA damage response. Sensor proteins like ATM and ATR are activated, which in turn activate downstream effectors including the tumor suppressor protein p53.[28][29][30] This signaling cascade can lead to several outcomes:
-
Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair.
-
DNA Repair: The cell activates specific DNA repair pathways to remove the adducts. For O⁶-methylguanine, two key repair mechanisms are Base Excision Repair (BER) and direct reversal of the damage by the O⁶-Methylguanine-DNA Methyltransferase (MGMT) enzyme.[21][22][23][24][25][26][27]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis) to prevent the propagation of mutations.
If the DNA damage is not properly repaired before the cell divides, it can lead to permanent mutations in the DNA sequence. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to the development of cancer.
Conclusion
The quantitative data presented in this guide clearly demonstrate the carcinogenic potential of several hydrazine derivatives in animal models, with varying potencies and target organ specificities. The underlying mechanism involves metabolic activation to DNA-damaging species. Understanding these quantitative differences and the molecular mechanisms of carcinogenesis is crucial for the risk assessment and safe handling of these compounds in research and industrial settings. The provided experimental protocols offer a framework for the continued investigation and evaluation of the carcinogenic hazards associated with hydrazine derivatives.
References
- 1. Perinatal carcinogenicity of isoniazid (INH) in swiss mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carcinogenicity and chronic toxicity of hydrazine monohydrate in rats and mice by two-year drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. [The incidence of 1,2-dimethylhydrazine-induced colonic neoplasms in the rat: the effect of constipation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of rat intestinal carcinogenesis with single doses, low and high repeated doses of 1,2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Procarbazine hydrochlorate carcinogenesis in Osborne-Mendel rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROCARBAZINE HYDROCHLORIDE (Group 2A) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Isoniazid tumorigenicity in mice under different experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. policycommons.net [policycommons.net]
- 14. mhlw.go.jp [mhlw.go.jp]
- 15. quantics.co.uk [quantics.co.uk]
- 16. oecd.org [oecd.org]
- 17. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Both base excision repair and O6-methylguanine-DNA methyltransferase protect against methylation-induced colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Both base excision repair and O6-methylguanine-DNA methyltransferase protect against methylation-induced colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Kinetics of O(6)-methyl-2'-deoxyguanosine repair by O(6)-alkylguanine DNA alkyltransferase within K-ras gene-derived DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer [mdpi.com]
- 27. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A role for ATR in the DNA damage-induced phosphorylation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ATM and ATR: Sensing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Spectrophotometry and Chromatography for the Quantification of Unsymmetrical Dimethylhydrazine (UDMH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical techniques, spectrophotometry and chromatography, for the quantitative analysis of unsymmetrical dimethylhydrazine (UDMH). The selection of an appropriate analytical method is critical for accurate and reliable quantification of UDMH in various matrices, including environmental and biological samples. This comparison is supported by experimental data from peer-reviewed studies to aid researchers in choosing the most suitable method for their specific application.
Data Presentation: Performance Metrics
The following tables summarize the key performance metrics for spectrophotometric and chromatographic methods for UDMH analysis, providing a clear comparison of their capabilities.
Table 1: Spectrophotometry
| Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Linear Range | Reference |
| Trisodium Pentacyanoamino-Ferrate (TPF) | Not Specified | Not Specified | Not Specified | Not Specified | 1-60 µg/mL | [1] |
| 5-Nitro-2-furaldehyde (B57684) | 1.5 µg/L | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Gold Nanoparticles (AuNPs) | 3.3x10⁻⁷ g/L | Not Specified | Not Specified | 2.7% for 4.0x10⁻⁶ g/L | 1.0x10⁻⁶ - 1.0x10⁻⁴ g/L | [3] |
Table 2: Chromatography
| Method | Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Linear Range | Reference |
| GC-MS | Salicylaldehyde | Not Specified | Not Specified | Not Specified | Not Specified | 0.05 - 5.0 µg/L | [3] |
| GC-MS | Furfural | 0.88 µg/L | Not Specified | Not Specified | Not Specified | 0 - 100 µg/L | [3] |
| GC-MS | 4-Cyanobenzaldehyde | 0.5 mg/dm³ | Not Specified | 97% | Not Specified | 2-3 orders of magnitude | [4] |
| GC-MS | Accelerated Water Sample Preparation (AWASP) | 1-5 µg/L | Not Specified | >80% for 23 compounds | Not Specified | 4 orders of magnitude | [5] |
| HPLC-UV | Glyoxal | 0.01-0.5 µg/L | Not Specified | Confirmed with spiked samples | <0.12% (without preconcentration) | 0.5–10000 µg/L | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and a clear understanding of the experimental setup.
Spectrophotometric Method using 5-Nitro-2-furaldehyde
This method is based on the derivatization of UDMH with 5-nitro-2-furaldehyde to form a colored product that can be quantified using a spectrophotometer.[2]
Reagents and Materials:
-
UDMH standard solution
-
5-nitro-2-furaldehyde solution (0.2 M)
-
Buffer solution (pH 5)
-
Volumetric flasks (10 mL)
-
Thermoreactor
-
Spectrophotometer
Procedure:
-
Place 0.5 mL of the UDMH sample solution into a 10-mL volumetric flask.
-
Add 100 µL of the 0.2 M 5-nitro-2-furaldehyde solution.
-
Adjust the pH to 5 using the buffer solution.
-
Heat the mixture at 60°C for 40 minutes in a thermoreactor.
-
Cool the solution to room temperature.
-
Bring the solution to a final volume of 10 mL with the buffer solution.
-
Measure the absorbance of the solution at the wavelength of maximum absorption against a reagent blank.
-
Quantify the UDMH concentration using a calibration curve prepared with known concentrations of UDMH standards.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
This protocol describes a general procedure for the determination of UDMH in water samples by GC-MS after derivatization with an aromatic aldehyde.[4]
Reagents and Materials:
-
UDMH standard solution
-
Aromatic aldehyde derivatizing agent (e.g., 2-nitrobenzaldehyde, 4-cyanobenzaldehyde) solution
-
Organic solvent (e.g., dichloromethane)
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler vials
Procedure:
-
Sample Preparation (Derivatization):
-
To a known volume of the aqueous sample containing UDMH, add the derivatizing agent solution.
-
The reaction is typically carried out at a specific pH and temperature to ensure complete derivatization. For example, with glyoxal, the reaction is quantitative within 20 minutes at 25°C and pH 3.5.[4]
-
-
Extraction:
-
Extract the derivatized UDMH into a suitable organic solvent like dichloromethane.
-
The "Accelerated Water Sample Preparation" (AWASP) method involves adding anhydrous sodium sulfate to the aqueous sample to completely remove water and facilitate the transfer of analytes into the organic solvent.[5]
-
-
GC-MS Analysis:
-
Inject an aliquot of the organic extract into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Injector Temperature: Typically set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the derivative.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized UDMH from other components in the sample. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is commonly used.
-
Acquisition Mode: The mass spectrometer can be operated in full scan mode to identify the derivatized UDMH based on its mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy by monitoring characteristic ions of the derivative.
-
-
-
Quantification:
-
Identify the derivatized UDMH peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the concentration of UDMH by comparing the peak area of the sample to a calibration curve generated from standard solutions of derivatized UDMH.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows of the described analytical methods.
Caption: Workflow for UDMH analysis by spectrophotometry.
Caption: Workflow for UDMH analysis by GC-MS.
Conclusion
Both spectrophotometry and chromatography are viable methods for the quantification of UDMH, with their suitability depending on the specific requirements of the analysis.
Spectrophotometry offers a simpler, more cost-effective, and often faster method for UDMH determination.[3] However, it can be prone to interferences from other compounds present in the sample matrix that may react with the derivatizing agent, potentially affecting the accuracy of the results.[1] This method is well-suited for routine analysis of relatively clean samples where high sensitivity is not the primary concern.
Chromatography , particularly when coupled with mass spectrometry (GC-MS or LC-MS), provides superior selectivity and sensitivity.[4] The separation step in chromatography effectively removes interferences from the sample matrix, leading to more accurate and reliable quantification, especially at trace levels.[5] Although chromatography requires more complex instrumentation, longer analysis times, and more extensive sample preparation, it is the preferred method for complex matrices and when low detection limits are necessary. The use of derivatization in GC-MS enhances the volatility and thermal stability of UDMH, allowing for its efficient separation and detection.[4]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. 166.62.7.99 [166.62.7.99]
- 4. researchgate.net [researchgate.net]
- 5. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of 1,1-Dimethylhydrazine measurement methods.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantitative determination of 1,1-Dimethylhydrazine (UDMH), a hypergolic propellant and a significant environmental and occupational health concern. The following sections detail the performance of different techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific application.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for UDMH quantification is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the performance of various techniques reported in the literature.
Table 1: Spectrophotometric Methods for UDMH Analysis
| Sample Matrix | Derivatizing Agent | Wavelength | Detection Limit | Percent Recovery | Reference |
| Air | p-Dimethylaminobenzaldehyde | - | 0.9 µ g/sample | No data | NIOSH 1984[1] |
| Air | Phosphomolybdic acid | 730 nm | 0.02 mg/m³ | No data | NIOSH 1977a[1] |
| Water | p-Dimethylaminobenzaldehyde | - | 5 µg/L | 97.5-100.3% | ASTM 1991b[1] |
| Water | Vanillin | - | 0.065 ppm | 99.2-100.4% | Amlathe and Gupta 1988[1] |
| Urine | Vanillin | - | 0.065 µg/mL | 99.4-100% | Amlathe and Gupta 1988[2] |
| Serum | p-Dimethylaminobenzaldehyde | - | 0.05 µg/mL | No data | Reynolds and Thomas 1965[2] |
Table 2: Chromatographic Methods for UDMH Analysis
| Analytical Method | Sample Matrix | Derivatizing Agent | Sample Detection Limit | Percent Recovery | Reference |
| GC/NPD | Urine | Pentafluorobenzaldehyde | 8 µmol | 79±14% | Preece et al. 1992[2] |
| GC/NPD | Urine | p-Chlorobenzaldehyde | 0.05 µg/mL | No data | Timbrell and Harland 1979[2] |
| GC/MS | Plasma, Liver Tissue | Pentafluorobenzaldehyde | ≈20 nmol/mL | 103±9% | Preece et al. 1992[2] |
| GC/FID | Air | 2-Furaldehyde | 0.04 mg/m³ | No data | NIOSH 1977b[1] |
| GC/NSD | Air | Acetone | 4 ppb (5 µg/m³) | 97-104% | Holtzclaw et al. 1984[1] |
| GC/TID | Soil | 2,4-Pentanedione | 0.5 ppm | 94-101% | Leasure and Miller 1988[1] |
| GC/ECD | Food | 2-Nitrobenzaldehyde | 10 ppb | 72-122% | Wright 1987[1] |
| HPLC/ECD | Urine, Plasma | None (Direct) | 8 ng/sample | No data | Fiala and Kulakis 1981[2] |
| HILIC-ESI-MS/MS | Soil | None (Direct) | 0.02–7 µg/L | - | Bohrium[3] |
| HILIC with Amperometric Detection | Water, Soil | None (Direct) | 0.07–0.13 µg/L | - | ResearchGate[4] |
| HPLC-UV | Water | 2-Quinolinecarboxaldehyde | 3.7–130 ng/L | 97-102% | ResearchGate[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are protocols for some of the key experiments cited.
1. Spectrophotometric Determination in Air (NIOSH Method 3515) [5]
-
Principle: UDMH is collected from air in a bubbler containing hydrochloric acid. The collected analyte is then reacted with phosphomolybdic acid to form a colored complex, which is measured by spectrophotometry.
-
Apparatus:
-
Personal sampling pump
-
25-mL bubbler
-
Spectrophotometer
-
-
Reagents:
-
0.1 M Hydrochloric acid
-
Phosphomolybdic acid solution
-
UDMH calibration stock solution (1 mg/mL)
-
-
Procedure:
-
Calibrate the sampling pump to a flow rate of 0.2 to 1.0 L/min.
-
Draw 2 to 100 L of air through 10 mL of 0.1 M HCl in the bubbler.
-
Transfer the bubbler solution to a 50-mL volumetric flask.
-
Add 10 mL of phosphomolybdic acid solution and dilute to volume with 0.1 M HCl.
-
Heat an aliquot of the solution at 95 °C for 60 minutes.
-
Cool the solution and measure the absorbance at 730 nm.
-
Quantify the UDMH concentration using a calibration curve prepared from standard solutions.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for UDMH Transformation Products in Water [6]
-
Principle: This method utilizes an accelerated water sample preparation (AWASP) technique followed by GC-MS for the simultaneous quantification of UDMH and its transformation products. Water is removed using anhydrous sodium sulfate, and the analytes are transferred into dichloromethane (B109758).
-
Apparatus:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
-
Vortex mixer
-
-
Reagents:
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Pyridine-d5 (internal standard)
-
Standard solutions of UDMH and its transformation products
-
-
Procedure:
-
Place 1 mL of the aqueous sample into a 2-mL autosampler vial.
-
Add 10 µL of the internal standard solution (pyridine-d5 in dichloromethane).
-
Add approximately 0.8 g of anhydrous sodium sulfate.
-
Immediately add 0.5 mL of dichloromethane.
-
Cap the vial and vortex for 1 minute.
-
Allow the phases to separate (approximately 2 minutes).
-
Inject an aliquot of the dichloromethane layer into the GC-MS system.
-
3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) in Water [7]
-
Principle: UDMH in water samples is derivatized, and the resulting stable derivative is analyzed by reverse-phase HPLC with UV detection. Micellar catalysis can be used to enhance the derivatization reaction.
-
Apparatus:
-
High-performance liquid chromatograph (HPLC) with a UV detector
-
C18 analytical column
-
-
Reagents:
-
Derivatizing agent (e.g., 4-nitrobenzaldehyde)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution
-
-
Procedure:
-
To a water sample, add the buffer solution and the derivatizing agent.
-
Allow the derivatization reaction to proceed under optimized conditions (e.g., time, temperature).
-
Inject a portion of the reaction mixture into the HPLC system.
-
Separate the derivative on a C18 column using an isocratic or gradient mobile phase of acetonitrile and water.
-
Detect the derivative at a specified UV wavelength.
-
Quantify UDMH based on the peak area of the derivative compared to standards.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for UDMH analysis and a conceptual representation of an inter-laboratory comparison study.
References
- 1. TABLE 6-2, Analytical Methods for Determining Hydrazine, this compound, and 1,2-Dimethylhydrazine in Environmental Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TABLE 6-1, Analytical Methods for Determining Hydrazine, this compound, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of this compound and its Transformation Products in Soil by Zwitterionic Hydrophilic Interaction Liquid Chromatography/Tandem Mass Spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. upload.wikimedia.org [upload.wikimedia.org]
- 6. Gas Chromatography–Mass Spectrometry Quantification of this compound Transformation Products in Aqueous Solutio… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Chemical Reactivity of 1,1-Dimethylhydrazine and Hydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,1-dimethylhydrazine (also known as UDMH or unsymmetrical dimethylhydrazine) and hydrazine (B178648). By examining their distinct properties as nucleophiles and reducing agents, as well as their behavior under oxidative and thermal stress, this document aims to equip researchers with the critical information needed to select the appropriate reagent for their specific applications.
Executive Summary
Hydrazine (N₂H₄) and this compound ((CH₃)₂NNH₂) are both highly reactive compounds, valued in chemical synthesis and as energetic materials. Their reactivity stems from the presence of the nitrogen-nitrogen single bond and the lone pairs of electrons on the nitrogen atoms. However, the substitution of two hydrogen atoms with methyl groups on one of the nitrogen atoms in this compound introduces significant differences in steric hindrance, electron density, and ultimately, chemical behavior.
This guide will delve into these differences, presenting quantitative data, detailed experimental protocols for key reactions, and visual representations of reaction mechanisms to provide a comprehensive understanding of their comparative reactivity.
Data Presentation: A Quantitative Comparison
The following table summarizes the key physical and chemical properties of this compound and hydrazine, offering a direct comparison of their fundamental characteristics.
| Property | This compound (UDMH) | Hydrazine | Key Differences & Implications |
| Molar Mass | 60.10 g/mol | 32.05 g/mol | UDMH is significantly heavier due to the two methyl groups. |
| Boiling Point | 63.9 °C[1] | 113.5 °C | The lower boiling point of UDMH is due to weaker intermolecular hydrogen bonding. |
| Melting Point | -58 °C[1] | 2 °C | UDMH has a much lower melting point, making it a liquid over a wider range of temperatures. |
| Density | 0.791 g/cm³ | 1.021 g/cm³ | UDMH is less dense than hydrazine. |
| pKa of Conjugate Acid | ~7.2 | 8.10 | Hydrazine is a slightly stronger base than UDMH. |
| Nucleophilicity | Generally a stronger nucleophile at the unsubstituted nitrogen. | A strong nucleophile. | The methyl groups in UDMH increase electron density on the substituted nitrogen, but steric hindrance often directs reactions to the -NH₂ group. |
| Reducing Potential | Strong reducing agent. | Strong reducing agent. | Both are potent reducing agents, but their reaction pathways and byproducts can differ significantly. |
| Thermal Stability | Less stable than hydrazine. | More stable than UDMH. | UDMH is more prone to thermal decomposition. |
| Oxidation Products | Can form N-nitrosodimethylamine (NDMA), a carcinogen, among other products.[2][3] | Primarily nitrogen gas (N₂) and water (H₂O).[4] | The formation of toxic byproducts is a major concern with UDMH oxidation. |
Nucleophilic Reactivity: Hydrazone Formation
Both hydrazine and this compound are excellent nucleophiles and readily react with aldehydes and ketones to form hydrazones. This reaction is fundamental to various synthetic transformations, including the Wolff-Kishner reduction.
The presence of two methyl groups on one nitrogen atom of UDMH influences its nucleophilic behavior. While the electron-donating methyl groups increase the electron density on the substituted nitrogen, steric hindrance can play a significant role in directing the nucleophilic attack to the unsubstituted terminal nitrogen.
Below is a comparative experimental protocol to assess the relative rates of hydrazone formation.
Experimental Protocol: Comparative Kinetic Analysis of Hydrazone Formation with Benzaldehyde (B42025)
Objective: To compare the rate of hydrazone formation between benzaldehyde and both hydrazine and this compound using UV-Vis spectroscopy.
Materials:
-
This compound
-
Hydrazine hydrate (B1144303)
-
Benzaldehyde
-
Ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 0.01 M solution of this compound in ethanol.
-
Prepare a 0.01 M solution of hydrazine hydrate in ethanol.
-
Prepare a 0.1 M solution of benzaldehyde in ethanol.
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range appropriate for the expected hydrazone products (a preliminary scan of the fully reacted mixture will help determine the λmax).
-
Equilibrate the cuvette holder to a constant temperature (e.g., 25 °C).
-
-
Kinetic Run (this compound):
-
To a quartz cuvette, add 2.0 mL of the 0.01 M this compound solution.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Initiate the reaction by adding 0.2 mL of the 0.1 M benzaldehyde solution. Quickly mix the contents by inverting the cuvette several times.
-
Immediately begin recording absorbance spectra at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change in absorbance.
-
-
Kinetic Run (Hydrazine):
-
Repeat step 3 using the 0.01 M hydrazine hydrate solution.
-
-
Data Analysis:
-
Monitor the increase in absorbance at the λmax of the hydrazone product over time for both reactions.
-
Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
-
By comparing the initial rates, the relative nucleophilicity of this compound and hydrazine in this reaction can be determined.
-
Reducing Agent Capabilities: The Wolff-Kishner Reduction
Hydrazine is the classic reagent for the Wolff-Kishner reduction, a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then deprotonated and subsequently collapses, releasing nitrogen gas and forming a carbanion that is protonated to yield the alkane.
While hydrazine is the standard, the use of substituted hydrazines like this compound in a traditional Wolff-Kishner reduction is not typical. The presence of the methyl groups on one of the nitrogen atoms prevents the formation of the necessary N-H bond for the subsequent deprotonation and elimination steps of the classical mechanism. Therefore, this compound is not a suitable reagent for the standard Wolff-Kishner reduction.
References
- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Oxidation of this compound (UDMH) in aqueous solution with air and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
Efficacy of Adsorbents for Unsymmetrical Dimethylhydrazine (UDMH) Spills: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Unsymmetrical dimethylhydrazine (UDMH) is a hypergolic propellant used in rocketry and various industrial applications. Due to its high toxicity and volatility, accidental spills pose significant environmental and health risks. Effective remediation strategies are crucial, with adsorption being a widely employed method for the containment and removal of UDMH from contaminated soil and water. This guide provides a comparative analysis of the efficacy of different adsorbents for UDMH spills, supported by experimental data, to aid in the selection of appropriate remediation materials.
Performance Comparison of UDMH Adsorbents
The selection of an adsorbent for UDMH remediation depends on various factors, including its adsorption capacity, removal efficiency, and the specific conditions of the spill. The following table summarizes the performance of several materials based on available experimental data.
| Adsorbent Material | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Experimental Conditions | Reference |
| Soil Types | ||||
| Black Soil | 1.428 | - | Isothermal adsorption | [1] |
| Yellow-Brown Soil | 1.259 | - | Isothermal adsorption | [1] |
| Red Soil | 1.000 | - | Isothermal adsorption | [1] |
| Carbon-Based Materials | ||||
| MOF-Derived Porous Carbon ([email protected]2O3-1000) | 275.93 | - | Langmuir isotherm model | [2] |
| Hydrolysis Lignin (B12514952) | 0.5 (at 20 mg/L initial concentration) | 99.92 | 24h contact time, 25°C | [1] |
| Ion Exchange Resins | ||||
| Cation Exchange Resins | - | High (qualitative) | Purification of hydrazine (B178648) solutions | [3] |
Note: The performance of adsorbents can vary significantly based on experimental conditions such as initial UDMH concentration, pH, temperature, and contact time. Direct comparison should be made with caution.
Experimental Protocols
The evaluation of adsorbent efficacy for UDMH remediation typically involves batch adsorption studies. A generalized protocol for such experiments is outlined below.
General Batch Adsorption Experiment Protocol
1. Preparation of UDMH Solution:
-
A stock solution of UDMH of a known concentration is prepared in deionized water or a suitable buffer solution.
-
Working solutions of desired concentrations are prepared by diluting the stock solution.
2. Adsorption Procedure:
-
A predetermined mass of the adsorbent material is added to a fixed volume of the UDMH solution in a series of flasks or vials.
-
The mixtures are agitated in a shaker at a constant temperature for a specified period to reach equilibrium. Kinetic studies involve taking samples at various time intervals.
3. Sample Analysis:
-
After agitation, the solid and liquid phases are separated by centrifugation or filtration.
-
The concentration of UDMH remaining in the supernatant/filtrate is determined using an appropriate analytical method, such as ion chromatography with amperometric detection or spectrophotometry.[1][4]
4. Data Analysis:
-
The amount of UDMH adsorbed per unit mass of the adsorbent (q_e, in mg/g) at equilibrium is calculated using the following equation: q_e = (C_0 - C_e) * V / m where:
-
C_0 is the initial concentration of UDMH (mg/L).
-
C_e is the equilibrium concentration of UDMH (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
-
The removal efficiency (%) is calculated as: Removal Efficiency = ((C_0 - C_e) / C_0) * 100
-
The experimental data is often fitted to adsorption isotherm models, such as the Langmuir and Freundlich models, to determine the maximum adsorption capacity and understand the adsorption mechanism.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of different adsorbents for UDMH spills.
Discussion
The data indicates that novel materials like MOF-derived porous carbons exhibit exceptionally high adsorption capacities for UDMH, making them promising candidates for specialized applications. However, for large-scale spills, the cost and availability of such materials may be limiting factors. Natural and readily available materials like certain types of soil and hydrolysis lignin also demonstrate significant UDMH removal capabilities and could be cost-effective solutions.[1]
Ion exchange resins are effective for purifying hydrazine solutions, suggesting their potential for treating UDMH-contaminated water, particularly in controlled environments.[3] The choice of adsorbent will ultimately depend on a thorough assessment of the spill scenario, including the concentration of UDMH, the environmental matrix (soil or water), and economic considerations. Further research is needed to directly compare a wider range of commercially available adsorbents under standardized conditions to provide a more comprehensive basis for selection.
References
Safety Operating Guide
Proper Disposal Procedures for 1,1-Dimethylhydrazine (UDMH)
Disclaimer: 1,1-Dimethylhydrazine (UDMH) is a highly toxic, flammable, and carcinogenic substance.[1][2] All handling and disposal must be conducted by trained personnel in a controlled laboratory or industrial setting, adhering strictly to all applicable local, state, and federal regulations. This document provides essential safety and logistical information but is not a substitute for comprehensive training and adherence to site-specific safety protocols.
Immediate Safety and Emergency Protocols
Immediate and correct response to UDMH exposure or spillage is critical to minimizing harm. Personnel handling UDMH must be familiar with the location and operation of emergency equipment such as eyewash stations and safety showers.[1][3]
Personal Protective Equipment (PPE): Before handling UDMH, ensure the following PPE is worn:
-
Gloves: Appropriate chemical-resistant gloves.
-
Eye Protection: Chemical splash goggles and a face shield.[4]
-
Clothing: A flame-resistant lab coat or chemical-protective suit.[1]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of exposure outside a fume hood, a NIOSH-approved respirator with appropriate cartridges is mandatory.[1][4]
Emergency Exposure Procedures:
-
Inhalation: Immediately move the victim to fresh air.[5] Provide respiratory support if breathing is difficult and seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing at once.[4] Immediately flush the affected skin area with large amounts of water for at least 15 minutes.[5] An emergency shower should be used if available.[1]
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Spill Management and Cleanup Protocol
In the event of a this compound spill, follow these steps precisely.
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[1] Isolate the area for at least 50 meters (150 feet) in all directions.[5]
-
Eliminate Ignition Sources: UDMH is a highly flammable liquid with a flash point of 0°F.[7] Extinguish all open flames and remove any potential ignition sources (sparks, hot surfaces).[1][5] Use only non-sparking tools and grounded equipment.[4][5]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors. Use a vapor-suppressing foam if available for larger spills to reduce vapor levels.[5]
-
Containment: Stop the leak if it can be done without risk.[5] For liquid spills, create a dike around the spill using a non-combustible absorbent material like vermiculite, dry sand, or earth.[1][5] Do not use combustible materials like paper towels. Prevent the spill from entering waterways or sewers.[1][5]
-
Absorption: Carefully apply an absorbent material (vermiculite, dry sand, earth) to the spill.[1][5]
-
Collection: Using clean, non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable, and properly labeled container for hazardous waste.[5][7]
-
Decontamination: Once the bulk of the material is collected, decontaminate the spill area by washing it thoroughly.[1] All cleaning materials must also be collected and disposed of as hazardous waste.
Disposal Procedures
This compound and any materials contaminated with it must be treated as hazardous waste.[1]
-
Waste Classification: UDMH is classified as a hazardous waste under RCRA (Resource Conservation and Recovery Act) with the waste number U098.[7] Wastes from its production are also listed (K107, K108, K109, K110).[8]
-
Containerization: Store waste in sealed, clearly labeled containers. The outer surface of the container should not be contaminated.[7]
-
Regulatory Compliance: Disposal must be carried out in strict accordance with EPA regulations and any state or local requirements. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for specific guidance and to arrange for pickup and disposal.[1]
-
Disposal Methods:
-
Incineration: This is a common method for UDMH disposal, but it must be performed in a specialized hazardous waste incinerator.[9] Improper incineration can generate by-products that are even more toxic than UDMH itself.[9]
-
Chemical Neutralization: Various chemical methods can neutralize UDMH. These should only be performed by trained professionals with a validated protocol. One such method involves reaction with α-ketoacids.[10] Another common approach for spills is treatment with hypochlorite (B82951) solutions.[11]
-
Quantitative Data
The following table summarizes key quantitative safety and physical data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₈N₂ | [7] |
| CAS Number | 57-14-7 | [7] |
| OSHA PEL (TWA) | 0.5 ppm (1 mg/m³) [skin] | [6] |
| NIOSH REL (Ceiling) | 0.04 ppm (15-min) | [8] |
| Flash Point | 0 °F (-18 °C) | [7] |
| Boiling Point | 147 °F (63.9 °C) | [6] |
| Vapor Pressure | 103 mmHg at 20 °C | [6] |
| Flammability Limits | 2% - 95% | - |
| UN Number | 1163 | [7] |
| RCRA Waste Number | U098 | [7] |
Experimental Protocol: Neutralization with α-Ketoacids
The following is a conceptual protocol based on patented methods for neutralizing UDMH. This procedure should be validated in a controlled setting before use.
Objective: To neutralize the hazardous properties of this compound by reacting it with an α-ketoacid, such as 2-ketoglutaric acid or its salts.[10]
Materials:
-
This compound (UDMH) solution to be neutralized.
-
2-ketoglutaric acid or a salt such as disodium (B8443419) 2-ketoglutarate.[10]
-
A suitable reducing agent (as specified in the validated protocol).[10]
-
Appropriate reaction vessel and stirring equipment.
-
pH meter and necessary buffers for calibration.
-
Personal Protective Equipment (as detailed in Section 1).
Methodology:
-
In a designated reaction vessel within a fume hood, prepare a solution of the α-ketoacid (e.g., disodium 2-ketoglutarate).
-
Slowly and carefully add the this compound waste to the α-ketoacid solution while stirring continuously. The reaction is exothermic, so the addition rate may need to be controlled to manage temperature.
-
After the UDMH has been added, introduce a reducing agent to the reaction mixture.[10] According to the cited method, this reaction produces 2-(2,2-dimethylhydrazinylidene)-pentanedioic acid, a less hazardous compound.[10]
-
Monitor the reaction to completion. This may involve analytical testing (e.g., chromatography) to confirm the absence of UDMH.
-
Once the reaction is complete, the resulting solution must still be evaluated and disposed of as hazardous waste according to institutional and regulatory guidelines, as it may contain unreacted reagents or byproducts.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of a this compound spill.
Caption: Logical workflow for this compound spill response and disposal.
References
- 1. nj.gov [nj.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 7. This compound | C2H8N2 | CID 5976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
